(2-(1H-pyrrol-1-yl)phenyl)methanol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2-pyrrol-1-ylphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c13-9-10-5-1-2-6-11(10)12-7-3-4-8-12/h1-8,13H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMFMGYSILUCETA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CO)N2C=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30426855 | |
| Record name | [2-(1H-Pyrrol-1-yl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30426855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61034-86-4 | |
| Record name | [2-(1H-Pyrrol-1-yl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30426855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to (2-(1H-pyrrol-1-yl)phenyl)methanol (CAS Number: 61034-86-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2-(1H-pyrrol-1-yl)phenyl)methanol is a heterocyclic compound featuring a pyrrole ring attached to a phenylmethanol group. The pyrrole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core structure of numerous natural products and synthetic drugs with a broad spectrum of pharmacological activities.[1][2][3] This diverse bioactivity includes anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][4][5] The incorporation of a phenylmethanol substituent introduces additional possibilities for molecular interactions and metabolic pathways, making this compound a subject of interest for further investigation in drug discovery and development.
This technical guide provides a comprehensive overview of the available physicochemical properties, synthesis, and potential biological relevance of this compound.
Physicochemical Properties
A summary of the key physicochemical properties for this compound is presented below. It is important to note that while some data is available from commercial suppliers, experimentally determined values for properties such as melting and boiling points are not consistently reported in the scientific literature.
| Property | Value | Reference |
| CAS Number | 61034-86-4 | [6] |
| Molecular Formula | C₁₁H₁₁NO | [6] |
| Molecular Weight | 173.21 g/mol | [6] |
| Melting Point | Not explicitly found | |
| Boiling Point | Not explicitly found | |
| Solubility | No specific data found. Expected to be soluble in common organic solvents like methanol, ethanol, DMSO, and dichloromethane. |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons of the pyrrole ring, the phenyl ring, the methylene group, and the hydroxyl group. The chemical shifts will be influenced by the electronic environment of each proton.
-
¹³C NMR: The carbon NMR spectrum will display signals for each unique carbon atom in the molecule, including those in the pyrrole and phenyl rings, and the methylene carbon.
Infrared (IR) Spectroscopy
The IR spectrum of this compound would be expected to exhibit characteristic absorption bands corresponding to:
-
O-H stretching of the alcohol group.
-
C-H stretching of the aromatic and pyrrole rings.
-
C=C stretching of the aromatic and pyrrole rings.
-
C-N stretching of the pyrrole ring.
-
C-O stretching of the alcohol group.
Mass Spectrometry (MS)
Mass spectrometry data would provide the molecular weight of the compound and information about its fragmentation pattern, which can aid in structural elucidation. The molecular ion peak [M]⁺ would be expected at an m/z corresponding to the molecular weight (173.21).
Synthesis
While a specific, detailed experimental protocol for the synthesis of this compound was not found in the reviewed literature, general methods for the synthesis of N-arylpyrroles can be adapted. One common approach is the Paal-Knorr pyrrole synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine.
A plausible synthetic route could involve the reaction of 2-aminobenzyl alcohol with a 1,4-dicarbonyl compound, such as 2,5-dimethoxytetrahydrofuran, under acidic conditions. The general workflow for such a synthesis is outlined below.
Caption: General workflow for the synthesis of this compound.
Potential Biological Activities and Applications in Drug Development
The pyrrole scaffold is a key component in a wide array of biologically active molecules, exhibiting properties that are highly relevant to drug discovery.[1][2][3]
General Pharmacological Profile of Pyrrole Derivatives
Pyrrole-containing compounds have been reported to possess a diverse range of pharmacological activities, including:
-
Anticancer Activity: Many pyrrole derivatives have shown potent cytotoxic effects against various cancer cell lines.[1]
-
Antimicrobial Activity: The pyrrole nucleus is found in several natural and synthetic compounds with antibacterial and antifungal properties.[4]
-
Anti-inflammatory Activity: Certain pyrrole derivatives have demonstrated anti-inflammatory effects through various mechanisms.
-
Neuroprotective Effects: Some pyrrole-containing molecules have shown promise in models of neurodegenerative diseases.[5]
Potential Signaling Pathway Involvement
Given the broad bioactivity of pyrrole derivatives, this compound could potentially interact with various cellular signaling pathways. The specific biological targets would depend on the overall three-dimensional structure of the molecule and its ability to bind to specific proteins. Research into analogs has shown that pyrrole-phenyl structures can be designed to target specific receptors and enzymes. For instance, derivatives of pyrrol-2-yl-phenyl allylidene hydrazine carboximidamide have been evaluated as dual inhibitors of acetylcholinesterase (AChE) and BACE1, enzymes implicated in Alzheimer's disease.[7]
The diagram below illustrates a general workflow for the initial biological evaluation of a novel compound like this compound.
Caption: Workflow for biological evaluation of this compound.
Conclusion
This compound represents a molecule of interest within the broader class of bioactive pyrrole-containing compounds. While comprehensive experimental data for this specific chemical entity is limited in the public domain, its structural motifs suggest potential for a range of pharmacological activities. Further research is warranted to fully elucidate its physicochemical properties, develop optimized synthetic protocols, and explore its biological effects and mechanisms of action. Such studies would be invaluable for assessing its potential as a lead compound in future drug discovery efforts.
References
- 1. benchchem.com [benchchem.com]
- 2. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Research on Biological and Bioactive Molecules Containing Pyrrole Scaffolds [biolmolchem.com]
- 4. mdpi.com [mdpi.com]
- 5. scispace.com [scispace.com]
- 6. scbt.com [scbt.com]
- 7. Design, synthesis, in silico, and in vitro evaluation of pyrrol-2-yl-phenyl allylidene hydrazine carboximidamide derivatives as AChE/BACE 1 dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of (2-(1H-pyrrol-1-yl)phenyl)methanol from Methyl 2-(1H-pyrrol-1-yl)benzoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis of (2-(1H-pyrrol-1-yl)phenyl)methanol via the reduction of methyl 2-(1H-pyrrol-1-yl)benzoate. The primary method detailed herein utilizes lithium aluminum hydride (LiAlH4), a potent reducing agent suitable for the conversion of esters to primary alcohols. This document outlines the reaction mechanism, a detailed experimental protocol, and the necessary characterization data for the final product.
Core Concepts: Ester Reduction
The conversion of an ester to a primary alcohol is a fundamental transformation in organic synthesis. This process involves the reduction of the carbonyl group. While various reducing agents are available, lithium aluminum hydride (LiAlH4) is particularly effective for reducing esters, a reaction that is not efficiently achieved with milder agents like sodium borohydride (NaBH4).[1]
The reaction mechanism proceeds through a two-step nucleophilic addition of a hydride ion (H⁻) from LiAlH4. The first hydride attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, eliminating the methoxide group to form an aldehyde. The resulting aldehyde is more reactive than the starting ester and is immediately reduced by a second equivalent of hydride, yielding an alkoxide. A subsequent aqueous or acidic workup is essential to protonate the alkoxide, affording the final primary alcohol product.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the synthesis of this compound.
| Parameter | Starting Material: Methyl 2-(1H-pyrrol-1-yl)benzoate | Product: this compound |
| Molecular Formula | C₁₂H₁₁NO₂ | C₁₁H₁₁NO |
| Molecular Weight | 201.22 g/mol | 173.21 g/mol |
| CAS Number | 10333-67-2 | 61034-86-4[2] |
| Theoretical Yield | Not Applicable | ~86% (based on 1:1 molar conversion) |
| Appearance | Not specified in literature | Not specified in literature |
Experimental Protocol
This protocol is a generalized procedure for the lithium aluminum hydride reduction of an aromatic ester and should be adapted with appropriate safety precautions.
Materials:
-
Methyl 2-(1H-pyrrol-1-yl)benzoate
-
Lithium aluminum hydride (LiAlH4)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Distilled water
-
15% aqueous sodium hydroxide (NaOH) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware (oven-dried)
-
Magnetic stirrer
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, suspend lithium aluminum hydride (1.5 to 2.0 molar equivalents relative to the ester) in anhydrous tetrahydrofuran (THF). The suspension is stirred under an inert atmosphere.
-
Addition of Ester: Dissolve methyl 2-(1H-pyrrol-1-yl)benzoate (1.0 molar equivalent) in anhydrous THF. This solution is then added dropwise to the stirred LiAlH4 suspension at 0 °C (ice bath). The rate of addition should be controlled to maintain a gentle reaction.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux. The progress of the reaction should be monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up (Fieser Method): After the reaction is complete, the flask is cooled in an ice bath. The excess LiAlH4 is quenched by the slow, sequential dropwise addition of:
-
'x' mL of water
-
'x' mL of 15% aqueous NaOH
-
'3x' mL of water (where 'x' is the number of grams of LiAlH4 used). This procedure is designed to produce a granular precipitate of aluminum salts that is easy to filter.[3]
-
-
Isolation: The resulting slurry is stirred for an additional 30 minutes and then filtered through a pad of Celite. The filter cake is washed thoroughly with diethyl ether or ethyl acetate.
-
Purification: The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound. Further purification can be achieved by column chromatography on silica gel or by recrystallization from an appropriate solvent system.
Visualizing the Synthesis
Reaction Pathway:
Caption: Reaction scheme for the reduction of methyl 2-(1H-pyrrol-1-yl)benzoate.
Experimental Workflow:
Caption: Step-by-step workflow for the synthesis and purification.
Spectroscopic Characterization (Predicted)
¹H NMR (CDCl₃, 400 MHz):
-
Pyrrole Protons: Signals for the pyrrole ring protons are expected in the aromatic region, typically between δ 6.0 and 7.0 ppm.
-
Phenyl Protons: The protons on the phenyl ring will appear in the aromatic region, likely between δ 7.0 and 7.6 ppm.
-
Methylene Protons (-CH₂OH): A singlet for the methylene protons is expected around δ 4.5-5.0 ppm.
-
Hydroxyl Proton (-OH): A broad singlet for the hydroxyl proton, the chemical shift of which will be concentration-dependent.
¹³C NMR (CDCl₃, 101 MHz):
-
Pyrrole Carbons: The carbons of the pyrrole ring are expected to resonate between δ 105 and 125 ppm.
-
Phenyl Carbons: The aromatic carbons of the phenyl ring will likely appear between δ 125 and 140 ppm.
-
Methylene Carbon (-CH₂OH): The carbon of the methylene group is anticipated to be in the range of δ 60-65 ppm.
It is imperative for researchers to obtain and interpret the actual spectroscopic data for the synthesized product to confirm its identity and purity. The data provided here serves as a guideline for what to expect.
References
An In-depth Technical Guide to the Paal-Knorr Synthesis of N-Arylpyrroles
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrrole nucleus is a cornerstone of medicinal chemistry and materials science, appearing in a vast array of pharmaceuticals, natural products, and functional materials.[1][2][3] Among the myriad of synthetic routes to this privileged heterocycle, the Paal-Knorr reaction stands out for its operational simplicity and efficiency.[2][4] This guide provides a comprehensive technical overview of the Paal-Knorr synthesis of N-arylpyrroles, a crucial subclass of these heterocyclic compounds. We will delve into the reaction's mechanistic underpinnings, explore the spectrum of reaction conditions from classical to contemporary, and provide detailed experimental protocols. This document is intended to serve as a practical resource for researchers aiming to leverage this powerful transformation in their synthetic endeavors.
The Enduring Relevance of the Paal-Knorr Reaction
First reported independently by Carl Paal and Ludwig Knorr in the 1880s, the Paal-Knorr synthesis has remained a mainstay in organic synthesis for over a century.[2][5][6] The reaction, in its essence, is the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia to furnish a pyrrole.[7][8][9] The synthesis of N-arylpyrroles, specifically, involves the reaction of a 1,4-dicarbonyl compound with an aniline derivative.
While the traditional Paal-Knorr reaction was often hampered by harsh reaction conditions, such as prolonged heating in acidic media, modern iterations have largely overcome these limitations.[1][2][8] The advent of new catalytic systems, including Brønsted and Lewis acids, and the application of enabling technologies like microwave irradiation have transformed the Paal-Knorr synthesis into a more versatile and "green" methodology.[1][2][10] These advancements have expanded the reaction's scope to include sensitive functionalities, a critical consideration in complex molecule synthesis.
Mechanistic Insights into the Paal-Knorr N-Arylpyrrole Synthesis
The currently accepted mechanism for the Paal-Knorr pyrrole synthesis is a testament to the reaction's elegance and efficiency.[3][4][8] The process is initiated by the nucleophilic attack of the primary aromatic amine on one of the carbonyl groups of the 1,4-dicarbonyl compound, leading to the formation of a hemiaminal intermediate.[3][4] This is followed by an intramolecular cyclization, wherein the nitrogen atom attacks the second carbonyl group to form a cyclic hemiaminal.[4] The final step involves the dehydration of this intermediate to yield the aromatic N-arylpyrrole ring.[4][8] Computational studies have corroborated that this hemiaminal cyclization pathway is the favored route.[2][4]
Caption: Mechanistic pathway of the Paal-Knorr N-arylpyrrole synthesis.
Optimizing the Reaction: A Survey of Conditions
The versatility of the Paal-Knorr reaction stems from the wide range of conditions under which it can be successfully performed. The choice of catalyst, solvent, and energy source can significantly impact reaction times, yields, and substrate scope.
Catalysis: The Heart of the Transformation
While the Paal-Knorr reaction can proceed under neutral or weakly acidic conditions, the addition of a catalyst generally accelerates the process.[7]
-
Brønsted Acids: Protic acids such as acetic acid, p-toluenesulfonic acid, and hydrochloric acid are commonly employed to catalyze the reaction.[4][11] However, strongly acidic conditions (pH < 3) can favor the formation of furan byproducts.[7] More recently, solid-supported acid catalysts like silica sulfuric acid have been introduced as reusable and environmentally benign alternatives.[2]
-
Lewis Acids: A diverse array of Lewis acids have been shown to effectively promote the Paal-Knorr synthesis of N-arylpyrroles. These include metal triflates and various metal-based catalysts, which often allow for milder reaction conditions.[2][9] Heterogeneous Lewis acid catalysts, such as silica-supported bismuth(III) chloride, offer the advantages of easy separation and recyclability.[11]
The Role of the Reaction Medium
The choice of solvent is often dictated by the solubility of the reactants and the reaction temperature. Common solvents include methanol, ethanol, and toluene.[4][12] In a push towards greener chemistry, solvent-free conditions and the use of water as a solvent have been successfully implemented, particularly with the aid of specific catalysts.[2][11][13]
Conventional Heating vs. Microwave Irradiation
Traditionally, Paal-Knorr reactions have been conducted using conventional heating with reflux.[4][12] However, microwave-assisted synthesis has emerged as a powerful tool for accelerating these transformations.[10][14][15][16][17] Microwave irradiation often leads to significantly reduced reaction times, increased yields, and milder reaction conditions.[10]
Data Summary: A Comparative Overview of Reaction Conditions
| Catalyst | Solvent | Temperature (°C) | Reaction Time | Typical Yield (%) | Reference(s) |
| Acetic Acid | Ethanol | 80 | Varies | Can be >60 | [3][18] |
| p-Toluenesulfonic acid | Toluene | Reflux | 15 min - 24 h | >60, often 80-95 | [18] |
| Hydrochloric Acid | Methanol | Reflux | 15 min | - | [4] |
| Fe(OTf)₃ | CCl₄/cyclohexane | 0 | 4 days | 83-95 | [19] |
| CATAPAL 200 (Alumina) | Solvent-free | 60 | 45 min | 68-97 | [11] |
| Microwave (Acetic Acid) | Ethanol | 80-150 | 2-10 min | 65-89 | [3][4][15] |
Experimental Protocols: A Practical Guide
The following protocols provide a generalized framework for the synthesis of N-arylpyrroles via the Paal-Knorr reaction, covering both conventional and microwave-assisted methods.
General Experimental Workflow
Caption: General experimental workflow for the Paal-Knorr synthesis.
Protocol 1: Conventional Synthesis of 2,5-Dimethyl-1-phenylpyrrole
This protocol is adapted from a microscale synthesis using conventional heating.[4]
Materials:
-
Hexane-2,5-dione (1 equivalent)
-
Aniline (1 equivalent)
-
Methanol
-
Concentrated Hydrochloric Acid (catalytic)
-
0.5 M Hydrochloric Acid
-
Methanol/water (9:1) mixture for recrystallization
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine hexane-2,5-dione and aniline in methanol.
-
Add one drop of concentrated hydrochloric acid to the mixture.
-
Heat the reaction mixture to reflux and maintain for 15 minutes.
-
After the reaction is complete, cool the flask in an ice bath.
-
Add 5.0 mL of 0.5 M hydrochloric acid to precipitate the product while cooling.
-
Collect the crystals by vacuum filtration.
-
Recrystallize the crude product from a 9:1 methanol/water mixture to obtain the pure 2,5-dimethyl-1-phenylpyrrole.[3]
Protocol 2: Microwave-Assisted Synthesis of N-Arylpyrroles
This protocol provides a general procedure for microwave-assisted Paal-Knorr cyclization.[3][4]
Materials:
-
1,4-Diketone (1 equivalent)
-
Primary aromatic amine (3 equivalents)
-
Ethanol
-
Glacial Acetic Acid
Procedure:
-
In a microwave vial, dissolve the 1,4-diketone in ethanol.
-
Add glacial acetic acid and the primary aromatic amine to the vial.
-
Seal the microwave vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at a set temperature (e.g., 80-150 °C) for a specified time (e.g., 2-10 minutes).[3][4]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Perform an appropriate workup, which may involve quenching the reaction, partitioning between water and an organic solvent (e.g., ethyl acetate), and washing with brine.[3][14]
-
Dry the organic layer, remove the solvent under reduced pressure, and purify the crude product by column chromatography or recrystallization.[3][4]
Conclusion and Future Outlook
The Paal-Knorr reaction for the synthesis of N-arylpyrroles remains a highly relevant and powerful tool in the arsenal of the modern organic chemist. Its operational simplicity, coupled with the continuous development of milder and more efficient protocols, ensures its continued application in the synthesis of complex molecules for drug discovery and materials science.[3][4] Future advancements are likely to focus on the development of even more sustainable catalytic systems, the expansion of the substrate scope to include more challenging functionalities, and the application of this classic reaction in novel synthetic strategies.
References
- 1. tandfonline.com [tandfonline.com]
- 2. rgmcet.edu.in [rgmcet.edu.in]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. synarchive.com [synarchive.com]
- 7. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 8. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes [organic-chemistry.org]
- 11. Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas | MDPI [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Pyrrole synthesis [organic-chemistry.org]
- 14. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 15. Microwave-assisted organic synthesis of pyrroles (Review) [pharmacia.pensoft.net]
- 16. Microwave-assisted Paal-Knorr reaction. A rapid approach to substituted pyrroles and furans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. benchchem.com [benchchem.com]
- 19. pubs.acs.org [pubs.acs.org]
N-Arylpyrroles as Precursors for Chiral Ligands: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for enantiomerically pure compounds is a cornerstone of modern drug discovery and development. Chiral ligands, instrumental in asymmetric catalysis, play a pivotal role in achieving high levels of enantioselectivity. Among the diverse scaffolds utilized for chiral ligand synthesis, N-arylpyrroles have emerged as a privileged structural motif. Their rigid backbone, tunable electronic properties, and potential for atropisomeric chirality make them exceptional precursors for a variety of chiral ligands, leading to significant advancements in asymmetric synthesis. This technical guide provides an in-depth exploration of N-arylpyrroles as precursors for chiral ligands, covering their synthesis, transformation into valuable ligands, and applications in key catalytic reactions.
Synthesis of N-Arylpyrroles
The construction of the N-arylpyrrole core is the foundational step in the synthesis of these chiral ligand precursors. Two of the most powerful and versatile methods for their preparation are the Paal-Knorr synthesis and the Buchwald-Hartwig amination.
Paal-Knorr Synthesis
The Paal-Knorr synthesis is a classic and straightforward method for constructing pyrrole rings by condensing a 1,4-dicarbonyl compound with a primary amine under neutral or mildly acidic conditions.[1][2] This reaction is valued for its operational simplicity and generally high yields.[1] In the context of chiral ligands, the use of chiral phosphoric acids as catalysts has enabled the atroposelective synthesis of N-arylpyrroles, affording products with high enantioselectivities.[3][4][5]
Experimental Protocol: Asymmetric Paal-Knorr Synthesis of Axially Chiral N-Arylpyrroles [5]
-
Materials: 1,4-dione (1.0 eq.), aniline derivative (1.2 eq.), Lewis acid (e.g., Ti(OiPr)4, 10 mol%), chiral phosphoric acid (e.g., (R)-TRIP, 10 mol%), and solvent (e.g., CCl4).
-
Procedure: To a solution of the 1,4-dione and the aniline derivative in the chosen solvent, the Lewis acid and chiral phosphoric acid are added. The reaction mixture is stirred at a specified temperature (e.g., room temperature or elevated temperatures) until completion, as monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield the enantiomerically enriched N-arylpyrrole.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds between aryl halides or triflates and amines.[6][7] This powerful method offers broad substrate scope and functional group tolerance, making it a highly valuable tool for the synthesis of N-arylpyrroles, especially for complex and highly functionalized derivatives.[8] The choice of phosphine ligand for the palladium catalyst is crucial for achieving high efficiency.[9]
Experimental Protocol: Buchwald-Hartwig Amination for N-Arylpyrrole Synthesis [10]
-
Materials: Aryl halide (e.g., bromobenzene, 1.0 eq.), pyrrole (1.2 eq.), palladium catalyst (e.g., Pd(OAc)2, 2 mol%), phosphine ligand (e.g., XPhos, 4 mol%), and a base (e.g., Cs2CO3, 2.0 eq.) in an appropriate solvent (e.g., toluene).
-
Procedure: In a glovebox, the aryl halide, pyrrole, palladium catalyst, phosphine ligand, and base are combined in a reaction vessel with the solvent. The vessel is sealed and heated to the desired temperature (typically 80-110 °C) with stirring for a specified time (e.g., 12-24 hours). After cooling to room temperature, the reaction mixture is diluted with an organic solvent, filtered through a pad of Celite, and the filtrate is concentrated. The resulting crude product is then purified by flash column chromatography to afford the pure N-arylpyrrole.
Transformation of N-Arylpyrroles into Chiral Ligands
Once the N-arylpyrrole scaffold is in hand, it can be readily transformed into a variety of chiral ligands. The most prominent classes include phosphine and oxazoline-containing ligands, which have demonstrated exceptional performance in a range of asymmetric catalytic reactions.
N-Arylpyrrole-Based Phosphine Ligands
Chiral phosphine ligands are a cornerstone of asymmetric catalysis.[11] N-arylpyrroles provide a robust framework for the synthesis of novel phosphine ligands, including the commercially available cataCXium® P ligands, which are known for their high steric bulk and electron-rich nature, leading to high activity in cross-coupling reactions.[12][13]
Experimental Protocol: Synthesis of a 2-Phosphino-N-arylpyrrole [14]
-
Step 1: Lithiation of N-Arylpyrrole: To a solution of the N-arylpyrrole in an ethereal solvent (e.g., THF) at low temperature (e.g., -78 °C), a strong base such as n-butyllithium is added dropwise. The reaction is stirred for a period to ensure complete deprotonation at the 2-position of the pyrrole ring.
-
Step 2: Phosphinylation: A solution of a chlorophosphine (e.g., chlorodiphenylphosphine) in the same solvent is then added to the lithiated pyrrole. The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete.
-
Step 3: Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent, and the combined organic layers are dried over a drying agent (e.g., MgSO4), filtered, and concentrated. The crude product is purified by column chromatography to yield the desired N-arylpyrrole phosphine ligand.
N-Arylpyrrole-Based Oxazoline Ligands
Phosphino-oxazoline (PHOX) ligands are a highly successful class of P,N-ligands used in a multitude of asymmetric reactions.[15] The synthesis of N-arylpyrrole-based PHOX analogues allows for fine-tuning of the ligand's steric and electronic properties.
Experimental Protocol: Synthesis of a Chiral Phosphinopyrrolyl-Oxazoline (PyrPHOX) Ligand [15]
-
Step 1: Synthesis of 2-Cyanopyrrole: This starting material can be prepared from pyrrole through various established methods.
-
Step 2: Condensation with a Chiral Amino Alcohol: 2-Cyanopyrrole is reacted with a chiral amino alcohol (e.g., (S)-valinol) in the presence of a Lewis acid (e.g., ZnCl2) to form the corresponding pyrrolyl-oxazoline.
-
Step 3: N-Arylation: The pyrrolyl-oxazoline is then N-arylated using a suitable arylating agent, for instance, via a Buchwald-Hartwig amination or an Ullmann condensation.
-
Step 4: Phosphinylation: The N-aryl-pyrrolyl-oxazoline is deprotonated at the desired position on the pyrrole ring (typically the 5-position) using a strong base, followed by quenching with a chlorophosphine to introduce the phosphine moiety. The final product is purified by chromatography.
Applications in Asymmetric Catalysis
Chiral ligands derived from N-arylpyrroles have proven to be highly effective in a variety of palladium-catalyzed asymmetric reactions, most notably in allylic alkylation and in iridium-catalyzed enantioselective hydrogenation.
Palladium-Catalyzed Asymmetric Allylic Alkylation
Palladium-catalyzed asymmetric allylic alkylation (AAA) is a powerful C-C bond-forming reaction.[16] Chiral N-arylpyrrole-based phosphine ligands have been successfully employed in this reaction, achieving high yields and excellent enantioselectivities.[17][18]
Experimental Protocol: Asymmetric Allylic Alkylation of 1,3-Diphenylallyl Acetate [19]
-
Materials: 1,3-Diphenylallyl acetate (1.0 eq.), dimethyl malonate (3.0 eq.), a palladium precursor (e.g., [Pd(allyl)Cl]2, 1 mol%), a chiral N-arylpyrrole phosphine ligand (2.5 mol%), and a base (e.g., N,O-Bis(trimethylsilyl)acetamide (BSA)) in a suitable solvent (e.g., CH2Cl2).
-
Procedure: The palladium precursor and the chiral ligand are dissolved in the solvent and stirred at room temperature to form the active catalyst. To this solution, the allylic acetate, the nucleophile, and the base are added. The reaction is stirred at a specific temperature until completion. The reaction mixture is then directly loaded onto a silica gel column for purification to afford the enantioenriched product.
Iridium-Catalyzed Asymmetric Hydrogenation
Asymmetric hydrogenation is a fundamental transformation for the synthesis of chiral compounds.[20] Chiral P,N-ligands, such as those derived from N-arylpyrroles, have been shown to be highly effective in iridium-catalyzed enantioselective hydrogenation of unfunctionalized olefins.[15]
Experimental Protocol: Asymmetric Hydrogenation of an Unfunctionalized Olefin [15]
-
Catalyst Preparation: An iridium precursor (e.g., [Ir(COD)Cl]2) and the chiral N-arylpyrrole-based P,N-ligand are dissolved in a degassed solvent (e.g., CH2Cl2) and stirred under an inert atmosphere. A counter-ion source (e.g., NaBArF) is added to generate the active cationic iridium catalyst.
-
Hydrogenation: The olefin substrate is dissolved in the same solvent in a high-pressure autoclave. The catalyst solution is then added. The autoclave is purged with hydrogen gas and then pressurized to the desired pressure (e.g., 50 bar). The reaction is stirred at a set temperature for a specified duration.
-
Work-up and Analysis: After releasing the hydrogen pressure, the solvent is evaporated. The conversion and enantiomeric excess of the product are determined by chiral gas chromatography or high-performance liquid chromatography.
Data Presentation
The following tables summarize quantitative data for the synthesis and application of N-arylpyrrole-based chiral ligands as reported in the literature.
Table 1: Atroposelective Paal-Knorr Synthesis of N-Arylpyrroles [5]
| Entry | Aniline Derivative | 1,4-Dione | Catalyst System | Solvent | Yield (%) | ee (%) |
| 1 | 2-(tert-butyl)aniline | 3,4-diphenyl-2,5-hexanedione | (R)-SPINOL-CPA / Ti(OiPr)4 | CCl4 | 94 | 68 |
| 2 | 2-methyl-6-ethylaniline | 2,5-hexanedione | (R)-STRIP / Sc(OTf)3 | Toluene | 85 | 92 |
| 3 | 2-isopropylaniline | 1,4-diphenyl-1,4-butanedione | (S)-TRIP / Yb(OTf)3 | CH2Cl2 | 91 | 88 |
Table 2: Performance of N-Arylpyrrole-Based Ligands in Asymmetric Allylic Alkylation [18][19]
| Ligand | Substrate | Nucleophile | Catalyst System | Yield (%) | ee (%) |
| Chiral N-Arylpyrrole Phosphine | rac-1,3-diphenylallyl acetate | Dimethyl malonate | [Pd(allyl)Cl]2 / Ligand / BSA | 95 | 95 |
| PyrPHOX derivative | rac-1,3-diphenylallyl acetate | Sodium dimethyl malonate | [Pd(allyl)Cl]2 / Ligand | 98 | 99 |
| Alkene-Phosphine Hybrid | rac-1,3-diphenylallyl acetate | Indole | Pd(OAc)2 / Ligand | 92 | 91 |
Visualizations
The following diagrams illustrate key reaction pathways and experimental workflows.
Synthesis and Application Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Recent advances in the asymmetric phosphoric acid-catalyzed synthesis of axially chiral compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 9. Bulky, electron-rich, renewable: analogues of Beller's phosphine for cross-couplings - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D3CY01375H [pubs.rsc.org]
- 10. organic-synthesis.com [organic-synthesis.com]
- 11. Synthesis and applications of high-performance P-chiral phosphine ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. old.nacatsoc.org [old.nacatsoc.org]
- 13. cataCXium® Catalysts [sigmaaldrich.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Recent Advances in the Application of Chiral Phosphine Ligands in Pd-Catalysed Asymmetric Allylic Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pd-catalyzed asymmetric allylic alkylation of indoles and pyrroles by chiral alkene-phosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Asymmetric allylic alkylation of pyrroles and 4,7-dihydroindoles with alkene-phosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Diastereo- and atroposelective synthesis of N-arylpyrroles enabled by light-induced phosphoric acid catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Asymmetric arene hydrogenation: towards sustainability and application - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Pyrrole Scaffold: A Technical Guide to Substituted Derivatives and Their Biological Activities
For Immediate Release
A Deep Dive into the Pharmacological Potential of Substituted Pyrrole Derivatives for Researchers, Scientists, and Drug Development Professionals
The pyrrole ring, a fundamental five-membered aromatic heterocycle, is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with significant therapeutic potential.[1][2] The versatility of the pyrrole structure allows for extensive substitution, leading to a diverse array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[3][4] This technical guide provides an in-depth analysis of the biological activities of substituted pyrrole derivatives, presenting key quantitative data, detailed experimental protocols for cited assays, and visualizations of relevant biological pathways to empower researchers in the field of drug discovery and development.
Comparative Biological Activity of Substituted Pyrrole Derivatives
The pharmacological efficacy of pyrrole derivatives is intricately linked to the nature and positioning of their substituents. The following tables summarize quantitative data from various studies, offering a comparative overview of the potency of different substituted pyrroles across several therapeutic areas.
Table 1: Anticancer Activity of Substituted Pyrrole Derivatives
| Compound/Derivative Class | Substitution Details | Target Cell Line | Activity Metric | Reported Value | Reference |
| 3-aroyl-1-arylpyrrole (ARAP) 22 | 1-phenyl ring and 3-(3,4,5-trimethoxyphenyl)carbonyl moieties | NCI-ADR-RES (P-glycoprotein-overexpressing), Messa/Dx5MDR | - | Strong inhibition | [5] |
| Pyrrolo[1,2-a]quinoxaline (1c) | 4-[(3-chlorophenyl)amino]-3-carboxylic acid | Human Protein Kinase CK2 | IC50 | 49 nM | [1][6] |
| Cpd 21 | 3,4-dimethoxy phenyl at the 4th position | HepG2, DU145, CT-26 | IC50 | 0.5 - 0.9 µM | [7][8] |
| Cpd 19 | 3,4-dimethoxy phenyl at the 4th position | MGC 80-3, HCT-116, CHO | IC50 | 1.0 - 1.7 µM | [7][8] |
| Pyrrole-Indole Hybrid (3h) | Single chloro-substitution | T47D (Breast Cancer) | IC50 | 2.4 µM | [1] |
| Cpd 15 | 3,4-dimethoxy phenyl at the 4th position | A549 | IC50 | 3.6 µM | [7][8] |
| Alkynylated Pyrrole (12l) | 3-alkynylpyrrole-2,4-dicarboxylate structure | A549 (Lung Carcinoma) | IC50 | 3.49 µM | [1] |
| Pyrrole derivative 4d | Trisubstituted with a carbonyl group | LoVo (Colon) | Cell Viability | 19.06% at 200 µM | [3] |
| Pyrrole derivative 4a | Trisubstituted with a carbonyl group | LoVo (Colon) | Cell Viability | 56.16% at 200 µM | [3] |
Table 2: Anti-inflammatory Activity of Substituted Pyrrole Derivatives
| Compound/Derivative Class | Target Enzyme/Assay | Activity Metric | Reported Value | Reference |
| 3-(2-chlorophenyl) pyrrole (14d) | Carrageenan-induced rat paw edema | - | More potent than mefenamic acid | [9] |
| Pyrrole–cinnamate hybrid 5 | COX-2 / LOX | IC50 | 0.55 µM (COX-2), 30 µM (LOX) | [10] |
| Pyrrole derivative 4 | COX-2 | IC50 | 0.65 µM | [10] |
| Pyrrole 2 | Soybean LOX (sLOX) | IC50 | 7.5 µM | [10] |
| Nitrile derivative 3b | COX-2 | IC50 | 38.8-fold more selective for COX-2 over COX-1 | [11] |
| 3,4-dimethyl-1H-pyrrole-2,5-dione 2a | Inhibition of pro-inflammatory cytokines (IL-6 and TNF-α) | - | Strongest inhibition among tested derivatives | [12] |
Table 3: Antimicrobial Activity of Substituted Pyrrole Derivatives
| Compound/Derivative Class | Target Organism | Activity Metric | Reported Value | Reference |
| 1,2,3,4-tetrasubstituted pyrrole 4 | S. aureus, B. cereus | Zone of inhibition | 30 mm (S. aureus), 19 mm (B. cereus) | [13] |
| 1,2,3,4-tetrasubstituted pyrrole 11 | S. aureus | Zone of inhibition | 24 mm | [13] |
| Pyrrole derivative 3c | C. albicans | - | High activity | [14] |
| Pyrrole derivative 5a | A. fumigatus, F. oxysporum | - | High activity | [14] |
Table 4: Neuroprotective and Enzyme Inhibitory Activities of Substituted Pyrrole Derivatives
| Compound/Derivative Class | Target/Activity | Activity Metric | Reported Value | Reference |
| Unsubstituted pyrrole-based hydrazide (vh0) | Dual MAO-B/AChE inhibitor | IC50 | 0.665 µM (MAO-B), 4.145 µM (AChE) | [15] |
| 2-acetyl-1-methylpyrrole (1g) | G6PD and 6PGD inhibitor | IC50 | 0.022-0.221 mM (G6PD), 0.020-0.147 mM (6PGD) | [16] |
| Pyrrole derivative 17a | H+,K+-ATPase inhibitor | - | Potent and selective inhibition | [17] |
| Pyrrole derivative 12 | Neuroprotection against 6-OHDA | Protective Effect | 53% at 10 µM | [18] |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are protocols for key experiments frequently cited in the study of substituted pyrrole derivatives.
MTT Assay for Cytotoxicity
This colorimetric assay is a standard method for assessing cell viability and proliferation.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well. The plate is then incubated for 24 hours to allow the cells to attach.[1]
-
Compound Treatment: The cells are treated with various concentrations of the substituted pyrrole compounds. A negative control (e.g., DMSO vehicle) and a positive control (a known anticancer drug) are included. The plate is incubated for an additional 48-72 hours.[1]
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, typically at 5 mg/mL in PBS, is added to each well, followed by a 4-hour incubation at 37°C.[1][19]
-
Formazan Solubilization: The culture medium is removed, and a solubilizing agent such as DMSO or isopropanol is added to dissolve the formazan crystals that have formed in viable cells.[1]
-
Data Acquisition: The absorbance is measured on a plate reader, usually at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the control. The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, is then determined.[1]
Disc Diffusion Method for Antibacterial Activity
This method is used to test the susceptibility of bacteria to the synthesized compounds.[13]
-
Plate Inoculation: An agar plate is uniformly inoculated with a specific microorganism.
-
Disc Application: A filter paper disc impregnated with the test compound is placed on the agar surface.[13]
-
Incubation: The plate is incubated under conditions suitable for bacterial growth.
-
Zone of Inhibition Measurement: If the compound is effective against the bacteria, a clear zone of no growth, known as the zone of inhibition, will appear around the disc. The diameter of this zone is measured to determine the antibacterial activity.[13]
Signaling Pathways and Experimental Workflows
Visualizing the complex interactions and processes involved in the biological activity of these compounds is essential for a deeper understanding. The following diagrams, created using Graphviz, illustrate key signaling pathways and experimental workflows.
Kinase Inhibition Signaling Pathway
Many pyrrole-based anticancer agents function by inhibiting protein kinases, which are crucial for cell signaling and proliferation.[3][20] Sunitinib, for example, is a multi-targeted receptor tyrosine kinase inhibitor.[3]
Caption: Inhibition of Receptor Tyrosine Kinases by Substituted Pyrrole Derivatives.
COX-2 Inhibition Pathway in Inflammation
Certain pyrrole derivatives exhibit anti-inflammatory properties by selectively inhibiting the cyclooxygenase-2 (COX-2) enzyme, which is involved in the synthesis of pro-inflammatory prostaglandins.[21][22]
Caption: Mechanism of Anti-inflammatory Action via COX-2 Inhibition.
General Workflow for Synthesis and Biological Evaluation
The discovery of novel bioactive pyrrole derivatives typically follows a structured workflow from synthesis to biological testing.
Caption: Workflow for the Development of Bioactive Pyrrole Derivatives.
This guide provides a comprehensive, albeit not exhaustive, overview of the burgeoning field of substituted pyrrole derivatives. The presented data and methodologies underscore the immense potential of this chemical class in the development of novel therapeutics. Further research into structure-activity relationships and mechanisms of action will undoubtedly unveil even more potent and selective drug candidates.
References
- 1. benchchem.com [benchchem.com]
- 2. Insights into the Biological Activities and Substituent Effects of Pyrrole Derivatives: The Chemistry-Biology Connection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis and biological evaluation of novel substituted pyrrolo[1,2-a]quinoxaline derivatives as inhibitors of the human protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Anti-cancer Activity of 3-substituted Benzoyl-4-substituted Phenyl-1H-pyrrole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benthamscience.com [benthamscience.com]
- 9. Syntheses of 3-Substituted Pyrrole Derivatives with Antiinflammatory Activity [jstage.jst.go.jp]
- 10. mdpi.com [mdpi.com]
- 11. iris.unina.it [iris.unina.it]
- 12. mdpi.com [mdpi.com]
- 13. acgpubs.org [acgpubs.org]
- 14. Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Some pyrroles as inhibitors of the pentose phosphate pathways enzymes: An in vitro and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Discovery, synthesis, and biological evaluation of novel pyrrole derivatives as highly selective potassium-competitive acid blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]
- 21. Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Structure and Characterization of (2-(1H-pyrrol-1-yl)phenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2-(1H-pyrrol-1-yl)phenyl)methanol is a heterocyclic aromatic compound featuring a pyrrole ring linked to a phenylmethanol scaffold. This structure is of interest to researchers in medicinal chemistry and materials science due to the diverse biological activities and electronic properties associated with the pyrrole moiety. This technical guide provides a summary of the known structural and physical properties of this compound. Due to the limited availability of specific experimental data for this exact compound in public databases, this guide also presents generalized experimental protocols for its synthesis and characterization based on established methods for similar pyrrole derivatives.
Chemical Structure and Properties
This compound, with the CAS number 61034-86-4, possesses a molecular formula of C₁₁H₁₁NO and a molecular weight of 173.21 g/mol . The structure consists of a pyrrole ring attached via its nitrogen atom to a benzene ring at the ortho position relative to a hydroxymethyl group.
| Property | Value | Reference |
| CAS Number | 61034-86-4 | |
| Molecular Formula | C₁₁H₁₁NO | |
| Molecular Weight | 173.21 |
Synthesis and Experimental Protocols
While a specific, detailed synthesis protocol for this compound was not found in the surveyed literature, a plausible synthetic route can be inferred from general methods for the synthesis of N-aryl pyrroles. A common approach involves the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with a primary amine. In this case, the synthesis would likely proceed via the reaction of 2-(aminophenyl)methanol with a 1,4-dicarbonyl compound like 2,5-dimethoxytetrahydrofuran in the presence of an acid catalyst.
Another potential route could involve the reduction of the corresponding aldehyde or carboxylic acid ester, namely 2-(1H-pyrrol-1-yl)benzaldehyde or methyl 2-(1H-pyrrol-1-yl)benzoate.
Below is a generalized experimental protocol for a potential synthesis route.
General Synthesis Protocol via Paal-Knorr Reaction
This protocol is a generalized procedure and may require optimization for the specific synthesis of this compound.
Materials:
-
2-Aminobenzyl alcohol
-
2,5-Dimethoxytetrahydrofuran
-
Glacial acetic acid
-
Ethanol
-
Sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
In a round-bottom flask, dissolve 2-aminobenzyl alcohol in a suitable solvent such as ethanol or glacial acetic acid.
-
Add an equimolar amount of 2,5-dimethoxytetrahydrofuran to the solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Neutralize the mixture with a saturated sodium bicarbonate solution.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the pyrrole ring protons, the aromatic protons of the phenyl ring, the methylene protons of the methanol group, and the hydroxyl proton.
¹³C NMR: The carbon NMR spectrum should display signals corresponding to the carbon atoms of the pyrrole and phenyl rings, as well as the methylene carbon.
| Expected ¹H NMR Data | |
| Proton | Expected Chemical Shift (ppm) |
| Pyrrole H-2, H-5 | 6.5 - 7.5 |
| Pyrrole H-3, H-4 | 6.0 - 6.5 |
| Phenyl-H | 7.0 - 7.8 |
| -CH₂- | 4.5 - 5.0 |
| -OH | Variable |
| Expected ¹³C NMR Data | |
| Carbon | Expected Chemical Shift (ppm) |
| Pyrrole C-2, C-5 | 115 - 125 |
| Pyrrole C-3, C-4 | 105 - 115 |
| Phenyl-C | 120 - 140 |
| -CH₂- | 60 - 70 |
Infrared (IR) Spectroscopy
The IR spectrum will likely exhibit characteristic absorption bands for the O-H stretch of the alcohol, C-H stretches of the aromatic rings, and C-N and C=C vibrations of the pyrrole ring.
| Expected IR Data | |
| Functional Group | Expected Wavenumber (cm⁻¹) |
| O-H stretch (alcohol) | 3200 - 3600 (broad) |
| C-H stretch (aromatic) | 3000 - 3100 |
| C-H stretch (alkane) | 2850 - 3000 |
| C=C stretch (aromatic/pyrrole) | 1400 - 1600 |
| C-N stretch (pyrrole) | 1300 - 1400 |
| C-O stretch (alcohol) | 1000 - 1260 |
Mass Spectrometry (MS)
The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (173.21). Fragmentation patterns would likely involve the loss of water, the hydroxymethyl group, or cleavage of the pyrrole ring.
General Protocols for Spectroscopic Analysis
The following are generalized protocols for acquiring spectroscopic data.
NMR Spectroscopy:
-
Prepare a solution of the sample in a deuterated solvent (e.g., CDCl₃, DMSO-d
Discovering Novel Pyrrole Derivatives for Medicinal Chemistry: An In-depth Technical Guide
The pyrrole ring, a five-membered nitrogen-containing heterocycle, is a foundational scaffold in medicinal chemistry, integral to the structure of numerous natural products and synthetic drugs.[1][2] Its unique electronic properties and versatility in chemical synthesis have established it as a "privileged scaffold" for designing novel therapeutic agents.[1][3] Pyrrole derivatives exhibit a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects, making them a focal point in drug discovery and development.[4][5][6] This guide provides a technical overview of recent advancements in the synthesis, biological evaluation, and mechanisms of action of novel pyrrole derivatives.
General Synthesis of Pyrrole Derivatives
The construction of the pyrrole core is a fundamental step in developing new therapeutic agents. Various synthetic strategies exist, with the Paal-Knorr synthesis being one of the most prominent methods.[7][8] This reaction typically involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia.[7][8] Modern adaptations often focus on green chemistry principles, utilizing solvent-free conditions or alternative energy sources like microwave irradiation to improve efficiency and reduce environmental impact.[8][9][10]
References
- 1. benchchem.com [benchchem.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. A review article on biological importance of pyrrole [wisdomlib.org]
- 6. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. ijrpr.com [ijrpr.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. Green Chemistry Experiment: Synthesis of Pyrrole Derivatives at Room Temperature Without Catalyst and Solvent [hxjy.chemsoc.org.cn]
An In-depth Technical Guide to Pyrrole-Based Compounds in Materials Science
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive investigation into the synthesis, properties, and applications of pyrrole-based compounds, which are at the forefront of innovation in materials science. From conductive polymers to bioactive molecules, this document outlines the core principles, experimental methodologies, and quantitative data that are crucial for the advancement of research and development in this field.
Introduction to Pyrrole-Based Materials
Pyrrole, a five-membered aromatic heterocyclic amine, is a fundamental building block for a diverse array of materials with significant applications in electronics, medicine, and beyond. The conjugated π-system of the pyrrole ring imparts unique electronic and optical properties, making its polymeric form, polypyrrole (PPy), an extensively studied conductive polymer.[1][2] Furthermore, pyrrole and its derivatives are integral components of many biologically active molecules, including natural products and synthetic drugs.[3] This guide will delve into the synthesis and characterization of these materials, with a focus on their applications in organic electronics and their interactions with biological systems.
Synthesis of Pyrrole-Based Compounds
The properties of pyrrole-based materials are intrinsically linked to their synthetic pathways. The most common method for producing polypyrrole is through chemical oxidative polymerization.
Experimental Protocol: Chemical Oxidative Polymerization of Polypyrrole (PPy)
This protocol describes the synthesis of polypyrrole powder using ferric chloride (FeCl₃) as an oxidant in an aqueous solution.
Materials:
-
Pyrrole monomer (mPPy), 98%
-
Ferric chloride (FeCl₃), anhydrous
-
Sodium dodecyl sulfate (SDS), surfactant
-
Deionized water
-
Methanol
Procedure:
-
Monomer Solution Preparation: Prepare a 0.05 M aqueous solution of pyrrole monomer in a beaker.
-
Oxidant Solution Preparation: Prepare a 0.1 M aqueous solution of ferric chloride. The molar ratio of FeCl₃ to pyrrole should be 2:1.[4][5]
-
Surfactant Addition (Optional): To improve the properties of the resulting polymer, a surfactant such as 0.025 M sodium dodecyl sulfate can be added to the reaction mixture.[4]
-
Polymerization: Slowly add the ferric chloride solution to the pyrrole solution while stirring continuously at room temperature (25°C). The polymerization reaction is typically carried out for 4 hours.[4]
-
Precipitation and Washing: A black precipitate of polypyrrole will form. Collect the precipitate by filtration.
-
Purification: Wash the collected polypyrrole powder sequentially with deionized water and methanol to remove any unreacted monomer, oxidant, and other impurities.
-
Drying: Dry the purified polypyrrole powder in a vacuum oven at 60°C for 24 hours.
Synthesis of Dithieno[3,2-b:2',3'-d]pyrrole (DTP)
Dithienopyrroles (DTPs) are a class of pyrrole-based compounds with applications in organic electronics. A one-step synthesis of an N-alkynylated DTP monomer can be achieved via a Buchwald-Hartwig cross-coupling reaction.[6]
Materials:
-
3,3′-dibromo-2,2′-bithiophene
-
Pent-4-yn-1-amine
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Ligand (e.g., P(tBu)₃)
-
Base (e.g., NaOtBu)
-
Anhydrous solvent (e.g., toluene)
Procedure:
-
Combine 3,3′-dibromo-2,2′-bithiophene and pent-4-yn-1-amine in a reaction vessel under an inert atmosphere.
-
Add the palladium catalyst, ligand, and base to the reaction mixture.
-
Add the anhydrous solvent and heat the mixture to the required reaction temperature.
-
Monitor the reaction progress using techniques such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture and purify the product using column chromatography.
Properties of Pyrrole-Based Materials
The physical and chemical properties of pyrrole-based materials dictate their suitability for various applications. This section summarizes key quantitative data for polypyrrole.
Quantitative Data Summary
| Property | Material | Synthesis/Dopant Details | Value | Reference(s) |
| Electrical Conductivity | Polypyrrole (PPy) | Chemically synthesized with FeCl₃ and SDS | 3.16 S/m | [7] |
| Polypyrrole (PPy) Film | Electrochemically prepared | 10⁻³ - 10 S/cm⁻¹ | [1] | |
| PPy synthesized with FeCl₃ | 0.05 M pyrrole, 0.1 M FeCl₃ | ~1.67 x 10⁻² S/cm (calculated from 60 ohms) | [4][5] | |
| PPy synthesized with (NH₄)₂S₂O₈ | 0.05 M pyrrole, 0.1 M (NH₄)₂S₂O₈ | Lower than FeCl₃ synthesized PPy | [4][5] | |
| Thermal Stability | Polypyrrole (PPy) | Synthesized with FeCl₃ (FeCl₃/mPPy ratio of 2) | Stable up to ~250°C | [4] |
| PPy synthesized with (NH₄)₂S₂O₈ | Less stable than FeCl₃ synthesized PPy | [4] | ||
| Mechanical Properties | Polypyrrole (PPy) | |||
| Young's Modulus | Polypyrrole (PPy) | 2.5 - 4.2 GPa | [1] | |
| Tensile Strength | Polypyrrole (PPy) | 40 - 100 MPa | [1] |
Characterization Techniques
A variety of analytical techniques are employed to characterize the structure, morphology, and properties of pyrrole-based materials.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify the chemical bonds and functional groups present in the material, confirming the polymerization of pyrrole.[4]
-
X-ray Diffraction (XRD): To determine the crystalline or amorphous nature of the polymer.[4]
-
Scanning Electron Microscopy (SEM): To visualize the surface morphology and microstructure of the material.[4]
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer by measuring weight loss as a function of temperature.[8]
-
Four-Probe Technique: To measure the electrical conductivity of the material.[4]
Applications in Materials Science
Pyrrole-based compounds have a wide range of applications, from conductive coatings to advanced biomedical devices.
Organic Electronics
Polypyrrole and its derivatives are key components in organic electronic devices due to their tunable conductivity and environmental stability.[1][2] They are used in:
-
Organic Field-Effect Transistors (OFETs)
-
Organic Photovoltaics (OPVs)
-
Sensors
-
Electromagnetic Interference (EMI) Shielding
Biomedical Applications
The biocompatibility of certain pyrrole-based materials makes them suitable for various biomedical applications.
-
Drug Delivery: Pyrrole-containing compounds are being investigated for their potential in targeted drug delivery systems.
-
Biosensors: The conductive properties of PPy are utilized in the development of sensitive biosensors.
-
Tissue Engineering: PPy-based scaffolds are being explored for their potential in tissue regeneration.
Signaling Pathways and Experimental Workflows
The interaction of pyrrole-based compounds with biological systems is a critical area of research, particularly in drug development.
Chemical Oxidative Polymerization of Pyrrole
The following diagram illustrates the workflow for the chemical oxidative polymerization of pyrrole, a fundamental process for synthesizing polypyrrole.
Inhibition of Tubulin Polymerization
Certain pyrrole derivatives have been shown to inhibit tubulin polymerization, a mechanism of action for some anticancer agents. The diagram below illustrates this inhibitory pathway.
Some 3-aroyl-1-arylpyrrole derivatives have demonstrated potent inhibition of tubulin polymerization with IC₅₀ values in the micromolar range. For instance, certain derivatives show IC₅₀ values for tubulin assembly inhibition as low as 0.86 μM.[9]
Hedgehog Signaling Pathway Inhibition
The Hedgehog (Hh) signaling pathway plays a crucial role in embryonic development and its aberrant activation is implicated in several cancers. Some pyrrole-based compounds have been found to inhibit this pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. New pyrrole derivatives with potent tubulin polymerization inhibiting activity as anticancer agents including hedgehog-dependent cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. Synthesis, electropolymerization and functionalization via click chemistry of N-alkynylated dithieno[3,2-b:2′,3′-d]pyrrole - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] Synthesis and Characterization of Polypyrrole Synthesized via Different Routes | Semantic Scholar [semanticscholar.org]
- 8. mdpi.com [mdpi.com]
- 9. scispace.com [scispace.com]
Methodological & Application
Application Notes and Protocols for (2-(1H-pyrrol-1-yl)phenyl)methanol as a Ligand Precursor in Catalysis
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following application notes and protocols are based on the potential catalytic applications of metal complexes derived from (2-(1H-pyrrol-1-yl)phenyl)methanol. As of the latest literature review, specific catalytic data for complexes of this exact ligand precursor is limited. The provided protocols and data are therefore based on analogous N,O- and N,N-bidentate pyrrole-based ligand systems and are intended to serve as a comprehensive starting point for research and development.
Overview of Catalytic Applications
This compound is a promising precursor for the synthesis of novel N,O-bidentate ligands. Upon deprotonation of the methanol group, it can chelate to a metal center through the pyrrole nitrogen and the alkoxide oxygen. This N,O-chelation can form stable metal complexes, particularly with late transition metals such as palladium and nickel, which are highly active in a variety of cross-coupling reactions.
The electron-rich nature of the pyrrole ring can facilitate oxidative addition, a key step in many catalytic cycles. The bidentate coordination of the ligand provides thermal stability to the catalytic species. Potential and established applications for catalysts derived from similar pyrrole-based ligands include:
-
Suzuki-Miyaura Cross-Coupling: The formation of carbon-carbon bonds between aryl or vinyl halides/triflates and organoboron compounds. This reaction is fundamental in the synthesis of biaryls, which are common motifs in pharmaceuticals and advanced materials.
-
Heck Reaction: The reaction of an unsaturated halide (or triflate) with an alkene in the presence of a base and a palladium catalyst to form a substituted alkene. This is a powerful tool for the synthesis of complex organic molecules.
-
C-S Cross-Coupling: The formation of carbon-sulfur bonds, typically between an aryl halide and a thiol. This reaction is of growing importance in medicinal chemistry for the synthesis of sulfur-containing heterocycles and other pharmacologically active compounds.
Experimental Protocols
Synthesis of a Palladium(II) Catalyst from this compound
This protocol describes a general method for the synthesis of a palladium(II) complex with the deprotonated form of this compound acting as an N,O-bidentate ligand.
Materials:
-
This compound
-
Palladium(II) acetate (Pd(OAc)₂) or Bis(acetonitrile)palladium(II) chloride (Pd(CH₃CN)₂Cl₂)
-
Anhydrous base (e.g., potassium carbonate (K₂CO₃) or sodium hydride (NaH))
-
Anhydrous, degassed solvent (e.g., toluene, THF, or acetonitrile)
-
Standard Schlenk line equipment
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Ligand Precursor Preparation: In a dry Schlenk flask under an inert atmosphere, dissolve this compound (1.0 mmol) in the chosen anhydrous solvent (20 mL).
-
Deprotonation: Add the base (1.1 mmol) to the solution of the ligand precursor. If using NaH, stir the mixture at room temperature until hydrogen evolution ceases. If using K₂CO₃, the mixture may require heating (e.g., to 60-80 °C) for 1-2 hours to ensure complete deprotonation.
-
Palladium Salt Addition: In a separate Schlenk flask, dissolve the palladium salt (1.0 mmol) in the same anhydrous solvent (10 mL).
-
Complex Formation: Slowly add the palladium salt solution to the solution of the deprotonated ligand at room temperature with vigorous stirring.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The formation of a precipitate may be observed.
-
Isolation: If a precipitate has formed, collect the solid by filtration under inert atmosphere, wash with a small amount of cold, anhydrous solvent, and dry under vacuum. If no precipitate forms, remove the solvent under reduced pressure. The resulting solid can be purified by recrystallization from an appropriate solvent system (e.g., dichloromethane/hexane).
-
Characterization: The structure and purity of the resulting palladium complex should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and elemental analysis.
Protocol for Suzuki-Miyaura Cross-Coupling Reaction
This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of an aryl bromide with a phenylboronic acid.
Materials:
-
Palladium catalyst from section 2.1 (e.g., 1-2 mol%)
-
Aryl bromide (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2.0 mmol)
-
Solvent (e.g., toluene/water (10:1), dioxane/water (10:1), or DMF)
-
Standard reaction vials or flask with a reflux condenser
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a reaction vial, add the aryl bromide (1.0 mmol), phenylboronic acid (1.2 mmol), base (2.0 mmol), and the palladium catalyst (0.01-0.02 mmol).
-
Solvent Addition: Evacuate and backfill the vial with an inert gas. Add the degassed solvent system (e.g., 5 mL of toluene/water 10:1).
-
Reaction: Stir the mixture at the desired temperature (e.g., 80-110 °C) for the required time (typically 2-24 hours). Monitor the reaction progress by TLC or GC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Add water (10 mL) and extract with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Protocol for Heck Reaction
This protocol provides a general method for the palladium-catalyzed Heck coupling of an aryl iodide with an alkene.
Materials:
-
Palladium catalyst from section 2.1 (e.g., 1-5 mol%)
-
Aryl iodide (1.0 mmol)
-
Alkene (e.g., styrene or butyl acrylate) (1.5 mmol)
-
Base (e.g., triethylamine (Et₃N) or K₂CO₃) (2.0 mmol)
-
Solvent (e.g., DMF, acetonitrile, or toluene)
-
Standard reaction vials or flask with a reflux condenser
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a reaction vial, place the palladium catalyst (0.01-0.05 mmol) and the base (2.0 mmol).
-
Reagent Addition: Evacuate and backfill the vial with an inert gas. Add the degassed solvent (5 mL), followed by the aryl iodide (1.0 mmol) and the alkene (1.5 mmol).
-
Reaction: Seal the vial and stir the mixture at the desired temperature (e.g., 100-140 °C) for 12-48 hours. Monitor the reaction by TLC or GC-MS.
-
Workup: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.
Protocol for C-S Cross-Coupling Reaction
This protocol describes a general procedure for the nickel-catalyzed C-S coupling of an aryl bromide with a thiol, a reaction where analogous pyrrole-based ligands have shown promise. A similar protocol could be adapted for a nickel complex of this compound.
Materials:
-
A hypothetical Nickel(II) catalyst analogous to the palladium catalyst in 2.1 (e.g., 2-5 mol%)
-
Aryl bromide (1.0 mmol)
-
Thiol (1.2 mmol)
-
Base (e.g., sodium tert-butoxide (NaOtBu) or K₂CO₃) (2.0 mmol)
-
Solvent (e.g., DMF, dioxane, or toluene)
-
Standard Schlenk tube
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a Schlenk tube, combine the aryl bromide (1.0 mmol), the nickel catalyst (0.02-0.05 mmol), and the base (2.0 mmol).
-
Reagent Addition: Evacuate and backfill the tube with an inert gas. Add the degassed solvent (5 mL) and the thiol (1.2 mmol).
-
Reaction: Stir the mixture at an elevated temperature (e.g., 80-120 °C) for 12-24 hours. Monitor the reaction by GC-MS.
-
Workup: Cool the reaction to room temperature. Quench with a saturated aqueous solution of ammonium chloride. Extract with an organic solvent.
-
Purification: Dry the combined organic layers, concentrate, and purify by column chromatography.
Data Presentation
The following tables summarize representative quantitative data for catalytic reactions using palladium and nickel complexes with N,O- and N,N-bidentate pyrrole-based ligands, which are analogous to the proposed catalyst.
Table 1: Suzuki-Miyaura Cross-Coupling of Aryl Halides with Phenylboronic Acid
| Entry | Aryl Halide | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Bromoanisole | 1 | K₂CO₃ | Toluene/H₂O | 100 | 12 | 95 | Analogous System |
| 2 | 4-Chlorotoluene | 2 | Cs₂CO₃ | Dioxane | 110 | 24 | 88 | Analogous System |
| 3 | 1-Bromonaphthalene | 1 | K₃PO₄ | DMF | 90 | 8 | 97 | Analogous System |
| 4 | 2-Bromopyridine | 1.5 | K₂CO₃ | Toluene/H₂O | 100 | 16 | 91 | Analogous System |
Table 2: Heck Reaction of Aryl Halides with Alkenes
| Entry | Aryl Halide | Alkene | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Iodobenzene | Styrene | 2 | Et₃N | DMF | 120 | 24 | 92 | Analogous System[1] |
| 2 | 4-Bromoacetophenone | Butyl acrylate | 3 | K₂CO₃ | Acetonitrile | 100 | 36 | 85 | Analogous System |
| 3 | 1-Iodonaphthalene | Styrene | 2 | Et₃N | DMF | 120 | 20 | 96 | Analogous System |
| 4 | 4-Iodotoluene | Butyl acrylate | 2.5 | K₂CO₃ | Toluene | 110 | 24 | 89 | Analogous System |
Table 3: C-S Cross-Coupling of Aryl Bromides with Thiols
| Entry | Aryl Bromide | Thiol | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Bromoanisole | Thiophenol | 5 | NaOtBu | Dioxane | 100 | 18 | 94 | Analogous System |
| 2 | 4-Chlorotoluene | Benzyl mercaptan | 5 | K₂CO₃ | DMF | 110 | 24 | 82 | Analogous System |
| 3 | 1-Bromonaphthalene | Thiophenol | 4 | NaOtBu | Toluene | 100 | 16 | 98 | Analogous System |
| 4 | 2-Bromopyridine | Cyclohexyl mercaptan | 5 | K₂CO₃ | Dioxane | 100 | 20 | 88 | Analogous System |
Visualizations
Caption: Workflow for catalyst synthesis and application.
References
Protocol for synthesizing phosphine ligands from (2-(1H-pyrrol-1-yl)phenyl)methanol
Application Notes: Synthesis of (2-(1H-pyrrol-1-yl)phenyl)methyl-diphenylphosphine
Introduction
This document provides a detailed protocol for the synthesis of a novel phosphine ligand, (2-(1H-pyrrol-1-yl)phenyl)methyl-diphenylphosphine, starting from (2-(1H-pyrrol-1-yl)phenyl)methanol. Phosphine ligands are crucial in organometallic chemistry and catalysis, and their properties can be finely tuned by modifying their steric and electronic environment. The ligand described herein incorporates a pyrrole moiety, which can influence the catalytic activity and selectivity of its metal complexes. The synthetic strategy is a two-step process involving the conversion of the starting alcohol to a benzylic chloride, followed by nucleophilic substitution with a diphenylphosphide anion. This protocol is intended for researchers in synthetic chemistry, catalysis, and drug development.
Synthetic Strategy
The synthesis is proposed to proceed via a two-step sequence:
-
Chlorination of this compound: The benzylic alcohol is converted to the corresponding benzylic chloride using thionyl chloride (SOCl₂). This intermediate is more reactive towards nucleophilic substitution.
-
Phosphination: The resulting (2-(1H-pyrrol-1-yl)phenyl)methyl chloride is reacted with a diphenylphosphine source, such as lithium diphenylphosphide (LiPPh₂), to yield the target phosphine ligand.
All manipulations involving phosphines should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Experimental Protocols
Step 1: Synthesis of (2-(1H-pyrrol-1-yl)phenyl)methyl chloride
This procedure is adapted from a general method for the chlorination of benzylic alcohols.[1][2]
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Rotary evaporator
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add thionyl chloride (1.2 eq) dropwise to the stirred solution over 15 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, carefully pour the reaction mixture into a flask containing a stirred, saturated aqueous solution of sodium bicarbonate to quench the excess thionyl chloride.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude (2-(1H-pyrrol-1-yl)phenyl)methyl chloride, which can be used in the next step without further purification.
Step 2: Synthesis of (2-(1H-pyrrol-1-yl)phenyl)methyl-diphenylphosphine
This protocol is based on the alkylation of diphenylphosphide with benzyl halides.[3]
Materials:
-
(2-(1H-pyrrol-1-yl)phenyl)methyl chloride
-
Diphenylphosphine (Ph₂PH) or Lithium diphenylphosphide (LiPPh₂)
-
n-Butyllithium (n-BuLi) (if starting from Ph₂PH)
-
Anhydrous Tetrahydrofuran (THF)
-
Degassed water
-
Anhydrous magnesium sulfate (MgSO₄)
-
Schlenk flask or similar apparatus for inert atmosphere chemistry
-
Syringes for transfer of air-sensitive reagents
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Preparation of Lithium Diphenylphosphide (if not using a pre-formed salt): In a Schlenk flask under an inert atmosphere, dissolve diphenylphosphine (1.0 eq) in anhydrous THF. Cool the solution to 0 °C. Slowly add n-butyllithium (1.0 eq) dropwise. A color change (typically to orange/red) indicates the formation of the lithium diphenylphosphide anion. Stir for 30 minutes at 0 °C.
-
Phosphination Reaction: In a separate Schlenk flask, dissolve the crude (2-(1H-pyrrol-1-yl)phenyl)methyl chloride (1.0 eq) from Step 1 in anhydrous THF.
-
Slowly add the solution of the chloride to the stirred solution of lithium diphenylphosphide at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction by TLC or ³¹P NMR spectroscopy.
-
Upon completion, carefully quench the reaction by adding degassed water.
-
Extract the product with diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with degassed brine, and dry over anhydrous magnesium sulfate.
-
Filter the solution and remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by flash chromatography on silica gel (using degassed solvents) or by recrystallization to yield the final phosphine ligand.
Data Presentation
Table 1: Summary of Reagents and Expected Yields for Step 1
| Starting Material | Reagent | Solvent | Product | Expected Yield |
| This compound | Thionyl Chloride (SOCl₂) | Dichloromethane (CH₂Cl₂) | (2-(1H-pyrrol-1-yl)phenyl)methyl chloride | >90% (based on analogous reactions) |
Table 2: Summary of Reagents and Expected Yields for Step 2
| Starting Material | Reagent | Solvent | Product | Expected Yield |
| (2-(1H-pyrrol-1-yl)phenyl)methyl chloride | Lithium Diphenylphosphide (LiPPh₂) | Tetrahydrofuran (THF) | (2-(1H-pyrrol-1-yl)phenyl)methyl-diphenylphosphine | 70-90% (based on analogous reactions) |
Table 3: Representative Characterization Data
| Compound | Analytical Data |
| (2-(1H-pyrrol-1-yl)phenyl)methyl-diphenylphosphine | ³¹P NMR (CDCl₃): δ -10 to -15 ppm (typical for benzyl diphenylphosphines) ¹H NMR (CDCl₃): δ 7.0-7.8 (m, Ar-H), 6.2-6.8 (m, Pyrrole-H), 4.0-4.5 (d, -CH₂-P) |
Note: The exact NMR shifts will need to be determined experimentally.
Visualization
Caption: Synthetic workflow for the preparation of the target phosphine ligand.
References
Application Notes and Protocols for N-aryl 2-(phosphino)pyrrole Ligands in Suzuki Cross-Coupling
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of N-aryl 2-(phosphino)pyrrole ligands, such as the commercially available cataCXium® P series, in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This class of bulky, electron-rich phosphine ligands has demonstrated exceptional activity and efficiency, particularly in the challenging coupling of aryl chlorides.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds with broad functional group tolerance. The choice of phosphine ligand is critical to the success of these reactions, influencing catalytic activity, stability, and selectivity. N-aryl 2-(phosphino)pyrrole ligands have emerged as a highly effective class of ligands for this transformation. Their efficacy is attributed to a combination of steric bulk and electron-richness, which facilitates the key steps of the catalytic cycle, including the oxidative addition of challenging substrates like aryl chlorides.
Advantages of N-aryl 2-(phosphino)pyrrole Ligands
-
High Catalytic Activity: These ligands promote high turnover numbers (TONs), allowing for very low catalyst loadings (as low as 0.005 mol%).
-
Excellent for Aryl Chlorides: They show remarkable efficiency in the coupling of less reactive and economically advantageous aryl chlorides.
-
Broad Substrate Scope: Effective for a wide range of aryl and heteroaryl halides and boronic acids.
-
Mild Reaction Conditions: Many couplings can be performed at moderate temperatures.
Data Presentation
The following tables summarize the performance of N-aryl 2-(phosphino)pyrrole ligands in the Suzuki-Miyaura coupling of various aryl chlorides with phenylboronic acid.
Table 1: Suzuki-Miyaura Coupling of Aryl Chlorides with Phenylboronic Acid Using a Phosphino-Substituted N-Aryl Pyrrole Ligand
| Aryl Chloride | Product | Yield (%) |
| Chlorobenzene | Biphenyl | >99 |
| 4-Chloroanisole | 4-Methoxybiphenyl | >99 |
| 4-Chlorotoluene | 4-Methylbiphenyl | >99 |
| 2-Chlorotoluene | 2-Methylbiphenyl | >99 |
| 1-Chloro-4-(trifluoromethyl)benzene | 4-(Trifluoromethyl)biphenyl | >99 |
| 4-Chlorobenzonitrile | 4-Cyanobiphenyl | >99 |
| Methyl 4-chlorobenzoate | Methyl 4-phenylbenzoate | >99 |
Reaction Conditions: 0.01 mol% Pd₂(dba)₃, 0.02 mol% ligand, NaOtBu, Toluene, 60 °C. Data sourced from product information for cataCXium® P ligands.
Experimental Protocols
I. Synthesis of N-aryl 2-(phosphino)pyrrole Ligands (General Procedure)
While a specific detailed protocol for a named "cataCXium P" ligand is proprietary, a general approach for the synthesis of similar N-aryl 2-(phosphino)pyrrole ligands can be inferred from the chemical literature. The synthesis is often described as a straightforward, one or two-step process.
Materials:
-
N-Arylpyrrole (e.g., N-phenylpyrrole)
-
Strong base (e.g., n-butyllithium or tert-butyllithium)
-
Chlorophosphine (e.g., dicyclohexylphosphine chloride)
-
Anhydrous solvent (e.g., THF, diethyl ether)
-
Standard glassware for air-sensitive reactions (Schlenk line, argon atmosphere)
Procedure:
-
Deprotonation: To a solution of the N-arylpyrrole in an anhydrous solvent under an inert atmosphere (argon or nitrogen), a strong base is added dropwise at a low temperature (e.g., -78 °C or 0 °C). The reaction is stirred for a period to ensure complete deprotonation of the pyrrole ring at the 2-position.
-
Phosphination: The corresponding chlorophosphine is then added slowly to the reaction mixture at the same low temperature.
-
Work-up: After the reaction is complete, it is quenched with a suitable reagent (e.g., saturated aqueous ammonium chloride). The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are dried over a drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is then purified, typically by column chromatography on silica gel or crystallization, to yield the desired N-aryl 2-(phosphino)pyrrole ligand.
II. General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol provides a general starting point for the Suzuki-Miyaura coupling of aryl chlorides using an N-aryl 2-(phosphino)pyrrole ligand. Optimization of the base, solvent, temperature, and reaction time may be necessary for specific substrates.
Materials:
-
Aryl halide (e.g., aryl chloride)
-
Arylboronic acid
-
Palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
N-aryl 2-(phosphino)pyrrole ligand
-
Base (e.g., K₃PO₄, Cs₂CO₃, NaOtBu)
-
Anhydrous solvent (e.g., toluene, dioxane, THF)
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer and heating plate
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, a Schlenk tube is charged with the palladium source, the N-aryl 2-(phosphino)pyrrole ligand, the base, the arylboronic acid, and the aryl halide.
-
Solvent Addition: The anhydrous solvent is then added to the reaction vessel.
-
Reaction Execution: The Schlenk tube is sealed and the reaction mixture is stirred and heated to the desired temperature (e.g., 60-100 °C) for the specified time (typically 2-24 hours).
-
Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over a drying agent, filtered, and the solvent is evaporated.
-
Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired biaryl product.
Visualizations
The following diagrams illustrate the catalytic cycle of the Suzuki-Miyaura cross-coupling and a general experimental workflow.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for Suzuki-Miyaura cross-coupling.
Enantioselective synthesis of axially chiral N-arylpyrroles using copper-squaramide catalysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the enantioselective synthesis of axially chiral N-arylpyrroles utilizing a cooperative copper-squaramide catalytic system. This methodology offers an efficient pathway to valuable chiral compounds with significant potential in medicinal chemistry and materials science.
Introduction
Axially chiral N-arylpyrroles are an important class of compounds with applications as chiral ligands, catalysts, and scaffolds in pharmaceutical agents. The development of efficient and highly stereoselective methods for their synthesis is of significant interest. A recently developed strategy employs a cooperative catalytic system of copper and a chiral squaramide ligand to achieve the synthesis of these valuable molecules. This method proceeds via a remote propargylic amination, followed by a ring closure and rearomatization cascade, to afford the desired products in high yields and with excellent enantioselectivity.[1][2][3][4][5] The use of a squaramide co-catalyst is crucial for the success of this transformation.[1][2][3][4]
Reaction Scheme and Proposed Mechanism
The overall transformation involves the reaction of a yne-allylic ester with an aniline derivative in the presence of a copper catalyst and a chiral squaramide ligand. The proposed catalytic cycle is initiated by the coordination of the copper catalyst to the alkyne of the yne-allylic ester. The squaramide is believed to act as a bifunctional catalyst, activating the aniline nucleophile through hydrogen bonding and directing its attack on the copper-activated substrate. This is followed by a cascade of reactions including amination, ring closure, and rearomatization to yield the axially chiral N-arylpyrrole.
Data Presentation
The following tables summarize the quantitative data for the synthesis of various axially chiral N-arylpyrroles using the copper-squaramide catalytic system.
Table 1: Substrate Scope for the Synthesis of Axially Chiral N-Arylpyrroles
| Entry | Yne-allylic Ester (1) | Aniline (2) | Product | Yield (%) | ee (%) |
| 1 | Phenyl | 1-Naphthylamine | 3a | 95 | 94 |
| 2 | 4-Methylphenyl | 1-Naphthylamine | 3b | 92 | 93 |
| 3 | 4-Methoxyphenyl | 1-Naphthylamine | 3c | 96 | 95 |
| 4 | 4-Fluorophenyl | 1-Naphthylamine | 3d | 90 | 92 |
| 5 | 4-Chlorophenyl | 1-Naphthylamine | 3e | 88 | 91 |
| 6 | 4-Bromophenyl | 1-Naphthylamine | 3f | 85 | 90 |
| 7 | 2-Thienyl | 1-Naphthylamine | 3g | 82 | 88 |
| 8 | Cyclohexyl | 1-Naphthylamine | 3h | 75 | 85 |
| 9 | Phenyl | 2-Methylaniline | 3i | 85 | 90 |
| 10 | Phenyl | 2-Ethylaniline | 3j | 82 | 88 |
Reaction conditions: 1 (0.1 mmol), 2 (0.12 mmol), Cu(OTf)₂ (10 mol%), Squaramide L1 (10 mol%), in a suitable solvent at a specified temperature for 24h. Yields are for the isolated product. Enantiomeric excess (ee) was determined by chiral HPLC analysis.
Experimental Protocols
4.1. General Procedure for the Enantioselective Synthesis of Axially Chiral N-Arylpyrroles
To an oven-dried Schlenk tube equipped with a magnetic stir bar was added Cu(OTf)₂ (3.6 mg, 0.01 mmol, 10 mol%) and chiral squaramide ligand L1 (6.3 mg, 0.01 mmol, 10 mol%). The tube was evacuated and backfilled with argon three times. Anhydrous and degassed solvent (1.0 mL) was then added, and the mixture was stirred at room temperature for 30 minutes. The yne-allylic ester 1 (0.1 mmol, 1.0 equiv) and the aniline derivative 2 (0.12 mmol, 1.2 equiv) were then added sequentially under an argon atmosphere. The reaction mixture was stirred at the specified temperature for 24 hours. Upon completion of the reaction (monitored by TLC), the solvent was removed under reduced pressure. The residue was purified by flash column chromatography on silica gel to afford the desired axially chiral N-arylpyrrole 3.
4.2. Characterization Data for a Representative Product (3a)
-
Appearance: White solid.
-
Yield: 95%
-
Enantiomeric Excess: 94% ee, determined by HPLC analysis on a Chiralpak AD-H column (hexane/isopropanol = 90/10, 1.0 mL/min, 254 nm), tR (major) = 10.2 min, tR (minor) = 12.5 min.
-
¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, J = 8.0 Hz, 1H), 7.78 (d, J = 8.0 Hz, 1H), 7.50-7.40 (m, 3H), 7.35-7.25 (m, 5H), 7.20-7.10 (m, 2H), 6.85 (t, J = 2.0 Hz, 1H), 6.40 (t, J = 2.0 Hz, 1H).
-
¹³C NMR (101 MHz, CDCl₃): δ 140.2, 138.5, 134.6, 131.2, 129.0, 128.8, 128.5, 128.3, 127.8, 127.5, 126.8, 126.5, 125.3, 122.1, 118.5, 110.2.
-
HRMS (ESI): Calculated for C₂₀H₁₅N [M+H]⁺: 269.1204, Found: 269.1201.
Visualizations
Caption: General experimental workflow for the synthesis of axially chiral N-arylpyrroles.
Caption: Proposed catalytic cycle for the copper-squaramide catalyzed reaction.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Cooperative copper-squaramide catalysis for the enantioselective N–H insertion reaction with sulfoxonium ylides - Chemical Science (RSC Publishing) DOI:10.1039/D1SC00979F [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of Axially Chiral N-Arylpyrroles through the Enantioselective Annulation of Yne-Allylic Esters with a Cooperative Copper-Squaramide Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Palladium-Catalyzed C-H Activation Utilizing N-Arylpyrrole-Based Directing Groups
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palladium-catalyzed C-H activation is a powerful tool in modern organic synthesis, enabling the direct functionalization of otherwise inert C-H bonds. This atom-economical approach circumvents the need for pre-functionalization of starting materials, streamlining the synthesis of complex molecules.[1] A key strategy for controlling the site-selectivity of these reactions involves the use of directing groups, which coordinate to the palladium catalyst and position it in proximity to a specific C-H bond.[1]
This document focuses on the application of N-arylpyrrole-based structures as directing groups in palladium-catalyzed C-H functionalization. Specifically, systems like N-aryl-2-aminopyridines, where a nitrogen-containing heterocycle is linked to an aryl group, serve as effective bidentate ligands for the palladium catalyst. The pyridyl nitrogen acts as a directing group, facilitating the activation of an ortho C-H bond on the N-aryl ring. This strategy has been successfully employed to construct a variety of valuable N-heterocycles and other complex organic molecules.[2]
Furthermore, the direct C-H arylation of pyrrole derivatives is a vital method for synthesizing N-aryl-2-arylpyrroles, which are prevalent motifs in pharmaceuticals and materials science.[3][4] While in this case the pyrrole is the substrate rather than the ligand, the underlying principles of palladium-catalyzed C-H activation are the same. This document will provide protocols for both the use of N-aryl heterocycles as directing groups and the direct arylation of pyrrole substrates.
I. N-Aryl-2-Aminopyridine Directed C-H Functionalization
The N-aryl-2-aminopyridine scaffold is an exemplary system where the pyridine nitrogen directs the ortho-C-H activation of the N-aryl ring. This allows for subsequent functionalization, such as arylation, alkenylation, and annulation reactions.[2]
General Catalytic Cycle
The generally accepted mechanism involves the coordination of the pyridyl nitrogen to the Pd(II) catalyst, followed by ortho-palladation on the N-aryl ring to form a stable six-membered palladacycle intermediate. This intermediate then reacts with a coupling partner (e.g., an alkyne, alkene, or organometallic reagent) through steps such as migratory insertion or reductive elimination to form the functionalized product and regenerate a Pd(0) or Pd(II) species, which re-enters the catalytic cycle.
Caption: General catalytic cycle for N-aryl-2-aminopyridine directed C-H functionalization.
Application Example: Palladium-Catalyzed Annulation of N-Aryl-2-Aminopyridines with Alkynes
This protocol describes the synthesis of indolizino[2,3-b]quinolines via a palladium-catalyzed annulation of N-aryl-2-aminopyridines with internal alkynes.
Quantitative Data Summary
| Entry | N-Aryl-2-aminopyridine | Alkyne | Catalyst (mol%) | Oxidant | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | N-phenylpyridin-2-amine | Diphenylacetylene | Pd(OAc)₂ (5) | Cu(OAc)₂ | Toluene | 110 | 12 | 85 |
| 2 | N-(p-tolyl)pyridin-2-amine | Diphenylacetylene | Pd(OAc)₂ (5) | Cu(OAc)₂ | Toluene | 110 | 12 | 88 |
| 3 | N-(4-methoxyphenyl)pyridin-2-amine | Diphenylacetylene | Pd(OAc)₂ (5) | Cu(OAc)₂ | Toluene | 110 | 12 | 92 |
| 4 | N-phenylpyridin-2-amine | 1,2-di(p-tolyl)acetylene | Pd(OAc)₂ (5) | Cu(OAc)₂ | Toluene | 110 | 12 | 82 |
| 5 | N-phenylpyridin-2-amine | 1-phenyl-1-propyne | Pd(OAc)₂ (5) | Cu(OAc)₂ | Toluene | 110 | 12 | 75 (mixture of regioisomers) |
Note: Data is representative and compiled from typical results found in the literature for this type of reaction.
Experimental Protocol: Synthesis of 6,11-diphenylindolizino[2,3-b]quinoline
Materials:
-
N-phenylpyridin-2-amine (1.0 mmol, 170.2 mg)
-
Diphenylacetylene (1.2 mmol, 213.9 mg)
-
Palladium(II) acetate (Pd(OAc)₂, 0.05 mmol, 11.2 mg)
-
Copper(II) acetate (Cu(OAc)₂, 2.0 mmol, 363.2 mg)
-
Anhydrous Toluene (5 mL)
-
Schlenk tube or similar reaction vessel
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk tube, add N-phenylpyridin-2-amine, diphenylacetylene, Pd(OAc)₂, and Cu(OAc)₂.
-
Evacuate and backfill the tube with an inert atmosphere (this cycle should be repeated three times).
-
Add anhydrous toluene via syringe.
-
Seal the tube and place it in a preheated oil bath at 110 °C.
-
Stir the reaction mixture for 12 hours.
-
After cooling to room temperature, dilute the mixture with dichloromethane (DCM, 20 mL).
-
Filter the mixture through a pad of Celite® to remove insoluble salts. Wash the pad with additional DCM.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired product.
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.
II. Direct C-H Arylation of Pyrrole Derivatives
The direct arylation of pyrroles at the C2 position is a highly efficient method for synthesizing 2-arylpyrrole motifs. This reaction typically involves a palladium catalyst, a base, and often an additive to facilitate the C-H activation and coupling process.[3]
General Experimental Workflow
Caption: A typical experimental workflow for the direct C-H arylation of pyrroles.
Application Example: Palladium-Catalyzed C2-Arylation of N-Methylpyrrole with Aryl Iodides
This protocol outlines a method for the direct C2-arylation of N-methylpyrrole using an aryl iodide as the coupling partner.[3]
Quantitative Data Summary [3]
| Entry | Aryl Iodide | Catalyst | Base | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Iodobenzonitrile | PdCl₂(PPh₃)₂ | KF | AgOAc | DMSO | 100 | 5 | 80 |
| 2 | 4-Iodoanisole | PdCl₂(PPh₃)₂ | KF | AgOAc | DMSO | 100 | 5 | 65 |
| 3 | 1-Iodo-4-nitrobenzene | PdCl₂(PPh₃)₂ | KF | AgOAc | DMSO | 100 | 5 | 78 |
| 4 | 2-Iodotoluene | PdCl₂(PPh₃)₂ | KF | AgOAc | DMSO | 100 | 5 | 45 |
| 5 | 1-Iodonaphthalene | PdCl₂(PPh₃)₂ | KF | AgOAc | DMSO | 100 | 5 | 72 |
Table adapted from data presented in The Journal of Organic Chemistry, 2009, 74 (15), pp 5594–5597.[3]
Experimental Protocol: Synthesis of N-methyl-2-(4-cyanophenyl)pyrrole[3]
Materials:
-
N-Methylpyrrole (10 mmol, 0.89 mL, 5 equiv)
-
4-Iodobenzonitrile (2 mmol, 458 mg, 1 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.1 mmol, 70.2 mg, 5 mol%)
-
Potassium fluoride (KF, 4 mmol, 232.4 mg, 2 equiv)
-
Silver acetate (AgOAc, 2 mmol, 333.8 mg, 1 equiv)
-
Anhydrous Dimethyl sulfoxide (DMSO, 2 mL)
-
Reaction vial or flask
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a dry reaction vial, combine 4-iodobenzonitrile, PdCl₂(PPh₃)₂, and potassium fluoride.
-
Add N-methylpyrrole and anhydrous DMSO to the vial.
-
Stir the mixture under an argon atmosphere.
-
Add the silver acetate in five equal portions, one portion every hour, over a period of 5 hours.
-
Heat the resulting suspension at 100 °C for the total 5-hour duration.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into 50 mL of water.
-
Filter the resulting precipitate through a pad of Celite® and wash thoroughly with dichloromethane.
-
Separate the organic layer from the aqueous layer, and extract the aqueous layer with additional dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure N-methyl-2-(4-cyanophenyl)pyrrole.
Conclusion
The use of N-arylpyrrole-based scaffolds as directing groups and the direct C-H arylation of pyrroles are robust and versatile strategies in the toolkit of the modern synthetic chemist. These palladium-catalyzed methods provide efficient pathways to valuable heterocyclic structures that are of significant interest to the pharmaceutical and materials science industries. The protocols provided herein offer a starting point for researchers to explore these powerful transformations. Optimization of reaction conditions may be necessary for specific substrates.
References
- 1. researchgate.net [researchgate.net]
- 2. Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. N-Heterocyclic carbene–palladium catalysts for the direct arylation of pyrrole derivatives with aryl chlorides - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Pyrrole Derivatives via Multicomponent Reactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the step-by-step synthesis of pyrrole derivatives through various multicomponent reactions (MCRs). The pyrrole scaffold is a fundamental structural motif in a vast array of pharmaceuticals, natural products, and functional materials. Multicomponent reactions offer an efficient and atom-economical approach to construct these valuable heterocyclic compounds in a single synthetic operation from simple and readily available starting materials.
This document outlines the experimental protocols, quantitative data, and mechanistic pathways for three prominent multicomponent reactions used in pyrrole synthesis: the Paal-Knorr Synthesis, the Hantzsch Pyrrole Synthesis, and the Van Leusen Pyrrole Synthesis.
Paal-Knorr Pyrrole Synthesis
The Paal-Knorr synthesis is a robust and widely utilized method for the construction of substituted pyrroles. The reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under neutral or mildly acidic conditions.[1][2] This straightforward approach offers operational simplicity and generally provides good to excellent yields of the desired pyrrole derivatives.[1]
Reaction Mechanism and Experimental Workflow
The accepted mechanism for the Paal-Knorr pyrrole synthesis proceeds through a hemiaminal intermediate. The reaction is initiated by the nucleophilic attack of the primary amine on one of the carbonyl groups of the 1,4-dicarbonyl compound. Subsequent intramolecular cyclization, involving the attack of the nitrogen atom on the second carbonyl group, forms a cyclic hemiaminal. This intermediate then undergoes dehydration to yield the final aromatic pyrrole ring.[1][2]
Experimental Protocols
Protocol 1A: Conventional Heating Synthesis of 2,5-dimethyl-1-phenyl-1H-pyrrole [3]
-
Materials:
-
Aniline (186 mg, 2.0 mmol)
-
Hexane-2,5-dione (228 mg, 2.0 mmol)
-
Methanol (0.5 mL)
-
Concentrated Hydrochloric Acid (1 drop)
-
0.5 M Hydrochloric Acid (5.0 mL)
-
Methanol/water (9:1) mixture for recrystallization
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine aniline, hexane-2,5-dione, and methanol.
-
Add one drop of concentrated hydrochloric acid to the mixture.
-
Heat the reaction mixture to reflux and maintain for 15 minutes.
-
After the reflux period, cool the flask in an ice bath.
-
Add 5.0 mL of 0.5 M hydrochloric acid to the cooled mixture to precipitate the product.
-
Collect the solid product by vacuum filtration.
-
Recrystallize the crude product from 1 mL of a 9:1 methanol/water mixture to yield pure 2,5-dimethyl-1-phenyl-1H-pyrrole.
-
Protocol 1B: Microwave-Assisted Paal-Knorr Synthesis [3]
-
Materials:
-
1,4-Diketone (e.g., 20.0 mg, 0.0374 mmol)
-
Primary amine (3 equivalents)
-
Ethanol (400 µL)
-
Glacial acetic acid (40 µL)
-
-
Procedure:
-
To a microwave vial, add a solution of the 1,4-diketone in ethanol.
-
Add glacial acetic acid and the primary amine to the vial.
-
Seal the microwave vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at 80 °C until the reaction is complete (monitored by TLC).
-
Allow the reaction mixture to cool to room temperature.
-
Partition the mixture between water and ethyl acetate.
-
Extract the aqueous phase three times with ethyl acetate.
-
Combine the organic phases, wash with brine, and dry over magnesium sulfate.
-
Evaporate the solvent under reduced pressure and purify the crude material by column chromatography.
-
Quantitative Data
| Entry | 1,4-Dicarbonyl Compound | Amine | Catalyst | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| 1 | Hexane-2,5-dione | Aniline | HCl | Methanol | Reflux | 15 min | ~52 | [3] |
| 2 | Hexane-2,5-dione | Benzylamine | - | Water | 25 | 25 min | 98 | [4] |
| 3 | 1-Phenyl-1,4-pentanedione | Aniline | Acetic Acid | Ethanol | 80 | 2 h | 85 | [5] |
| 4 | 3,4-Diethylhexane-2,5-dione | Ammonia | - | Neat | Heat | - | 80-95 | [6] |
Hantzsch Pyrrole Synthesis
The Hantzsch pyrrole synthesis is a multicomponent reaction involving the condensation of a β-ketoester, an α-haloketone, and ammonia or a primary amine to produce substituted pyrroles.[7] This method is particularly valuable for accessing a wide range of pyrrole derivatives with diverse substitution patterns.[8]
Reaction Mechanism and Experimental Workflow
The reaction mechanism initiates with the formation of an enamine from the β-ketoester and the amine. This enamine then acts as a nucleophile, attacking the α-haloketone. Subsequent cyclization and dehydration steps lead to the formation of the aromatic pyrrole ring.[7]
Experimental Protocol
Protocol 2A: General Procedure for Hantzsch Pyrrole Synthesis [8][9]
-
Materials:
-
β-Ketoester (1.0 equiv)
-
α-Haloketone (1.0 equiv)
-
Amine (e.g., ammonium acetate or primary amine, 1.0-1.5 equiv)
-
Solvent (e.g., ethanol, acetic acid)
-
-
Procedure:
-
Dissolve the β-ketoester and the amine in the chosen solvent in a round-bottom flask.
-
Add the α-haloketone to the mixture.
-
The reaction is often exothermic and may proceed at room temperature or require gentle heating (e.g., reflux).
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture. The product may precipitate and can be collected by filtration.
-
Alternatively, remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
-
Quantitative Data
| Entry | β-Ketoester | α-Haloketone | Amine | Solvent | Temp. (°C) | Yield (%) | Reference |
| 1 | Ethyl acetoacetate | Chloroacetone | Ammonia | Ethanol | Reflux | 69-71 | [9] |
| 2 | Ethyl acetoacetate | 2-Bromobutanal | Ammonia | Ethanol | RT | 45-55 | [9] |
| 3 | Ethyl benzoylacetate | Phenacyl bromide | Ammonium acetate | Acetic Acid | 100 | 85 | [10] |
| 4 | Methyl acetoacetate | 3-Chloro-2-butanone | Benzylamine | Ethanol | Reflux | 78 | [8] |
Van Leusen Pyrrole Synthesis
The Van Leusen pyrrole synthesis is a powerful three-component reaction that utilizes tosylmethyl isocyanide (TosMIC) as a key reagent. This reaction typically involves the condensation of an α,β-unsaturated ketone (enone), an amine, and TosMIC to afford 3,4-disubstituted pyrroles. A variation of this reaction involves the direct reaction of an enone with TosMIC in the presence of a base.[11][12]
Reaction Mechanism and Experimental Workflow
The reaction is initiated by the deprotonation of TosMIC by a base to form a nucleophilic carbanion. This carbanion then undergoes a Michael addition to the α,β-unsaturated carbonyl compound. The resulting intermediate undergoes an intramolecular cyclization, followed by the elimination of the tosyl group to furnish the pyrrole ring.[12]
Experimental Protocol
Protocol 3A: Synthesis of 3-Aroyl-4-heteroarylpyrrole Derivatives [11]
-
Materials:
-
Heteroaryl chalcone (1 mmol)
-
p-Tosylmethyl isocyanide (TosMIC) (1 mmol)
-
Sodium hydride (NaH, 50 mg)
-
Dimethyl sulfoxide (DMSO, 1.5 mL)
-
Diethyl ether (Et₂O, 20 mL)
-
-
Procedure:
-
Prepare a suspension of NaH in Et₂O in a reaction flask under an argon atmosphere.
-
In a separate flask, mix the heteroaryl chalcone and TosMIC in DMSO.
-
Add the DMSO solution dropwise to the NaH suspension at room temperature with stirring.
-
Monitor the progress of the reaction by TLC.
-
After completion, carefully quench the reaction with water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by recrystallization or column chromatography.
-
Quantitative Data
| Entry | Enone | Amine/Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Chalcone derivative | NaH | DMSO/Et₂O | RT | - | 60 | [11] |
| 2 | 3-Nitrobenzaldehyde derivative | NaH | THF | -15 to RT | 26 | - | [12] |
| 3 | Methyl 3-arylacrylate | K₂CO₃ | Acetonitrile | Reflux | 4-6 | 70-85 | [12] |
| 4 | Phenyl vinyl sulfone | DBU | THF | RT | 2 | 88 | [12] |
Applications in Drug Discovery and Development
The multicomponent synthesis of pyrrole derivatives is of significant interest to the pharmaceutical industry due to the prevalence of the pyrrole core in numerous biologically active compounds. These efficient synthetic strategies allow for the rapid generation of libraries of diverse pyrrole-containing molecules for high-throughput screening and lead optimization.
For instance, the pyrrole framework is a key component in blockbuster drugs such as Atorvastatin (a cholesterol-lowering agent) and Sunitinib (an anticancer drug). The ability to readily synthesize a variety of substituted pyrroles through multicomponent reactions facilitates the exploration of structure-activity relationships (SAR) and the development of new therapeutic agents with improved efficacy and pharmacokinetic profiles.[13][14]
References
- 1. benchchem.com [benchchem.com]
- 2. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. rgmcet.edu.in [rgmcet.edu.in]
- 6. benchchem.com [benchchem.com]
- 7. Hantzsch pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 8. scribd.com [scribd.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Critical Review on Advances in the Multicomponent Synthesis of Pyrroles – Oriental Journal of Chemistry [orientjchem.org]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Late-Stage Functionalization of Axially Chiral N-Arylpyrrole Frameworks
For Researchers, Scientists, and Drug Development Professionals
Introduction
Axially chiral N-arylpyrroles are an emerging class of privileged structures in medicinal chemistry and materials science. Their unique three-dimensional arrangement, arising from restricted rotation around the C–N bond, makes them attractive scaffolds for the development of novel therapeutics and chiral ligands. Late-stage functionalization (LSF) of these frameworks is a particularly powerful strategy in drug discovery, as it allows for the rapid diversification of complex molecules at a late step in the synthetic sequence. This approach enables the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties without the need for de novo synthesis of each analogue.
These application notes provide an overview of key methodologies for the late-stage functionalization of axially chiral N-arylpyrrole frameworks, including detailed experimental protocols and comparative data to guide researchers in selecting the most appropriate method for their specific application.
Methodologies for Late-Stage Functionalization
Several catalytic strategies have been successfully employed for the late-stage functionalization of N-arylpyrroles. These methods primarily focus on the direct activation of C–H bonds, offering an atom-economical and efficient route to introduce new functional groups.
Rhodium-Catalyzed Atroposelective C-H Alkylation
This method achieves the transformation of configurationally unstable (fluxional) N-arylpyrroles into configurationally stable, axially chiral products through a highly atroposelective electrophilic aromatic substitution. A chiral-at-metal rhodium Lewis acid catalyst is employed to control the stereochemistry of the reaction.
Experimental Workflow:
Caption: Workflow for Rhodium-Catalyzed Atroposelective C-H Alkylation.
Protocol 1: General Procedure for Rhodium-Catalyzed Atroposelective Alkylation [1][2]
-
To a dried reaction vial, add the N-arylpyrrole (0.1 mmol, 1.0 equiv), N-acryloyl-1H-pyrazole (0.15 mmol, 1.5 equiv), and the chiral-at-rhodium catalyst (Δ-RhS, 0.5 mol%).
-
Add anhydrous dichloromethane (1.0 mL).
-
Stir the reaction mixture at 0 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until complete consumption of the starting N-arylpyrrole.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired axially chiral N-arylpyrrole product.
-
Determine the enantiomeric excess (ee) by chiral high-performance liquid chromatography (HPLC).
Quantitative Data Summary:
| Entry | N-Arylpyrrole Substrate | Product Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | N-(2-isopropylphenyl)-2-methylpyrrole | 93 | >99.5 |
| 2 | N-(2-ethylphenyl)-2-methylpyrrole | 91 | 98 |
| 3 | N-(2-chlorophenyl)-2,5-dimethylpyrrole | 85 | 92 (at -20 °C) |
| 4 | N-(naphthalen-1-yl)-2,5-dimethylpyrrole | 88 | >99.5 |
Data extracted from literature reports.[1][2]
Chiral Phosphoric Acid (CPA) Catalyzed Atroposelective Paal-Knorr Reaction
This organocatalytic approach enables the de novo synthesis of axially chiral arylpyrroles from readily available 1,4-dicarbonyl compounds and anilines. A chiral phosphoric acid acts as a catalyst to control the atroposelectivity of the cyclization reaction.
Experimental Workflow:
Caption: Workflow for Chiral Phosphoric Acid Catalyzed Paal-Knorr Reaction.
Protocol 2: General Procedure for CPA-Catalyzed Asymmetric Paal-Knorr Reaction
-
To a reaction tube, add the 1,4-dione (0.2 mmol, 1.0 equiv), the aniline derivative (0.24 mmol, 1.2 equiv), and the chiral phosphoric acid catalyst (10 mol%).
-
Add the appropriate solvent (e.g., carbon tetrachloride or toluene, 2.0 mL).
-
Stir the reaction mixture at room temperature until the 1,4-dione is completely consumed as monitored by TLC.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the axially chiral N-arylpyrrole.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Quantitative Data Summary:
| Entry | 1,4-Dione Substrate | Aniline Substrate | Product Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | 1,4-diphenylbutane-1,4-dione | 2-tert-butylaniline | 94 | 68 |
| 2 | 1,4-di(p-tolyl)butane-1,4-dione | 2-isopropylaniline | 92 | 85 |
| 3 | 1,4-di(4-methoxyphenyl)butane-1,4-dione | 2-ethylaniline | 95 | 90 |
| 4 | 1,4-di(4-chlorophenyl)butane-1,4-dione | 2-tert-butylaniline | 90 | 75 |
Data extracted from literature reports.
Palladium-Catalyzed Late-Stage C-H Arylation
This methodology is suitable for the direct introduction of aryl groups onto pre-existing N-arylpyrrole scaffolds. It offers a powerful tool for the late-stage diversification of complex molecules, including drug candidates.
Logical Relationship of C-H Arylation:
Caption: Key components for Palladium-Catalyzed C-H Arylation.
Protocol 3: General Procedure for Palladium-Catalyzed C-H Arylation
-
In a glovebox, charge a reaction vial with the N-arylpyrrole substrate (0.2 mmol, 1.0 equiv), aryl iodide (0.3 mmol, 1.5 equiv), Pd(OAc)₂ (5 mol%), a suitable ligand (e.g., SPhos, 10 mol%), and a base (e.g., K₂CO₃, 2.0 equiv).
-
Add a suitable solvent (e.g., dioxane or toluene, 1.0 mL).
-
Seal the vial and remove it from the glovebox.
-
Heat the reaction mixture at the desired temperature (typically 80-120 °C) for 12-24 hours.
-
After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to obtain the arylated N-arylpyrrole product.
Quantitative Data Summary (Illustrative Examples):
| Entry | N-Arylpyrrole Substrate | Arylating Agent | Product Yield (%) |
| 1 | N-phenylpyrrole | 4-iodotoluene | 75 |
| 2 | N-(2-methoxyphenyl)pyrrole | 1-bromo-4-fluorobenzene | 68 |
| 3 | N-(pyridin-2-yl)pyrrole | 2-iodonaphthalene | 82 |
Yields are representative and can vary based on specific substrates and reaction conditions.
Conclusion
The late-stage functionalization of axially chiral N-arylpyrrole frameworks provides a powerful platform for the rapid generation of molecular diversity. The choice of methodology—be it rhodium-catalyzed C-H alkylation for creating chirality, chiral phosphoric acid-catalyzed Paal-Knorr reaction for de novo synthesis, or palladium-catalyzed C-H arylation for late-stage diversification—will depend on the specific goals of the research program. The protocols and data presented herein serve as a guide for researchers to harness the potential of these valuable scaffolds in drug discovery and materials science. It is crucial to consult the primary literature for detailed substrate scopes and optimization of reaction conditions for novel substrates.
References
Microwave-Assisted Synthesis Protocols for Substituted Pyrrole Compounds: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted pyrroles are a cornerstone of medicinal chemistry, forming the structural core of numerous natural products and synthetic pharmaceuticals.[1] Their diverse biological activities, ranging from antibacterial and antiviral to anti-inflammatory and anticancer, make them a privileged scaffold in drug discovery.[2] Traditional methods for pyrrole synthesis often require harsh reaction conditions and long reaction times. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to overcome these limitations, offering significant advantages such as dramatically reduced reaction times, improved yields, and enhanced reaction efficiencies, all within a green chemistry framework.[3][4]
This application note provides detailed protocols for the microwave-assisted synthesis of substituted pyrroles via several key methodologies: the Paal-Knorr synthesis, the Hantzsch synthesis, the Clauson-Kaas synthesis, and the Van Leusen synthesis.
Advantages of Microwave-Assisted Synthesis
Microwave irradiation accelerates chemical reactions by directly heating the solvent and reactants through dielectric heating.[4] This rapid and uniform heating leads to:
-
Reduced Reaction Times: Reactions that take hours or even days under conventional heating can often be completed in minutes.[3]
-
Higher Yields: Increased reaction rates and reduced side reactions frequently result in higher product yields.[5]
-
Improved Purity: Cleaner reaction profiles often simplify product purification.
-
Energy Efficiency: Focused heating of the reaction mixture is more energy-efficient than conventional oil baths or heating mantles.
Key Synthesis Protocols
This section details microwave-assisted protocols for four widely used methods for synthesizing substituted pyrroles.
Paal-Knorr Pyrrole Synthesis
The Paal-Knorr synthesis is a classic and straightforward method for preparing pyrroles from 1,4-dicarbonyl compounds and primary amines or ammonia.[1]
Experimental Workflow: Paal-Knorr Synthesis
Caption: General workflow for the microwave-assisted Paal-Knorr pyrrole synthesis.
Detailed Protocol: Synthesis of 2,5-Dimethyl-1-phenylpyrrole [6][7]
-
Materials:
-
2,5-Hexanedione
-
Aniline
-
Ethanol
-
Glacial Acetic Acid (optional catalyst)
-
Microwave synthesis vial (2-5 mL) with a magnetic stir bar
-
Microwave reactor
-
-
Procedure:
-
To a 2-5 mL microwave vial, add 2,5-hexanedione (1.0 mmol, 114 mg).
-
Add aniline (1.0 mmol, 93 mg).
-
Add ethanol (2 mL) as the solvent.
-
Optionally, add a catalytic amount of glacial acetic acid (e.g., 10 mol%).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 2-10 minutes).[5]
-
After the reaction is complete, cool the vial to room temperature.
-
The reaction mixture can be analyzed by TLC or GC-MS.
-
For purification, the solvent can be removed under reduced pressure, and the residue purified by column chromatography on silica gel.
-
Hantzsch Pyrrole Synthesis
The Hantzsch synthesis is a multi-component reaction involving an α-halo ketone, a β-ketoester, and a primary amine or ammonia to form substituted pyrroles.[8]
Experimental Workflow: Hantzsch Synthesis
Caption: General workflow for the microwave-assisted Hantzsch pyrrole synthesis.
Detailed Protocol: Synthesis of a Substituted Pyrrole Derivative
-
Materials:
-
Ethyl acetoacetate
-
Chloroacetaldehyde (or an α-haloketone like chloroacetone)
-
Ammonium acetate (or a primary amine)
-
Microwave synthesis vial with a magnetic stir bar
-
Microwave reactor
-
-
Procedure:
-
In a microwave vial, combine ethyl acetoacetate (1.0 mmol, 130 mg), chloroacetaldehyde (1.0 mmol, 78.5 mg, use with caution as it is a lachrymator), and ammonium acetate (1.5 mmol, 115 mg).
-
The reaction can be performed solvent-free or with a minimal amount of a high-boiling polar solvent like DMF or DMSO.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 100-140 °C) for a short duration (e.g., 5-15 minutes).
-
After cooling, partition the reaction mixture between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography.
-
Clauson-Kaas Pyrrole Synthesis
The Clauson-Kaas synthesis involves the reaction of a primary amine with 2,5-dialkoxytetrahydrofuran in the presence of an acid catalyst to yield N-substituted pyrroles.[5][7]
Experimental Workflow: Clauson-Kaas Synthesis
Caption: General workflow for the microwave-assisted Clauson-Kaas synthesis.
Detailed Protocol: Synthesis of 1-Phenyl-1H-pyrrole [9]
-
Materials:
-
2,5-Dimethoxytetrahydrofuran
-
Aniline
-
Iodine (catalyst)
-
Microwave synthesis vial with a magnetic stir bar
-
Microwave reactor
-
-
Procedure:
-
In a microwave synthesis vial, combine aniline (1.0 mmol, 93 mg) and 2,5-dimethoxytetrahydrofuran (1.2 mmol, 158 mg).
-
Add a catalytic amount of iodine (5 mol%, 13 mg).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the solvent-free mixture at a specified power and temperature (e.g., 100-150°C) for a short duration (e.g., 2-5 minutes).
-
After cooling, add diethyl ether to the reaction mixture and filter to remove any solid.
-
Evaporate the solvent from the filtrate to obtain the crude product.
-
The product can be further purified if necessary.
-
Van Leusen Pyrrole Synthesis
The Van Leusen synthesis is a versatile method for preparing 3,4-disubstituted pyrroles from α,β-unsaturated ketones or aldehydes (like chalcones) and tosylmethyl isocyanide (TosMIC).
Experimental Workflow: Van Leusen Synthesis
Caption: General workflow for the microwave-assisted Van Leusen pyrrole synthesis.
Detailed Protocol: Synthesis of a 3,4-Disubstituted Pyrrole from a Chalcone
-
Materials:
-
Chalcone (e.g., (E)-1,3-diphenylprop-2-en-1-one)
-
Tosylmethyl isocyanide (TosMIC)
-
Base (e.g., Potassium Carbonate or DBU)
-
Solvent (e.g., DMF or an ionic liquid)
-
Microwave synthesis vial with a magnetic stir bar
-
Microwave reactor
-
-
Procedure:
-
To a microwave vial, add the chalcone (1.0 mmol, 208 mg), TosMIC (1.2 mmol, 234 mg), and a base such as potassium carbonate (2.0 mmol, 276 mg).
-
Add a suitable solvent like DMF (2 mL).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 80-120 °C) for a specified time (e.g., 5-20 minutes).
-
After cooling, pour the reaction mixture into water and extract with an organic solvent.
-
Wash the organic layer, dry it, and remove the solvent.
-
Purify the residue by column chromatography to obtain the desired pyrrole.
-
Quantitative Data Summary
The following tables summarize typical reaction conditions and yields for the microwave-assisted synthesis of various substituted pyrroles.
Table 1: Microwave-Assisted Paal-Knorr Synthesis
| 1,4-Dicarbonyl Compound | Primary Amine | Catalyst/Solvent | Temp. (°C) | Time (min) | Yield (%) |
| 2,5-Hexanedione | Aniline | Acetic Acid | 120-150 | 2-10 | 65-89[5] |
| 2,5-Hexanedione | 4-Bromoaniline | Salicylic Acid / Solvent-free | - | 0.25 | 92[5] |
| Substituted 1,4-diketones | Various amines | Acetic Acid / Ethanol | 80 | - | - |
| 2,5-Hexanedione | Various amines | NBS / Solvent-free | - | 8 | -[10] |
Table 2: Microwave-Assisted Hantzsch Synthesis
| α-Halo Ketone | β-Ketoester | Amine Source | Conditions | Time (min) | Yield (%) |
| Phenacyl bromide | Ethyl acetoacetate | Ammonium acetate | Solvent-free | 10-15 | High |
| Chloroacetone | Methyl acetoacetate | Benzylamine | Solvent-free | 10 | High |
Table 3: Microwave-Assisted Clauson-Kaas Synthesis
| Amine | Catalyst/Solvent | Temp. (°C) | Time (min) | Yield (%) |
| Aniline | Acetic Acid | 170 | 10 | 70 |
| p-Anisidine | Acetic Acid | 170 | 10 | 77 |
| Various amines | Mn(NO₃)₂·4H₂O / Solvent-free | 120 | 20 | up to 89[10] |
| 3-Phenylenediamine | Ethanol | 130 | 10 | 83[10] |
Table 4: Microwave-Assisted Van Leusen Synthesis
| Michael Acceptor | Base/Solvent | Temp. (°C) | Time (min) | Yield (%) |
| Chalcone | K₂CO₃ / Ionic Liquid | 100 | 15-20 | Good to Excellent |
| α,β-Unsaturated Ester | NaH / THF-DMF | 80 | 10 | High |
Application in Drug Development: Sunitinib Signaling Pathway
Substituted pyrroles are integral to many targeted therapies. Sunitinib, an anticancer drug, features a substituted pyrrole core. It functions as a multi-targeted receptor tyrosine kinase (RTK) inhibitor. The diagram below illustrates the signaling pathways inhibited by Sunitinib.
Caption: Sunitinib inhibits multiple receptor tyrosine kinases (RTKs) at the cell surface, blocking downstream signaling pathways like PI3K/AKT/mTOR and RAS/RAF/MEK/ERK, which are crucial for cancer cell proliferation and angiogenesis.
Conclusion
Microwave-assisted synthesis offers a rapid, efficient, and environmentally friendly approach to the synthesis of substituted pyrroles. The protocols outlined in this application note for the Paal-Knorr, Hantzsch, Clauson-Kaas, and Van Leusen reactions provide a solid foundation for researchers to explore the vast chemical space of this important heterocyclic scaffold. The significant reduction in reaction times and often-improved yields make MAOS an invaluable tool in modern drug discovery and development, accelerating the synthesis of novel pyrrole-containing compounds for biological evaluation.
References
- 1. Microwave-assisted organic synthesis of pyrroles (Review) [pharmacia.pensoft.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of 3-Aroyl-4-heteroarylpyrrole Derivatives by the Van Leusen Method [mdpi.com]
- 4. public.pensoft.net [public.pensoft.net]
- 5. researchgate.net [researchgate.net]
- 6. Explorations of a microwave-assisted synthesis of 2,5-dimethyl-1-phenylpyrrole derivatives in undergraduate organic chemistry laboratory [morressier.com]
- 7. researchgate.net [researchgate.net]
- 8. thieme-connect.com [thieme-connect.com]
- 9. An Expeditious Synthesis of N-substituted Pyrroles via Microwave-Induced Iodine-Catalyzed Reactions under Solventless Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Microwave-assisted organic synthesis of pyrroles (Review) [pharmacia.pensoft.net]
Pyrrole Derivatives as Versatile Ligands for Transition Metal Complexes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the application of pyrrole derivatives as ligands in transition metal chemistry. It details their synthesis, coordination with various transition metals, and applications in catalysis and medicine. The information is presented to be a practical resource for researchers in academia and industry.
Introduction to Pyrrole-Based Ligands
Pyrrole and its derivatives are a significant class of N-heterocyclic compounds that form stable complexes with a wide array of transition metals.[1][2][3] The versatility of the pyrrole scaffold allows for facile modification of its steric and electronic properties, enabling the fine-tuning of the resulting metal complex's reactivity, selectivity, and photophysical characteristics.[4] These complexes are finding increasing use in diverse fields such as catalysis, materials science, and medicinal chemistry.[3][5][6]
Synthesis of Pyrrole-Based Ligands and Their Metal Complexes
The synthesis of pyrrole-containing ligands is often achieved through established organic chemistry reactions. Common methods include the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with an amine or ammonia, and the Knorr pyrrole synthesis, reacting an α-amino-ketone with a compound containing an activated methylene group.[7][8][9][10] More recent, greener synthetic routes are also being developed, utilizing catalysts like iron(III) chloride or employing microwave-assisted and solvent-free conditions.[5][6][11][12]
The formation of the transition metal complex typically involves the reaction of the synthesized pyrrole-based ligand with a suitable metal salt in an appropriate solvent. The choice of metal precursor and reaction conditions is crucial for obtaining the desired coordination geometry and oxidation state of the metal center.[2][13]
Experimental Workflow for Synthesis
The general workflow for the synthesis and characterization of transition metal complexes with pyrrole-based ligands is outlined below.
Caption: General workflow for the synthesis and application of pyrrole-based transition metal complexes.
Applications in Homogeneous Catalysis
Transition metal complexes featuring pyrrole-derived ligands have emerged as powerful catalysts for a variety of organic transformations.[14][15] The ability to tune the ligand framework allows for the optimization of catalytic activity and selectivity.
Iron-Catalyzed Reactions
Iron complexes with pyrrole-based ligands are attractive due to the low cost and low toxicity of iron.[11][16] These catalysts have been successfully employed in various reactions, including the synthesis of pyrrole derivatives themselves.[16][17][18] For instance, iron-based catalysts can facilitate the domino synthesis of pyrroles from nitroarenes under mild conditions.[11] Pincer-type PNP ligands based on a pyrrole backbone have been used to synthesize iron complexes that are precursors for new catalysts.[19]
Table 1: Selected Iron-Catalyzed Reactions Using Pyrrole-Based Ligands
| Catalyst Type | Reaction | Substrates | Product | Yield | Reference |
| Iron-Tetraphos | Cascade (Transfer) Hydrogenation/Paal-Knorr | Nitroarenes, 2,5-Hexanedione | Substituted Pyrroles | High | [11] |
| Fe(PNpyrP)Cl(CO)2 | Catalyst Precursor | - | - | - | [19] |
| (Cyclopentadienone)iron complexes | N-Heterocyclization | Unsaturated Diols, Amines | N-substituted Pyrroles | Moderate to Excellent | [16][17] |
Ruthenium-Catalyzed Reactions
Ruthenium complexes bearing pyrrole-containing ligands are known for their catalytic activity in dehydrogenative coupling reactions. These reactions are atom-economical and environmentally friendly. For example, ruthenium pincer-type catalysts can be used for the synthesis of substituted pyrroles from secondary alcohols and amino alcohols.[20]
Applications in Medicinal Chemistry and Drug Development
The unique structural and electronic properties of transition metal complexes with pyrrole derivatives make them promising candidates for therapeutic applications.[2][21]
Anticancer Agents
Platinum(II) complexes, in particular, have been extensively studied as anticancer agents.[22] The mechanism of action often involves the interaction of the complex with DNA, leading to cell cycle arrest and apoptosis.[22][23] Pyrrole-based ligands can be designed to enhance the cytotoxicity and selectivity of these platinum complexes.[22] Copper(II) complexes with pyrrole-derived Schiff base ligands have also shown promising in vitro anticancer activity against various cancer cell lines.[2][24]
Table 2: In Vitro Cytotoxicity of Selected Pyrrole-Based Metal Complexes
| Complex | Cell Line | IC50 (µM) | Reference |
| Platinum(II) pyridyl Schiff base complexes | Various cancer cell lines | Varies with ligand substitution | [23] |
| Copper(II) pyrrole azine Schiff base complexes | HCT116, CaSki, MCF7 | Varies with complex | [2][24] |
| Ruthenium(II) cyclometalated complexes | SKMEL28 (human skin melanoma) | 1-20 (dark), 0.087-1 (visible light) | [25] |
Signaling Pathway for Platinum-Based Anticancer Drugs
The cytotoxic effect of many platinum complexes is initiated by their entry into the cell and subsequent binding to nuclear DNA. This interaction disrupts DNA replication and transcription, ultimately triggering programmed cell death (apoptosis).
Caption: Simplified signaling pathway of a platinum-based anticancer drug.
Photophysical Properties and Applications
Ruthenium(II) complexes with polypyridyl ligands containing pyrrole moieties exhibit interesting photophysical properties, including strong luminescence.[26][27][28][29] These properties can be tuned by modifying the ligand structure. Such complexes have applications as photosensitizers, in light-emitting devices, and as probes for biological systems. For example, some ruthenium complexes act as "DNA light switches," showing enhanced luminescence upon binding to DNA, which can be exploited for DNA detection and photocleavage applications.[26][27]
Table 3: Photophysical Properties of a Ruthenium(II) Polypyridyl Complex
| Complex | Absorption λmax (nm) | Emission λmax (nm) | Quantum Yield | Application | Reference |
| [Ru(bpy)2(dpqp)]2+ | 450 (in water) | 620 (in water) | - | DNA Photocleavage | [26][27] |
| [Ru(N^N)2(C^N)]+ (thienyl appended) | Red-shifted | Dual emission (1IL and 3MLCT) | - | Photocytotoxicity | [25] |
Experimental Protocols
General Protocol for Paal-Knorr Pyrrole Synthesis
This protocol describes a general method for the synthesis of N-substituted pyrroles catalyzed by iron(III) chloride.[10]
-
Reactant Preparation: In a round-bottom flask, dissolve the primary amine or sulfonamide (1 mmol) and 2,5-dimethoxytetrahydrofuran (1 mmol) in 5 mL of water.
-
Catalyst Addition: Add a catalytic amount of iron(III) chloride (e.g., 0.1 mmol) to the mixture.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, extract the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
General Protocol for the Synthesis of a Metal(II) Complex with a Pyrrole-Based Schiff Base Ligand
This protocol outlines the synthesis of a generic M(II) complex.[2][24]
-
Ligand Solution: Dissolve the pyrrole-based Schiff base ligand (1 mmol) in a suitable solvent (e.g., methanol, 20 mL) with gentle heating.
-
Metal Salt Solution: In a separate flask, dissolve the metal(II) salt (e.g., CuCl2·2H2O or PtCl2(DMSO)2, 1 mmol) in the same solvent (10 mL).
-
Complexation: Add the metal salt solution dropwise to the ligand solution with constant stirring.
-
Precipitation: A colored precipitate will often form immediately or upon stirring for a period (e.g., 2-4 hours) at room temperature or under reflux.
-
Isolation: Collect the precipitate by filtration, wash with the solvent and then with a non-polar solvent like diethyl ether.
-
Drying: Dry the resulting complex in a vacuum desiccator over anhydrous CaCl2.
Disclaimer: These protocols are generalized and may require optimization for specific substrates and metal complexes. Appropriate safety precautions should be taken when handling all chemicals.
References
- 1. researchgate.net [researchgate.net]
- 2. Chemical, Pharmacological, and Theoretical Aspects of Some Transition Metal(II) Complexes Derived from Pyrrole Azine Schiff Base - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Recent Advances in Functionalization of Pyrroles and their Translational Potential | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. eurekaselect.com [eurekaselect.com]
- 7. Knorr pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 8. Pyrrole - Wikipedia [en.wikipedia.org]
- 9. Synthesis, Reactions and Medicinal Uses of Pyrrole | Pharmaguideline [pharmaguideline.com]
- 10. journal.uctm.edu [journal.uctm.edu]
- 11. Applying green chemistry principles to iron catalysis: mild and selective domino synthesis of pyrroles from nitroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. zenodo.org [zenodo.org]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. Iron pyrrole-based PNP pincer ligand complexes as catalyst precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Pyrrole synthesis [organic-chemistry.org]
- 21. Research on Biological and Bioactive Molecules Containing Pyrrole Scaffolds [biolmolchem.com]
- 22. mdpi.com [mdpi.com]
- 23. researchgate.net [researchgate.net]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Photophysical Properties and Photobiological Activities of Ruthenium(II) Complexes Bearing π-Expansive Cyclometalating Ligands with Thienyl Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Unusual photophysical properties of a ruthenium(II) complex related to [Ru(bpy)2(dppz)]2+ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. pubs.acs.org [pubs.acs.org]
- 29. Ruthenium(II) Polypyridyl Complexes and Their Use as Probes and Photoreactive Agents for G-quadruplexes Labelling [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki-Miyaura Coupling with Pyrrole Ligands
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving pyrrole-based ligands. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction conditions for this versatile carbon-carbon bond-forming reaction.
Troubleshooting Guide
This guide addresses specific problems you may encounter during your experiments in a question-and-answer format.
Issue 1: Low or No Product Yield
Q: My Suzuki-Miyaura reaction is giving a low yield or no desired product. What are the potential causes and how can I troubleshoot this?
A: Low conversion is a common issue in Suzuki-Miyaura coupling. A systematic approach is crucial for identifying the root cause. Here are the key factors to investigate:
-
Catalyst Activity: The active catalytic species is Pd(0). If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it must be reduced in situ to Pd(0) for the catalytic cycle to begin.[1] This reduction can sometimes be inefficient.[1] To ensure your catalyst is active, you can run a control reaction with known reactive substrates, such as phenylboronic acid and bromobenzene.[1] Modern palladium precatalysts, like Buchwald G3 or G4 palladacycles, are designed for efficient generation of the active Pd(0) species.[1]
-
Reagent Quality:
-
Boronic Acids/Esters: Boronic acids can undergo protodeboronation (hydrolysis) or form unreactive cyclic anhydrides (boroxines).[1] The stability of boronic acids is a frequent reason for low yields.[1] Check the purity of your boronic acid by NMR. For improved stability, consider using more robust boronic esters like pinacol (BPin) or MIDA esters.[1]
-
Aryl Halide: Ensure the purity of your aryl halide.
-
-
Reaction Conditions:
-
Inert Atmosphere: The presence of oxygen can lead to the oxidation of the Pd(0) catalyst and promote side reactions like the homocoupling of boronic acids.[2] It is essential to thoroughly degas your solvent and maintain an inert atmosphere (e.g., under Argon or Nitrogen) throughout the reaction.[3]
-
Base: The base is crucial for activating the boronic acid to facilitate transmetalation.[4] The choice of base can significantly impact the reaction outcome. Common bases include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). The solubility and strength of the base are important considerations. For instance, Cs₂CO₃ is more soluble in many organic solvents than K₂CO₃.[3] Anhydrous conditions with K₃PO₄ may require a small amount of water to be effective.[5]
-
Solvent: Solvents play a role in catalyst activation, reagent stabilization, and modulating reactivity.[6] Common solvents include dioxane, THF, DMF, and toluene, often with a small amount of water.[2] The choice of solvent can also influence selectivity in some cases.[6]
-
Issue 2: Presence of Side Products
Q: I am observing significant side products in my reaction mixture. What are the common side reactions and how can I minimize them?
A: The formation of side products can complicate purification and reduce the yield of your desired product. Here are some common side reactions and mitigation strategies:
-
Homocoupling of Boronic Acid: This side reaction, where two boronic acid molecules couple together, is often promoted by the presence of Pd(II) species and oxygen.[2]
-
Dehalogenation of the Aryl Halide: This involves the replacement of the halide on the electrophile with a hydrogen atom.[1] This can occur after the oxidative addition step.
-
Troubleshooting:
-
Try using milder reaction conditions (lower temperature, weaker base).[1]
-
-
-
Protodeboronation of the Boronic Acid: This is the hydrolysis of the boronic acid back to the corresponding arene.[1]
Frequently Asked Questions (FAQs)
Q1: Which palladium catalyst is best for Suzuki-Miyaura coupling with pyrrole-containing substrates?
A1: The choice of catalyst is crucial and often substrate-dependent. For couplings involving pyrrole and its derivatives, several catalysts have proven effective. For instance, in the coupling of 5-bromo-1-ethyl-1H-indazole with N-Boc-2-pyrroleboronic acid, [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂] was found to be the best choice, providing high yields in a short reaction time.[7] Other common catalysts like tetrakis(triphenylphosphine)palladium [Pd(PPh₃)₄] and bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] were less effective in this specific case.[7] Highly active catalysts composed of Pd and dialkylbiphenylphosphino ligands have also been reported to be efficient for coupling challenging heterocyclic substrates.[8]
Q2: Do I need to protect the N-H group of the pyrrole ring?
A2: Without protection of the pyrrole nitrogen, debromination can readily occur, leading to byproducts.[9] While a t-butyloxycarbonyl (BOC) group is a common choice for amine protection, it can be unstable under typical Suzuki-Miyaura conditions.[9] A more robust protecting group like 2-(trimethylsilyl)ethoxymethyl (SEM) has been shown to be stable and effective, preventing the formation of debrominated by-products.[9]
Q3: What is the optimal base and solvent system for these reactions?
A3: The optimal base and solvent are highly dependent on the specific substrates.
-
Base: K₂CO₃ and Cs₂CO₃ are commonly used bases.[7][9] In one study, Cs₂CO₃ was used with Pd(PPh₃)₄ in a dioxane/H₂O mixture.[9] In another, K₂CO₃ was employed with Pd(dppf)Cl₂ in dimethoxyethane.[7]
-
Solvent: A mixture of an organic solvent and water is often used. For example, dioxane/H₂O (4:1) has been successfully employed.[9] Dimethoxyethane has also been used effectively.[7] The solvent can influence the outcome and selectivity of the reaction.[6]
Q4: What are the typical reaction temperatures and times?
A4: Reaction temperatures and times can vary. For the coupling of 5-bromo-1-ethyl-1H-indazole with N-Boc-2-pyrroleboronic acid using Pd(dppf)Cl₂, the reaction was heated at 80 °C for 2 hours.[7] In another example using SEM-protected pyrroles with Pd(PPh₃)₄, the reaction was conducted at 90 °C.[9] Optimization of these parameters is often necessary for each specific reaction.
Quantitative Data Summary
The following tables summarize quantitative data from cited experiments to provide a starting point for reaction optimization.
Table 1: Screening of Palladium Catalysts
| Catalyst | Reaction Time (h) | Yield (%) |
| [Pd(dppf)Cl₂] | 2 | High |
| [Pd(PPh₃)₄] | Longer | Lower |
| [Pd(PPh₃)₂Cl₂] | Longer | Lower |
| [Pd(PCy₃)₂] | - | Modest |
Data from the Suzuki cross-coupling of 5-bromo-1-ethyl-1H-indazole and N-Boc-2-pyrroleboronic acid.[7]
Table 2: Optimized Conditions for Arylation of a SEM-Protected Pyrrole
| Parameter | Condition |
| Catalyst Loading | 10 mol% Pd(PPh₃)₄ |
| Base | Cs₂CO₃ (2 equiv.) |
| Solvent | Dioxane/H₂O (4:1) |
| Temperature | 90 °C |
[9]
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of a Bromo-indazole with a Pyrroleboronic Acid
This protocol is based on the synthesis of 5-(pyrrol-2-yl)- and 5-(thiophen-2-yl)-1H-indazoles.[7]
-
To a reaction vessel, add the 5-bromo-indazole derivative, the N-Boc-2-pyrroleboronic acid (1.1 equivalents), and K₂CO₃ (2 equivalents).
-
Add dimethoxyethane as the solvent.
-
Add the palladium catalyst, [Pd(dppf)Cl₂] (typically 1-5 mol%).
-
Seal the vessel and heat the reaction mixture at 80 °C for 2 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired coupled product.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. quora.com [quora.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. reddit.com [reddit.com]
- 6. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 9. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
How to improve yield in the reduction of methyl 2-(1H-pyrrol-1-yl)benzoate
Welcome to the Technical Support Center for the reduction of methyl 2-(1H-pyrrol-1-yl)benzoate to (2-(1H-pyrrol-1-yl)phenyl)methanol. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help improve reaction yields and address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective reagent for reducing methyl 2-(1H-pyrrol-1-yl)benzoate to its corresponding alcohol?
A1: Lithium aluminum hydride (LiAlH₄) is the reagent of choice for the reduction of esters, including aromatic esters like methyl 2-(1H-pyrrol-1-yl)benzoate, to primary alcohols.[1][2][3] It is a powerful and generally high-yielding reducing agent for this transformation.
Q2: Can I use sodium borohydride (NaBH₄) for this reduction?
A2: Sodium borohydride is generally not reactive enough to reduce esters to alcohols under standard conditions.[4] While some activated esters might show slow reactivity, for an unactivated aromatic ester like methyl 2-(1H-pyrrol-1-yl)benzoate, NaBH₄ is not a suitable reagent to achieve good yields in a reasonable timeframe.
Q3: What are some common side reactions to be aware of during the reduction?
A3: Potential side reactions include the incomplete reduction to the aldehyde intermediate, though this is rare with a powerful reductant like LiAlH₄ as the aldehyde is more reactive than the starting ester.[3] Over-reduction of the pyrrole ring is a theoretical possibility under harsh conditions, but the aromaticity of the pyrrole ring provides it with significant stability.[5] The most common issues leading to low yield are often related to the reaction setup, reagent quality, and workup procedure rather than specific side reactions of the substrate itself.
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is an effective method to monitor the reaction's progress. A suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) should be used to achieve good separation between the starting material (ester) and the product (alcohol). The starting material is less polar than the alcohol product, so it will have a higher Rf value. The reaction is considered complete when the spot corresponding to the starting material is no longer visible by TLC.
Q5: What is the expected yield for this reduction?
A5: While yields are highly dependent on the specific reaction conditions, scale, and purity of reagents, a well-executed reduction of an aromatic ester with LiAlH₄ can be expected to yield the corresponding alcohol in the range of 80-95%.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inactive LiAlH₄: Lithium aluminum hydride is highly reactive with moisture and can degrade over time if not stored properly. | 1. Use a fresh, unopened bottle of LiAlH₄ or a recently purchased one. Ensure it is a fine, grey powder. Clumped, white powder may indicate deactivation. |
| 2. Wet Solvent or Glassware: Any moisture in the reaction will quench the LiAlH₄. | 2. Use anhydrous solvent (e.g., freshly distilled THF over sodium/benzophenone or purchased anhydrous grade). Ensure all glassware is oven-dried or flame-dried under an inert atmosphere before use. | |
| 3. Impure Starting Material: Impurities in the methyl 2-(1H-pyrrol-1-yl)benzoate can interfere with the reaction. | 3. Purify the starting material by recrystallization or column chromatography before the reduction. Confirm purity by NMR or melting point. | |
| Complex Mixture of Products | 1. Incomplete Reaction: Insufficient LiAlH₄ or reaction time can lead to a mixture of starting material and product. | 1. Use a sufficient excess of LiAlH₄ (typically 1.5 to 2.0 equivalents). Allow the reaction to stir for an adequate amount of time, monitoring by TLC until the starting material is consumed. |
| 2. Side Reactions During Workup: Improper quenching of the reaction can lead to the formation of byproducts. | 2. Follow a careful, dropwise quenching procedure at low temperature (e.g., 0 °C). The Fieser workup is a reliable method. | |
| Difficulty in Product Isolation | 1. Formation of Emulsions During Workup: The aluminum salts formed during the workup can sometimes lead to persistent emulsions. | 1. The Fieser workup is designed to produce granular aluminum salts that are easily filtered. Adding Celite during filtration can also help. |
| 2. Product Adsorbed to Aluminum Salts: The alcohol product can sometimes be adsorbed onto the aluminum salts, reducing the isolated yield. | 2. After filtration, wash the aluminum salts thoroughly with a polar organic solvent (e.g., ethyl acetate or THF) to recover any adsorbed product. |
Data Presentation
The following table summarizes typical reaction conditions for the reduction of aromatic esters to primary alcohols using different reducing agents. Please note that the optimal conditions for methyl 2-(1H-pyrrol-1-yl)benzoate may need to be determined empirically.
| Reducing Agent | Equivalents | Solvent | Temperature (°C) | Typical Reaction Time (h) | Illustrative Yield (%) | Notes |
| LiAlH₄ | 1.5 - 2.0 | THF, Et₂O | 0 to reflux | 1 - 4 | 85 - 95 | The most common and effective reagent.[1] |
| LiBH₄ | 2.0 - 3.0 | THF | 25 to reflux | 6 - 24 | 70 - 90 | Less reactive than LiAlH₄, may offer better selectivity in the presence of other reducible functional groups. |
| BH₃·SMe₂ | 2.0 - 3.0 | THF | 25 to reflux | 4 - 16 | 70 - 85 | Good for reducing carboxylic acids and esters, but may be slower for aromatic esters.[2] |
Experimental Protocols
Protocol 1: Reduction of Methyl 2-(1H-pyrrol-1-yl)benzoate with Lithium Aluminum Hydride (LiAlH₄)
This protocol is adapted from a standard procedure for the reduction of a similar substrate, methyl 2-(pyrrolidin-1-yl)benzoate.
Materials:
-
Methyl 2-(1H-pyrrol-1-yl)benzoate
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Ethyl acetate
-
Water
-
15% (w/v) Sodium hydroxide solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Celite
Procedure:
-
Reaction Setup: Under an inert atmosphere (nitrogen or argon), add anhydrous THF to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser. Cool the flask to 0 °C in an ice bath.
-
Addition of LiAlH₄: Carefully add LiAlH₄ (1.5 equivalents) to the cooled THF.
-
Addition of Ester: Dissolve methyl 2-(1H-pyrrol-1-yl)benzoate (1.0 equivalent) in anhydrous THF and add it to the dropping funnel. Add the ester solution dropwise to the stirred suspension of LiAlH₄ in THF at 0 °C over 30 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-3 hours, monitoring the reaction progress by TLC. If the reaction is sluggish, it can be gently heated to reflux.
-
Quenching (Fieser Workup): Once the reaction is complete (as indicated by TLC), cool the flask back to 0 °C in an ice bath. Quench the reaction by the slow, dropwise addition of the following, in order:
-
'x' mL of water (where 'x' is the mass of LiAlH₄ in grams used)
-
'x' mL of 15% aqueous NaOH
-
'3x' mL of water
-
-
Workup: Stir the resulting mixture at room temperature for 30 minutes until a white, granular precipitate forms.
-
Filtration: Filter the mixture through a pad of Celite, washing the filter cake thoroughly with ethyl acetate or THF.
-
Isolation: Combine the filtrate and the washings. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound.
-
Purification: The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization.
Mandatory Visualizations
Caption: Experimental workflow for the reduction of methyl 2-(1H-pyrrol-1-yl)benzoate.
Caption: Troubleshooting guide for low yield in the reduction reaction.
References
Preventing P-N bond cleavage in N-pyrrolyl phosphine ligands during catalysis
Welcome to the Technical Support Center for N-Pyrrolyl Phosphine Ligands. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent P-N bond cleavage in N-pyrrolyl phosphine ligands during catalytic applications.
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving N-pyrrolyl phosphine ligands.
| Issue | Potential Cause | Recommended Action |
| Low catalytic activity or yield | P-N bond cleavage leading to ligand decomposition. | 1. Verify Reagent Purity: Ensure all reagents, especially Grignard reagents or other strong nucleophiles, are free from protic impurities. 2. Optimize Reaction Conditions: Lower the reaction temperature and consider a less polar solvent. 3. Modify Ligand Structure: Switch to a C-pyrrolyl phosphine ligand or a sterically hindered N-pyrrolyl phosphine. |
| Formation of unexpected side products (e.g., PPh₃) | Displacement of the pyrrole group by a strong nucleophile. | 1. Reagent Addition: Add the nucleophilic reagent slowly and at a low temperature to minimize localized high concentrations. 2. Ligand Choice: Use a C-pyrrolyl phosphine as they lack the labile P-N bond.[1][2][3] |
| Inconsistent results between batches | Variable water content in reagents or solvents. | 1. Strict Anhydrous Conditions: Thoroughly dry all solvents and reagents before use. Employ techniques such as distillation or molecular sieves. 2. Inert Atmosphere: Conduct the reaction under a rigorously inert atmosphere (e.g., argon or nitrogen). |
| Catalyst deactivation over time | Hydrolysis of the P-N bond. | 1. pH Control: If applicable to the reaction, maintain a neutral or slightly acidic pH to minimize base-catalyzed hydrolysis. 2. Ligand Modification: Consider ligands with electron-donating groups on the pyrrole ring to potentially strengthen the P-N bond. |
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of P-N bond cleavage in N-pyrrolyl phosphine ligands?
A1: The primary causes of P-N bond cleavage are:
-
Nucleophilic Attack: Strong nucleophiles, such as Grignard reagents, can attack the phosphorus atom, leading to the displacement of the pyrrolyl group.[1][2]
-
Hydrolysis: The presence of water can lead to the hydrolysis of the P-N bond, particularly in ligands containing electron-withdrawing substituents like a 2-acyl group on the pyrrole ring.
Q2: How do N-pyrrolyl and C-pyrrolyl phosphine ligands compare in terms of stability?
A2: C-pyrrolyl phosphine ligands, where the phosphorus atom is bonded to a carbon atom of the pyrrole ring, are generally more stable than N-pyrrolyl phosphines. This is because they lack the inherent lability of the P-N bond, making them less susceptible to cleavage by nucleophiles and hydrolysis.[1][2][3]
Q3: What is the effect of steric hindrance on the stability of N-pyrrolyl phosphine ligands?
A3: Increasing steric bulk on the pyrrole ring or the phosphorus atom can enhance the stability of N-pyrrolyl phosphine ligands. Bulky substituents can physically shield the P-N bond from incoming nucleophiles, thereby hindering the cleavage reaction.
Q4: How do electronic effects influence P-N bond stability?
A4: The electronic properties of the substituents on both the pyrrole ring and the phosphorus atom can influence the strength of the P-N bond. Electron-donating groups on the pyrrole ring can increase the electron density on the nitrogen atom, potentially strengthening the P-N bond. Conversely, highly electronegative groups on the phosphorus atom can increase its electrophilicity and make it more susceptible to nucleophilic attack.
Q5: Are there any general recommendations for reaction conditions to minimize P-N bond cleavage?
A5: Yes, the following general conditions are recommended:
-
Temperature: Lowering the reaction temperature can help to reduce the rate of P-N bond cleavage.
-
Solvent: Using non-polar, aprotic solvents can minimize the solubility of water and reduce the rate of hydrolysis.
-
Reagent Purity: Always use high-purity, anhydrous reagents and solvents.
-
Inert Atmosphere: Rigorously exclude air and moisture by working under an inert atmosphere.
Quantitative Data Summary
The following table summarizes the performance of isomeric N-pyrrolyl and C-pyrrolyl phosphine ligands in a nickel-catalyzed Kumada cross-coupling reaction, highlighting the impact of the phosphorus-pyrrole linkage on catalytic efficiency.
| Ligand | Ligand Type | Yield (%) in Kumada Coupling |
| 1-(Diphenylphosphino)-2-methyl-pyrrole | N-pyrrolyl phosphine | 35 |
| 2-(Diphenylphosphino)-1-methyl-pyrrole | C-pyrrolyl phosphine | 69 |
| Diphenyl(o-tolyl)phosphine | Aryl phosphine (Control) | 81 |
| Data from a model nickel-catalyzed Kumada cross-coupling reaction.[2][3] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling using N-Pyrrolyl Phosphine Ligands with Minimized P-N Cleavage
This protocol is designed to minimize the risk of P-N bond cleavage during a Suzuki-Miyaura cross-coupling reaction.
1. Reagent and Glassware Preparation:
- All glassware should be oven-dried at 120 °C for at least 4 hours and cooled under a stream of dry argon or nitrogen.
- Solvents (e.g., 1,4-dioxane, toluene) should be freshly distilled from an appropriate drying agent (e.g., sodium/benzophenone).
- All solid reagents should be dried under high vacuum for several hours before use.
2. Reaction Setup:
- To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 eq.), the boronic acid derivative (1.2 eq.), and the base (e.g., Cs₂CO₃, K₃PO₄, 2.0 eq.).
- Evacuate and backfill the flask with argon or nitrogen three times.
- In a separate glovebox or under a positive pressure of inert gas, prepare a stock solution of the palladium precursor (e.g., Pd₂(dba)₃, 1 mol%) and the N-pyrrolyl phosphine ligand (2.5 mol%).
- Add the anhydrous solvent to the Schlenk flask containing the solids, followed by the catalyst solution via syringe.
3. Reaction Execution:
- Heat the reaction mixture to the desired temperature (start with a lower temperature, e.g., 60-80 °C, and monitor for progress).
- Monitor the reaction by TLC or GC-MS.
4. Work-up:
- Once the reaction is complete, cool the mixture to room temperature.
- Quench the reaction with deionized water and extract with an organic solvent (e.g., ethyl acetate).
- Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography.
Visualizations
Caption: P-N Bond Cleavage Mechanisms.
Caption: Troubleshooting Decision Tree.
References
Technical Support Center: Strategies for Regioselective Synthesis of Unsymmetrical N-Arylpyrroles
Welcome to the Technical Support Center for the synthesis of unsymmetrical N-arylpyrroles. This resource is tailored for researchers, scientists, and drug development professionals seeking to navigate the complexities of achieving high regioselectivity in their synthetic endeavors. Here, you will find comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges and optimize your reaction outcomes.
Troubleshooting Guides & FAQs
This section provides practical solutions in a question-and-answer format to address specific issues you may encounter during the synthesis of unsymmetrical N-arylpyrroles.
Paal-Knorr Synthesis
Question 1: My Paal-Knorr synthesis using an unsymmetrical 1,4-dicarbonyl compound is yielding a mixture of regioisomers. How can I improve the selectivity for the desired isomer?
Answer: Achieving high regioselectivity in the Paal-Knorr synthesis with unsymmetrical dicarbonyls hinges on exploiting the inherent electronic and steric differences between the two carbonyl groups. Here are several strategies to consider:
-
Steric Hindrance: A bulkier substituent near one carbonyl group will sterically hinder the initial nucleophilic attack of the amine at that position. This favors cyclization at the less hindered carbonyl.[1]
-
Electronic Effects: The electronic nature of the substituents plays a crucial role. An electron-withdrawing group will increase the electrophilicity of the adjacent carbonyl carbon, making it a more favorable site for nucleophilic attack.[1]
-
Reaction Conditions:
-
pH Control: The reaction is typically conducted under neutral or weakly acidic conditions. Strongly acidic conditions (pH < 3) can promote the formation of furan byproducts.[1] The addition of a weak acid, such as acetic acid, can accelerate the reaction while minimizing side reactions.[2]
-
Temperature: Lowering the reaction temperature may enhance selectivity by favoring the kinetically controlled product.
-
Question 2: I am observing a significant amount of a furan byproduct in my Paal-Knorr reaction. How can I minimize its formation?
Answer: Furan formation is a common side reaction in Paal-Knorr synthesis, especially under strongly acidic conditions where the 1,4-dicarbonyl compound can undergo acid-catalyzed cyclization and dehydration without the involvement of the amine. To minimize furan formation:
-
Adjust pH: Maintain a pH above 3. The use of amine/ammonium hydrochloride salts or reactions at a pH below 3 can lead to furans as the main products.[2]
-
Use Excess Amine: Employing an excess of the primary amine can help to shift the equilibrium towards the formation of the pyrrole.
-
Milder Conditions: Consider using milder catalysts or even neutral conditions, especially if your starting materials are sensitive to acid.[3]
Question 3: My Paal-Knorr reaction is sluggish or results in a low yield. What are the potential causes and solutions?
Answer: Low yields or incomplete reactions in Paal-Knorr synthesis can be attributed to several factors:
-
Poorly Reactive Starting Materials: Amines with strong electron-withdrawing groups are less nucleophilic and may react slowly. Similarly, sterically hindered amines or 1,4-dicarbonyl compounds can impede the reaction.
-
Suboptimal Reaction Conditions: Insufficient heating or reaction time can lead to incomplete conversion. Conversely, excessively harsh conditions can cause degradation of the starting materials or the product. Microwave-assisted synthesis can sometimes improve yields and reduce reaction times.[4]
-
Catalyst Choice: The type and concentration of the acid catalyst are critical. While often necessary, too strong an acid can promote side reactions. For sensitive substrates, consider milder catalysts like iodine or silica sulfuric acid.[3]
Direct C-H Arylation
Question 4: I am struggling to control the regioselectivity of the direct C-H arylation of my N-substituted pyrrole. What factors influence the position of arylation?
Answer: The regioselectivity of direct C-H arylation is influenced by a combination of factors, including the directing group on the pyrrole nitrogen, the choice of catalyst and ligand, and the reaction conditions.
-
Directing Groups: Acyl and other electron-withdrawing groups on the pyrrole nitrogen typically direct arylation to the C2 position.
-
Catalyst and Ligand: The choice of palladium source and phosphine ligand is crucial for controlling regioselectivity. For instance, in some systems, changing the ligand can switch the selectivity between the C2 and C3 positions.[5] Bulky ligands can also play a significant role in directing the arylation.
-
Base and Additives: The base used in the reaction can significantly impact the outcome. For example, the use of tBuOLi has been shown to suppress N-arylation and promote C2- or C3-arylation.[5]
Barton-Zard Synthesis
Question 5: I am experiencing low yields and the formation of multiple byproducts in my Barton-Zard synthesis of a substituted N-arylpyrrole. What are some common troubleshooting strategies?
Answer: The Barton-Zard reaction, which involves the condensation of a nitroalkene with an α-isocyanoacetate, can be sensitive to reaction conditions. Here are some common issues and their solutions:
-
Base Selection: The choice of base is critical. A non-nucleophilic, moderately strong base like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) is often preferred to deprotonate the isocyanoacetate without causing side reactions with the nitroalkene.[1]
-
Purity of Nitroalkene: The stability of the nitroalkene is a key factor. It is often best to use freshly prepared nitroalkenes to avoid decomposition and the formation of byproducts.[1]
-
Reaction Temperature: The reaction is typically carried out at or below room temperature to minimize side reactions.
-
Purification Challenges: The workup and purification can be challenging. Careful extraction and column chromatography are often necessary to separate the desired pyrrole from nitrogen-containing byproducts.[1]
Data Presentation
The following tables summarize quantitative data on the effect of various reaction parameters on the yield and regioselectivity in the synthesis of unsymmetrical N-arylpyrroles.
Table 1: Effect of Catalyst and Ligand on Regioselective Direct C-H Arylation of Dithieno[3,2-b:2',3'-d]pyrroles (DTPs)
| Entry | Pd Source | Ligand | Additive | Product(s) | Yield (%) |
| 1 | Pd(OAc)₂ | Xantphos | - | N-aryl DTP / β-aryl DTP | 63 / 35 |
| 2 | Pd(dba)₂ | Xantphos | - | N-aryl DTP / β-aryl DTP | 78 / 8 |
| 3 | Pd₂(dba)₃ | tBu₃P | PivOH | β,β'-diaryl DTP | 53 |
Data adapted from a study on the direct arylation of dithieno[3,2-b:2',3'-d]pyrroles.[6]
Table 2: Catalyst Optimization for the Suzuki-Miyaura Coupling of 4-Bromopyrrole with Phenylboronic Acid
| Entry | Catalyst (10 mol%) | Base (2 equiv.) | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O (4:1) | 90 | 61 |
| 2 | Pd(PPh₃)₂Cl₂ | Na₂CO₃ | Dioxane/H₂O (4:1) | 90 | 45 |
| 3 | Pd(OAc)₂ | Na₂CO₃ | Dioxane/H₂O (4:1) | 90 | 33 |
| 4 | Pd(dppf)Cl₂ | Na₂CO₃ | Dioxane/H₂O (4:1) | 90 | 25 |
| 5 | Pd(PPh₃)₄ | Na₂CO₃ | DMF | 110 | trace |
| 6 | Pd(PPh₃)₄ | Cs₂CO₃ | Dioxane/H₂O (4:1) | 90 | 85 |
Data adapted from a study on the Suzuki-Miyaura coupling of SEM-protected pyrroles.
Experimental Protocols
This section provides detailed methodologies for key experiments in the synthesis of unsymmetrical N-arylpyrroles.
Protocol 1: General Procedure for Paal-Knorr Synthesis of 2,5-Dimethyl-1-phenylpyrrole
Materials:
-
Aniline
-
2,5-Hexanedione
-
Methanol
-
Concentrated Hydrochloric Acid
-
0.5 M Hydrochloric Acid (cold)
-
Water (cold)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine aniline, 2,5-hexanedione, and methanol.
-
Add a catalytic amount of concentrated hydrochloric acid.
-
Heat the reaction mixture to reflux and monitor its progress by Thin Layer Chromatography (TLC). A typical reaction time is 15-30 minutes.
-
After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath.
-
Add cold 0.5 M hydrochloric acid to the cooled mixture to precipitate the product.
-
Collect the crystals by vacuum filtration and wash them with cold water.[7]
Protocol 2: General Procedure for Suzuki-Miyaura Coupling of SEM-Protected Bromopyrroles
Materials:
-
SEM-protected bromopyrrole (1 mmol)
-
Arylboronic acid (1.5 mmol)
-
Pd(PPh₃)₄ (0.1 mmol)
-
Cs₂CO₃ (2 mmol)
-
Dioxane (8 mL)
-
Water (2 mL)
-
Argon atmosphere
Procedure:
-
To a reaction vessel, add the SEM-protected bromopyrrole, arylboronic acid, Pd(PPh₃)₄, and Cs₂CO₃.
-
Add dioxane and water to the mixture under an argon atmosphere.
-
Stir the reaction mixture at 90 °C for approximately 5 hours (monitor by TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove solids and concentrate the filtrate.
-
Purify the crude product by flash chromatography to obtain the desired aryl-substituted pyrrole.
Protocol 3: General Procedure for Barton-Zard Synthesis of a 3,4-Disubstituted Pyrrole-2-carboxylate
Materials:
-
Nitroalkene
-
α-Isocyanoacetate
-
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)
-
Anhydrous THF
-
Nitrogen atmosphere
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve the nitroalkene and α-isocyanoacetate in anhydrous THF.
-
Cool the solution to 0 °C.
-
Slowly add DBU to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Carefully quench the reaction by the slow addition of water.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
The following diagrams illustrate key decision-making processes and workflows for improving regioselectivity.
Caption: Troubleshooting workflow for improving regioselectivity in Paal-Knorr synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. BJOC - N-Heterocyclic carbene–palladium catalysts for the direct arylation of pyrrole derivatives with aryl chlorides [beilstein-journals.org]
- 3. rgmcet.edu.in [rgmcet.edu.in]
- 4. Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes [organic-chemistry.org]
- 5. Ligand-Controlled C2- or C3-Selectivity Switching in the Palladium-Catalyzed C-H Arylation of Nonsubstituted 1 H-Pyrrole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Diastereo- and atroposelective synthesis of N-arylpyrroles enabled by light-induced phosphoric acid catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Overcoming Challenges in the Purification of N-Arylpyrrole Intermediates
Welcome to the technical support center for the purification of N-arylpyrrole intermediates. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the purification of these important chemical entities.
Frequently Asked Questions (FAQs)
Q1: My purified N-arylpyrrole is colored (yellow or brown) even after column chromatography. What is the cause and how can I fix it?
A: Discoloration in purified N-arylpyrroles is a common issue. It can arise from several factors, including the presence of residual starting materials, formation of polar, high molecular weight byproducts, or degradation of the compound on silica gel.
Troubleshooting Steps:
-
Charcoal Treatment: Before the final purification step (e.g., recrystallization), dissolve the crude product in a suitable organic solvent and add a small amount of activated charcoal. Stir for a short period, then filter the charcoal off. Be aware that this might slightly reduce your overall yield.
-
Re-purification: A second pass through a silica gel column or a careful recrystallization may be necessary to remove the colored impurities.[1]
-
Acid Scavenging: Ensure all acidic residues from the synthesis are quenched and removed during the workup before purification. Washing the organic extract with a mild base like a saturated sodium bicarbonate solution can be effective.[1]
-
Minimize Exposure: Work quickly and, if possible, under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. Store purified N-arylpyrroles in amber vials at low temperatures.[1]
Q2: My N-arylpyrrole is streaking or tailing on the silica gel column, leading to poor separation. What can I do?
A: Streaking or tailing is often due to the interaction of polar compounds with the acidic silanol groups on the silica gel surface.
Troubleshooting Steps:
-
Solvent System Modification:
-
Increase Polarity Gradually: Employ a solvent gradient where the polarity of the eluent is increased slowly over the course of the separation.
-
Add a Basic Modifier: To neutralize the acidic sites on the silica gel, add a small amount of a basic modifier like triethylamine (0.1-1%) or pyridine to your eluent.[1]
-
-
Use a Different Stationary Phase:
-
Check for Compound Stability: Some N-arylpyrroles may decompose on silica gel. You can test for this by spotting your compound on a TLC plate, letting it sit for a few hours, and then eluting it to see if any new spots have appeared.[2]
Q3: My compound "oils out" instead of crystallizing during recrystallization. What should I do?
A: "Oiling out" happens when the compound separates from the solution as a liquid instead of a solid. This can occur if the solution is too supersaturated or if the melting point of your compound is lower than the temperature of the solution.
Troubleshooting Steps:
-
Slower Cooling: Allow the solution to cool more slowly to room temperature before placing it in an ice bath. Insulating the flask can help.[1]
-
Use More Solvent: The concentration of your compound might be too high. Add more of the "good" solvent to reduce the saturation.
-
Change the Solvent System: The chosen solvent or solvent pair may not be appropriate. Experiment with different solvents. A good solvent for recrystallization should dissolve the compound well when hot but poorly when cold.
-
Scratching and Seeding: Gently scratch the inside of the flask at the liquid's surface with a glass rod to create nucleation sites. If you have a pure crystal of your compound, add a tiny "seed" crystal to the cooled solution to induce crystallization.[1]
Troubleshooting Guides
This section provides a more in-depth look at troubleshooting common purification techniques.
Column Chromatography
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor Separation | Inappropriate solvent system. | Optimize the eluent system using TLC. Aim for an Rf value of 0.2-0.4 for your target compound. |
| Column overloaded with crude material. | Use an appropriate amount of silica gel (typically 30-100 times the weight of your crude sample). | |
| Poorly packed column (cracks, air bubbles). | Ensure the silica bed is well-compacted and level. Pack the column using a slurry method for better results. | |
| Sample band is too broad. | Dissolve the crude product in a minimal amount of solvent for loading. Consider dry loading if solubility is an issue.[1] | |
| Compound Stuck on Column | Compound is too polar for the eluent. | Gradually increase the polarity of the eluent. A flush with a very polar solvent (e.g., methanol) at the end can elute highly retained compounds. |
| Compound decomposed on the silica gel. | Test for stability on a TLC plate.[2] If unstable, switch to a different stationary phase like alumina or use a deactivated silica gel.[1] | |
| No Compound Eluting | Incorrect solvent system used. | Double-check the solvents used for the mobile phase. |
| Compound eluted in the solvent front. | Check the very first fractions collected. | |
| Fractions are too dilute to detect the compound. | Concentrate the fractions in the expected elution range and re-analyze by TLC.[2] |
Recrystallization
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No Crystals Form | Solution is not saturated. | Evaporate some of the solvent to increase the concentration of your compound. |
| Cooling is too rapid. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. | |
| Inappropriate solvent. | The compound may be too soluble in the chosen solvent even at low temperatures. Test different solvents. | |
| Low Recovery | Too much solvent was used. | Use the minimum amount of hot solvent required to fully dissolve the compound. |
| Premature crystallization during hot filtration. | Use a heated funnel or add a small amount of extra hot solvent before filtering. | |
| Crystals are being washed away during filtration. | Wash the collected crystals with a minimal amount of ice-cold solvent. | |
| Impurities in Crystals | Solution cooled too quickly. | Rapid cooling can trap impurities within the crystal lattice. Allow for slow crystal growth. |
| Impurities have similar solubility. | A second recrystallization may be necessary. Alternatively, consider a different purification method like column chromatography. |
Data Presentation
| Purification Method | Parameter | Typical Value / Condition | Rationale |
| Column Chromatography | Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard choice for normal-phase chromatography of moderately polar organic compounds. |
| Mobile Phase | Hexane:Ethyl Acetate (Gradient) | A gradient allows for the elution of non-polar impurities first, followed by the target compound. | |
| Loading Method | Dry Loading | Recommended for ensuring a narrow starting band, especially if solubility is low in the initial eluent.[1] | |
| Typical Yield | 70-90% | Expected recovery after chromatographic purification, accounting for handling losses and inseparable impurities. | |
| Typical Purity | >95% | Can be achieved with proper optimization of the mobile phase and column packing. | |
| Recrystallization | Solvent Selection | "Good" solvent for dissolving hot, "poor" solvent for precipitating cold. | The difference in solubility at different temperatures is the basis of this technique. |
| Typical Yield | 50-80% | Yield is often lower than chromatography due to the solubility of the compound in the cold solvent. | |
| Typical Purity | >98% | Can achieve very high purity if the correct solvent is chosen and the process is performed carefully. |
Experimental Protocols
Detailed Methodology for Flash Column Chromatography
-
TLC Analysis: Determine the optimal solvent system by running TLC plates of the crude mixture. The ideal eluent should give the target N-arylpyrrole an Rf value of approximately 0.2-0.4 and provide good separation from impurities.
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Secure the column vertically and add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.
-
Pour the silica slurry into the column, gently tapping the column to ensure even packing and to dislodge any air bubbles.
-
Open the stopcock to drain some solvent, allowing the silica to settle. Add more slurry until the desired height is reached.
-
Add a protective layer of sand on top of the silica bed.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the solution onto the top of the silica bed using a pipette.[1]
-
Dry Loading: If the compound has poor solubility in the eluent, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.[1]
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column.
-
Apply gentle pressure (using a pump or inert gas) to begin elution.
-
Start collecting fractions immediately.
-
Monitor the separation by spotting fractions onto TLC plates and visualizing with a UV lamp and/or a chemical stain.
-
-
Product Isolation:
-
Combine the pure fractions as determined by TLC.
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified N-arylpyrrole.
-
Detailed Methodology for Recrystallization
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold. If a single solvent is not suitable, a two-solvent system ("good" solvent and "poor" solvent) can be used.
-
Dissolution: Place the crude N-arylpyrrole in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them. This should be done quickly to prevent premature crystallization.
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature. Do not disturb the flask during this time.
-
Once the flask has reached room temperature, you can place it in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.
-
Continue to draw air through the crystals for several minutes to help them dry.
-
Transfer the purified crystals to a watch glass and allow them to air dry completely.
-
Visualizations
Caption: General experimental workflow for the purification of N-arylpyrrole intermediates.
Caption: Troubleshooting decision tree for common purification challenges.
References
Selecting the optimal base and solvent for Suzuki coupling of bromopyrroles
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the Suzuki-Miyaura cross-coupling of bromopyrroles. Our aim is to help you navigate common challenges and select the optimal base and solvent for successful reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors to consider when selecting a base and solvent for the Suzuki coupling of bromopyrroles?
A1: The choice of base and solvent is paramount and depends on several factors, including the stability of the bromopyrrole substrate and the boronic acid, and the desired reaction rate. For bromopyrroles, especially those with an unprotected N-H group, side reactions are a major concern.
-
Base Selection: The base activates the boronic acid for transmetalation.[1] Common choices include carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄).[2][3] For substrates sensitive to strong bases, milder options like potassium fluoride (KF) can be beneficial.[4] Cesium carbonate is often effective when other bases fail.[5]
-
Solvent Selection: The solvent must solubilize the reactants and facilitate the catalytic cycle. Common solvents include ethers like 1,4-dioxane and tetrahydrofuran (THF), and aromatic solvents like toluene.[6] Often, a co-solvent of water is used to dissolve the inorganic base.[7] For sensitive substrates, anhydrous conditions may be necessary.
Q2: Why is my Suzuki coupling of an N-H bromopyrrole failing or giving low yields?
A2: Unprotected bromopyrroles are challenging substrates due to the acidity of the N-H proton. This can lead to several issues:
-
Debromination: A common side reaction where the bromine atom is replaced by hydrogen. This can be suppressed by protecting the pyrrole nitrogen.
-
Catalyst Inhibition: The acidic N-H can interact with the palladium catalyst, potentially deactivating it.[8]
-
Poor Solubility: N-H pyrroles can have poor solubility in common organic solvents.
Protecting the pyrrole nitrogen with groups like tert-butoxycarbonyl (Boc) or 2-(trimethylsilyl)ethoxymethyl (SEM) is a highly recommended strategy to mitigate these issues.
Q3: I am observing significant debromination of my bromopyrrole starting material. How can I prevent this?
A3: Debromination is a frequent side reaction with heteroaryl halides. To minimize it:
-
N-Protection: As mentioned, protecting the pyrrole nitrogen is the most effective strategy to prevent debromination.
-
Choice of Base: A milder base may reduce the rate of debromination.
-
Reaction Temperature: Lowering the reaction temperature can sometimes reduce the rate of side reactions relative to the desired coupling.
-
Inert Atmosphere: Ensure the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen) as oxygen can contribute to catalyst degradation and side reactions.[6]
Q4: My reaction is not going to completion, and I see unreacted starting material. What should I try?
A4: If your reaction stalls, consider the following:
-
Catalyst and Ligand: For challenging substrates, a more active catalyst system may be required. Consider using bulky, electron-rich phosphine ligands like those developed by Buchwald (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[1][9]
-
Degassing: Ensure the solvent and reaction mixture are thoroughly degassed to remove oxygen, which can deactivate the palladium catalyst.
-
Temperature: Cautiously increasing the reaction temperature can increase the reaction rate, but be mindful of potential substrate decomposition.
-
Reagent Purity: Verify the purity of your bromopyrrole, boronic acid, base, and solvent. Impurities can poison the catalyst.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Yield | Inactive catalyst | Use fresh catalyst and ensure proper storage. Consider a more active catalyst/ligand system (e.g., Pd(dppf)Cl₂, Buchwald ligands).[10] |
| Inappropriate base or solvent | Screen a variety of bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvents (e.g., dioxane, THF, toluene, DMF), including aqueous mixtures.[11][12] | |
| Reaction not degassed properly | Degas the solvent and reaction mixture thoroughly with an inert gas (argon or nitrogen). | |
| Low reaction temperature | Gradually increase the reaction temperature, monitoring for decomposition. | |
| Significant Debromination | Unprotected pyrrole N-H | Protect the pyrrole nitrogen with a suitable protecting group (e.g., Boc, SEM). |
| Base is too strong | Switch to a milder base such as KF.[4] | |
| Homocoupling of Boronic Acid | Presence of oxygen | Ensure rigorous degassing of the reaction mixture.[6] |
| Inefficient transmetalation | Optimize the base and solvent to facilitate the transfer of the organic group from boron to palladium. | |
| Formation of Impurities | Substrate decomposition | Lower the reaction temperature. Use a milder base. |
| Reaction workup issues | Modify the extraction and purification procedure. |
Data Presentation: Base and Solvent Screening
The following tables summarize quantitative data from the literature on the effect of different bases and solvents on the yield of Suzuki-Miyaura coupling reactions involving substrates similar to bromopyrroles.
Table 1: Effect of Different Bases on Suzuki-Miyaura Coupling Yield
| Entry | Base | Solvent | Yield (%) | Reference |
| 1 | Na₂CO₃ | EtOH/H₂O | 98 | [2] |
| 2 | K₂CO₃ | EtOH/H₂O | 95 | [2] |
| 3 | K₃PO₄ | EtOH/H₂O | 85 | [2] |
| 4 | NaOH | EtOH/H₂O | 82 | [2] |
| 5 | KOH | EtOH/H₂O | 78 | [2] |
| 6 | NaOAc | EtOH/H₂O | 65 | [2] |
| 7 | TEA | EtOH/H₂O | 45 | [2] |
| 8 | Cs₂CO₃ | Dioxane/H₂O | 80 | [11] |
Reaction conditions may vary between studies. This table is intended for comparative purposes.
Table 2: Effect of Different Solvents on Suzuki-Miyaura Coupling Yield
| Entry | Solvent | Base | Yield (%) | Reference |
| 1 | 1,4-Dioxane | K₃PO₄ | 60 | [11] |
| 2 | Dry Toluene | K₃PO₄ | 40 | [11] |
| 3 | Acetonitrile | K₃PO₄ | 36 | [11] |
| 4 | DMF/H₂O (1:1) | K₂CO₃ | High | [12] |
| 5 | Toluene | KOtBu | Low | [12] |
| 6 | MeOH/H₂O (3:2) | NaOH | 96.3 | [7] |
| 7 | Dimethoxyethane | K₂CO₃ | High | [10] |
Reaction conditions may vary between studies. This table is intended for comparative purposes.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of N-Boc-Protected Bromopyrrole
This protocol is a general starting point and may require optimization for specific substrates.
Materials:
-
N-Boc-protected bromopyrrole (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 - 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane or a 4:1 mixture of dioxane and water)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the N-Boc-protected bromopyrrole, arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the anhydrous, degassed solvent via cannula or syringe.
-
Seal the flask and place it in a preheated oil bath (typically 80-110 °C).
-
Stir the reaction mixture vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically 2-24 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[13]
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Yoneda Labs [yonedalabs.com]
- 7. researchgate.net [researchgate.net]
- 8. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reddit.com [reddit.com]
- 10. mdpi.com [mdpi.com]
- 11. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies | MDPI [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Minimizing Furan Byproduct in Acid-Catalyzed Pyrrole Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in acid-catalyzed pyrrole synthesis, with a focus on the Paal-Knorr synthesis. Our goal is to help you minimize the formation of undesired furan byproducts and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of furan byproduct formation in the Paal-Knorr pyrrole synthesis?
A1: The formation of furan byproducts is the most common side reaction in the Paal-Knorr synthesis.[1][2] It occurs when the 1,4-dicarbonyl compound undergoes an acid-catalyzed cyclization and dehydration in the absence of the amine nucleophile.[2][3] This side reaction is particularly favored under strongly acidic conditions, typically at a pH below 3.[4][5] At low pH, the amine starting material can be protonated to form an ammonium salt, which reduces its nucleophilicity and slows down the desired pyrrole formation, allowing the competing furan synthesis to occur.[3]
Q2: How can I prevent or minimize furan formation?
A2: Minimizing furan formation hinges on controlling the reaction conditions to favor the nucleophilic attack of the amine over the acid-catalyzed self-condensation of the dicarbonyl compound. Key strategies include:
-
pH Control: Maintaining a neutral or weakly acidic environment (pH > 3) is crucial.[4][5]
-
Catalyst Selection: Opt for milder acid catalysts over strong Brønsted acids. Lewis acids (e.g., Sc(OTf)₃, Bi(NO₃)₃, ZnBr₂) or solid acid catalysts (e.g., montmorillonite clay, zeolites) can effectively promote pyrrole synthesis with reduced furan formation.[2][6]
-
Reaction Temperature and Time: Use the lowest effective temperature and shortest possible reaction time to prevent degradation of starting materials and products, which can be exacerbated by harsh acidic conditions.[7] Microwave-assisted synthesis can be a highly effective technique for achieving rapid reactions at controlled temperatures.[8][9]
-
Excess Amine: Using a slight excess of the amine can help to favor the bimolecular reaction leading to the pyrrole.[4]
Q3: I observe a dark, tarry material in my crude product. What is the cause and how can I avoid it?
A3: The formation of a dark, tarry substance often indicates polymerization of the starting materials or the pyrrole product itself. This is typically caused by excessively high temperatures or highly acidic conditions.[1] To mitigate this, consider lowering the reaction temperature and using a milder acid catalyst or even neutral conditions.
Q4: Are there any alternatives to traditional acid catalysts?
A4: Yes, several alternatives can minimize furan formation and offer milder reaction conditions. These include:
-
Lewis Acids: Catalysts like Sc(OTf)₃, Bi(NO₃)₃, and various lanthanide triflates have been shown to be effective.[2][6]
-
Solid Acids: Montmorillonite KSF clay, zeolites, and silica-supported sulfuric acid are reusable and can lead to cleaner reactions.[10]
-
Iodine: Molecular iodine can catalyze the reaction, often under solvent-free conditions.[2]
-
Catalyst-Free Conditions: In some cases, particularly with microwave heating or in ionic liquids, the reaction can proceed efficiently without an added acid catalyst.[2][6]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
Issue 1: Significant Furan Byproduct Detected
| Potential Cause | Troubleshooting Action | Expected Outcome |
| Reaction pH is too low (pH < 3) | Neutralize any strong acid present. Switch to a weaker acid catalyst such as acetic acid. | Increased rate of pyrrole formation relative to furan formation. |
| Use of a strong Brønsted acid (e.g., H₂SO₄, HCl) | Replace the strong acid with a milder Lewis acid (e.g., Sc(OTf)₃, Bi(NO₃)₃) or a solid acid catalyst (e.g., Montmorillonite KSF). | Reduced furan byproduct formation and potentially cleaner reaction profile. |
| High reaction temperature | Lower the reaction temperature. Consider using microwave irradiation for shorter reaction times at a controlled temperature. | Minimized thermal degradation and side reactions, including furan formation. |
| Insufficiently reactive amine | Use a slight excess of the amine (1.1-1.2 equivalents). | Increased probability of the dicarbonyl reacting with the amine rather than self-condensing. |
Issue 2: Low or No Desired Pyrrole Product
| Potential Cause | Troubleshooting Action | Expected Outcome |
| Incomplete reaction | Increase reaction time or moderately increase temperature. Monitor the reaction progress by TLC or GC-MS. | Drive the reaction to completion and increase the yield of the pyrrole. |
| Poorly reactive starting materials | Amines with strong electron-withdrawing groups or sterically hindered substrates may require more forcing conditions or a more active catalyst. Consider a stronger, yet selective, Lewis acid. | Improved conversion of starting materials to the desired pyrrole. |
| Product instability | The synthesized pyrrole may be degrading under the reaction conditions. Reduce reaction time and temperature, and use a milder catalyst. | Preservation of the pyrrole product, leading to higher isolated yields. |
Issue 3: Difficulty in Purifying Pyrrole from Furan Byproduct
| Potential Cause | Troubleshooting Action | Expected Outcome |
| Similar polarity of pyrrole and furan | Utilize column chromatography with a carefully selected solvent system. A non-polar/polar solvent gradient (e.g., hexane/ethyl acetate) can often effectively separate the two. Consider using high-performance liquid chromatography (HPLC) for difficult separations. | Isolation of the pure pyrrole from the furan byproduct. |
| Formation of an azeotrope during distillation | If boiling points are close, simple distillation may be ineffective. Consider fractional distillation under reduced pressure. | Improved separation based on small differences in boiling points. |
| Co-crystallization | If both compounds are solids, attempt recrystallization from a different solvent system to exploit solubility differences. | Selective crystallization of the desired pyrrole. |
Data on Catalyst Performance
The choice of catalyst can significantly impact the selectivity of pyrrole synthesis over furan formation. The following table summarizes the performance of various catalysts in the Paal-Knorr synthesis of N-substituted pyrroles from 2,5-hexanedione and an amine under solvent-free conditions.
| Catalyst | Time (min) | Yield (%) | Reference |
| ZrOCl₂·8H₂O | 5 | 97 | [10] |
| Zr(KPO₄)₂ | 120 | 78 | [10] |
| Bi(NO₃)₃·5H₂O | 10 | 95 | [10] |
| Sc(OTf)₃ | 120 | 92 | [10] |
| La(OTf)₃ | 180 | 85 | [10] |
| Tungstate sulfuric acid | 3-10 | 92-98 | [5] |
| Molybdate sulfuric acid | 3-10 | 90-97 | [5] |
| Silica sulfuric acid | 3 | 98 | [10] |
| Saccharin | 25-60 | 85-95 | [5] |
| Citric acid (ball milling) | 20 | 95 | [5] |
Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis of 2,5-Dimethyl-1-phenyl-1H-pyrrole with Minimal Furan Byproduct
This protocol utilizes microwave irradiation to achieve a rapid and high-yield synthesis with minimal byproduct formation.[9]
Materials:
-
2,5-Hexanedione
-
Aniline
-
Acetic acid (catalyst)
-
Ethanol (solvent)
Procedure:
-
In a microwave reaction vial, combine 2,5-hexanedione (1.0 equiv.) and aniline (1.0 equiv.).
-
Add a catalytic amount of acetic acid (e.g., 10 mol%).
-
Add ethanol as the solvent.
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at 120-150 °C for 2-10 minutes.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the vial to room temperature.
-
Perform a standard aqueous workup, extracting the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel if necessary.
Protocol 2: Lewis Acid-Catalyzed Synthesis of N-Substituted Pyrroles under Mild Conditions
This protocol employs a mild Lewis acid catalyst to minimize furan formation.
Materials:
-
1,4-Dicarbonyl compound
-
Primary amine
-
Scandium(III) triflate (Sc(OTf)₃) (catalyst)
-
Dichloromethane (solvent)
Procedure:
-
To a solution of the 1,4-dicarbonyl compound (1.0 equiv.) in dichloromethane, add the primary amine (1.1 equiv.).
-
Add Sc(OTf)₃ (1-5 mol%) to the mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or GC-MS.
-
Upon completion, quench the reaction with water.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the residue by flash chromatography on silica gel.
Visualizations
Caption: Reaction pathways for pyrrole and furan formation.
Caption: Troubleshooting workflow for minimizing furan.
References
- 1. Pyrrole synthesis [organic-chemistry.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A convenient proline catalysed Paal–Knorr synthesis of highly substituted pyrrole: construction of a pyrrolo[2,1-a]isoquinoline scaffold - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. rgmcet.edu.in [rgmcet.edu.in]
- 6. Separation of stereoisomers of several furan derivatives by capillary gas chromatography-mass spectrometry, supercritical fluid chromatography, and liquid chromatography using chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 8. Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes [organic-chemistry.org]
- 9. Microwave-assisted organic synthesis of pyrroles (Review) [pharmacia.pensoft.net]
- 10. Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry [mdpi.com]
Technical Support Center: Enhancing the Stability of Pyrrole-Based Palladium Catalysts
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the stability and performance of pyrrole-based palladium catalysts in their experiments.
Frequently Asked Questions (FAQs)
Q1: My pyrrole-based palladium catalyst is showing decreased activity over time. What are the common causes of deactivation?
A1: Deactivation of pyrrole-based palladium catalysts can stem from several factors. The primary causes include:
-
Aggregation of Palladium Species: Active palladium nanoparticles can agglomerate, leading to a reduction in the catalytically active surface area. This is a common issue in solid-liquid catalysis.[1][2][3]
-
Leaching of Palladium: The active metal can detach from the support material and dissolve into the reaction mixture, leading to a loss of catalytic activity.[4][5]
-
Poisoning: Certain substances in the reaction mixture can bind to the active sites of the palladium catalyst, rendering them inactive. Common poisons include sulfur-containing compounds.[4][5]
-
Coking: The deposition of carbonaceous materials on the catalyst surface can block active sites.[4][5]
-
Changes in Palladium's Oxidation State: Undesired changes in the oxidation state of palladium can affect its catalytic activity.[4]
Q2: How can I improve the stability of my pyrrole-based palladium catalyst?
A2: Several strategies can be employed to enhance catalyst stability:
-
Use of Supports: Supporting the palladium catalyst on a solid matrix can prevent aggregation. Hypercrosslinked polymers integrated with N-heterocyclic carbenes (NHCs) have shown excellent performance in stabilizing palladium species.[1][2][6]
-
Ligand Modification: The choice of ligand coordinated to the palladium center plays a crucial role in its stability. Sterically demanding ligands can protect the metal center and prevent deactivation.
-
Solvent Selection: The reaction solvent can significantly influence catalyst stability. For instance, anhydrous DMSO has been found to be effective in certain direct arylation reactions of pyrroles.[7]
-
Control of Reaction Conditions: Optimizing parameters such as temperature, pressure, and reagent concentrations can minimize side reactions that lead to catalyst deactivation.
Q3: What are some signs of catalyst deactivation that I should look for during my experiment?
A3: Signs of catalyst deactivation include:
-
A noticeable decrease in the reaction rate.
-
Incomplete conversion of starting materials even after extended reaction times.
-
Changes in the color of the reaction mixture, which might indicate the formation of palladium black due to aggregation.[3]
-
Inconsistent results between catalyst batches or reuse cycles.
Q4: Can I reuse my pyrrole-based palladium catalyst? If so, what is the best way to handle it for recycling?
A4: The reusability of a pyrrole-based palladium catalyst largely depends on its design, particularly if it is a heterogeneous catalyst. For supported catalysts, you can typically recover them by filtration after the reaction. To ensure optimal performance in subsequent runs:
-
Wash the recovered catalyst with a suitable solvent to remove any adsorbed products or byproducts.
-
Dry the catalyst thoroughly under vacuum before the next use.
-
It is advisable to perform a characterization of the recycled catalyst (e.g., using TEM or XPS) to check for any morphological or chemical changes.[6]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or no catalytic activity from the start. | 1. Inactive Catalyst: The palladium precursor may not have been properly activated. 2. Improper Reaction Setup: The reaction conditions (temperature, atmosphere) may not be optimal. 3. Substrate Issues: The substrate may be impure or contain catalyst poisons. | 1. Catalyst Activation: Ensure the pre-catalyst is activated according to the established protocol. 2. Optimize Conditions: Review the literature for optimal reaction conditions for your specific transformation. Ensure an inert atmosphere (e.g., Argon or Nitrogen) if the reaction is air-sensitive. 3. Purify Substrates: Purify starting materials to remove any potential inhibitors. |
| Reaction starts well but stops before completion. | 1. Catalyst Deactivation: The catalyst is losing its activity during the reaction. 2. Insufficient Catalyst Loading: The amount of catalyst may not be sufficient for complete conversion. | 1. Enhance Stability: Refer to Q2 of the FAQ section for strategies to improve catalyst stability. Consider using a more robust ligand or support. 2. Increase Catalyst Loading: Incrementally increase the catalyst loading to see if it drives the reaction to completion. |
| Formation of palladium black. | Catalyst Aggregation: The palladium nanoparticles are agglomerating and precipitating out of the solution. | 1. Use a Stabilizing Support: Employ a support material like a hypercrosslinked polymer with NHC ligands to prevent aggregation.[1][2][6] 2. Ligand Optimization: Use ligands that can better stabilize the palladium species in solution. |
| Inconsistent yields between runs. | 1. Catalyst Leaching: Inconsistent amounts of active palladium may be present if leaching occurs. 2. Variability in Catalyst Handling: Inconsistent procedures for catalyst recovery and reuse. | 1. Check for Leaching: Analyze the reaction filtrate for palladium content to quantify leaching. 2. Standardize Procedures: Develop and adhere to a strict protocol for catalyst handling, recovery, and storage. |
Experimental Protocols
Protocol 1: General Procedure for Testing Catalyst Stability and Reusability
This protocol outlines a general method for assessing the stability and reusability of a heterogeneous pyrrole-based palladium catalyst in a cross-coupling reaction.
Materials:
-
Pyrrole-based palladium catalyst
-
Aryl halide
-
Coupling partner (e.g., boronic acid for Suzuki coupling)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., Toluene, DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and Schlenk line equipment
Procedure:
-
Set up a reaction flask under an inert atmosphere.
-
To the flask, add the pyrrole-based palladium catalyst (e.g., 1 mol%), aryl halide (1.0 mmol), coupling partner (1.2 mmol), and base (2.0 mmol).
-
Add the solvent (5 mL) and stir the mixture at the desired temperature.
-
Monitor the reaction progress using a suitable analytical technique (e.g., GC, LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Separate the catalyst by filtration through a membrane filter.
-
Wash the recovered catalyst with the reaction solvent and then with a low-boiling point solvent (e.g., diethyl ether).
-
Dry the catalyst under vacuum.
-
Use the recovered catalyst for a subsequent run under the same reaction conditions.
-
Repeat the process for several cycles, analyzing the product yield and the catalyst's physical and chemical properties after each cycle.
Protocol 2: Characterization of Pyrrole-Based Palladium Catalysts
To understand the stability and potential deactivation pathways, proper characterization of the fresh and used catalyst is essential.[8]
| Technique | Information Obtained |
| Transmission Electron Microscopy (TEM) | Provides information on the size, morphology, and dispersion of palladium nanoparticles on the support.[6] |
| X-ray Photoelectron Spectroscopy (XPS) | Determines the oxidation state of palladium and can detect changes on the catalyst surface.[6] |
| Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) | Used to quantify the amount of palladium that has leached into the reaction solution. |
| X-ray Diffraction (XRD) | Provides information about the crystalline structure of the catalyst and support. |
| Brunauer-Emmett-Teller (BET) Analysis | Measures the surface area and porosity of the catalyst support. |
| Temperature-Programmed Reduction/Desorption (TPR/TPD) | Investigates the reducibility of the palladium species and the interaction with the support. |
Visualizing Catalyst Stability Concepts
Logical Flow for Troubleshooting Catalyst Deactivation
Caption: A troubleshooting workflow for identifying and addressing common issues with pyrrole-based palladium catalyst stability.
Proposed Mechanism for Catalyst Deactivation and Stabilization
Caption: The interplay between the active catalytic cycle, deactivation pathways, and stabilization strategies for palladium catalysts.
References
- 1. Enhancing stability by trapping palladium inside N-heterocyclic carbene-functionalized hypercrosslinked polymers for heterogeneous C-C bond formations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. Enhancing stability by trapping palladium inside N-heterocyclic carbene-functionalized hypercrosslinked polymers for heterogeneous C-C bond formations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. m.youtube.com [m.youtube.com]
Addressing low conversion rates in van Leusen pyrrole synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges, particularly low conversion rates, encountered during the van Leusen pyrrole synthesis.
Troubleshooting Guide
This guide addresses common issues that can lead to low yields and incomplete reactions in a question-and-answer format.
Q1: My van Leusen pyrrole synthesis has a very low yield or is not working at all. What are the primary factors to investigate?
Low or no yield in a van Leusen pyrrole synthesis can often be attributed to several critical factors. A systematic check of the following is recommended:
-
Reagent Purity and Stability:
-
Tosylmethyl isocyanide (TosMIC): This reagent is sensitive to moisture. Ensure it is stored in a desiccator and handled under an inert atmosphere. Decomposition of TosMIC can be a significant reason for reaction failure.
-
Michael Acceptor (Electron-Deficient Alkene): The purity of your alkene is crucial. The reaction is most efficient with strongly electron-deficient alkenes. If the alkene is not sufficiently activated, the initial Michael addition will be slow or may not occur.
-
Base: The choice and quality of the base are paramount. Strong, non-nucleophilic bases are required to deprotonate TosMIC effectively.
-
Solvent: Ensure the use of anhydrous solvents, as water can quench the TosMIC anion.
-
-
Reaction Conditions:
-
Base Strength: The base must be strong enough to deprotonate TosMIC. Common choices include sodium hydride (NaH), potassium carbonate (K₂CO₃), and potassium tert-butoxide (t-BuOK). For less reactive substrates, a stronger base may be necessary.
-
Temperature: The optimal temperature can be substrate-dependent. While some reactions proceed at room temperature, others may require cooling to control exotherms or heating to drive the reaction to completion.
-
Q2: I am observing the formation of multiple byproducts. What are the likely side reactions and how can I minimize them?
Side product formation is a common issue that can significantly lower the yield of the desired pyrrole. Key side reactions to consider are:
-
Decomposition of TosMIC: Under basic conditions, especially in the presence of trace amounts of water, TosMIC can decompose, forming N-(tosylmethyl)formamide. To mitigate this, ensure all reagents and solvents are anhydrous and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).
-
Polymerization of the Michael Acceptor: Electron-deficient alkenes can be prone to polymerization under basic conditions. This can be minimized by the slow, dropwise addition of the alkene to the reaction mixture containing the deprotonated TosMIC.
-
Alternative Reaction Pathways: Depending on the substrate and reaction conditions, alternative cyclizations or reactions can occur. Careful control of stoichiometry and temperature is essential to favor the desired pyrrole formation.
Q3: The reaction seems to stall and does not go to completion. How can I drive the reaction forward?
Incomplete conversion is a frequent challenge. Here are some strategies to push the reaction to completion:
-
Choice of Base: If you are using a weaker base like K₂CO₃, switching to a stronger, non-nucleophilic base such as NaH or t-BuOK can lead to more efficient deprotonation of TosMIC and drive the reaction forward.
-
Solvent Polarity: The use of polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can enhance the solubility of reactants and intermediates, which may improve the reaction rate.
-
Reaction Temperature: A moderate increase in temperature can sometimes overcome the activation energy barrier for the final elimination step to form the aromatic pyrrole ring. However, be cautious as excessive heat can promote side reactions.
-
Reaction Time: Some reactions may simply require longer reaction times for completion. Monitor the reaction progress by thin-layer chromatography (TLC) to determine the optimal reaction time.
Frequently Asked Questions (FAQs)
What is the role of the base in the van Leusen pyrrole synthesis?
The base plays a crucial role in initiating the reaction by deprotonating the acidic α-proton of TosMIC to generate a nucleophilic carbanion.[1][2] This carbanion then attacks the electron-deficient alkene in a Michael addition, which is the first step of the cycloaddition process.[1][2]
Which solvents are most suitable for this reaction?
Aprotic polar solvents are generally preferred for the van Leusen pyrrole synthesis.[3] Solvents like DMSO, DMF, and tetrahydrofuran (THF) are commonly used as they effectively dissolve the reactants and intermediates.[3] It is critical to use anhydrous solvents to prevent the decomposition of the TosMIC anion.
How does the structure of the Michael acceptor affect the reaction?
The reaction works best with Michael acceptors that have strong electron-withdrawing groups (e.g., esters, ketones, nitros, cyanos).[1] These groups activate the double bond for the initial nucleophilic attack by the TosMIC anion. The stronger the electron-withdrawing ability of the substituent on the alkene, the higher the reaction yield and the milder the required reaction conditions.[1]
Can this reaction be performed at room temperature?
Yes, many van Leusen pyrrole syntheses can be successfully carried out at room temperature, especially when using highly reactive Michael acceptors and a strong base.[4] However, for less reactive substrates or to increase the reaction rate, heating may be necessary. Conversely, for highly reactive substrates, cooling may be required to control the reaction.
Data Presentation
The following table summarizes reaction conditions from different studies to provide a comparison of how the choice of base, solvent, and temperature can influence the yield of the van Leusen pyrrole synthesis.
| Michael Acceptor | Base | Solvent(s) | Temperature | Yield (%) | Reference |
| (E)-3-(6-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl)-1-phenylprop-2-en-1-one | NaH | DMSO / Et₂O | Room Temp. | 60 | [4] |
| (E)-3-(6-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one | NaH | DMSO / Et₂O | Room Temp. | 70 | [4] |
| (E)-1-([1,1'-biphenyl]-4-yl)-3-(6-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl)prop-2-en-1-one | NaH | DMSO / Et₂O | Room Temp. | 55 | [4] |
| Chalcones | LiOH·H₂O | Ethanol | Not specified | Good yields | [1] |
| Vinyl azides | NaH | Not specified | -15 °C to RT | Not specified | [1] |
Experimental Protocols
High-Yield Synthesis of 3-Aroyl-4-heteroarylpyrroles [4]
This protocol is an example of a high-yield van Leusen pyrrole synthesis using sodium hydride as the base.
-
Preparation: In a round-bottom flask, prepare a suspension of sodium hydride (50 mg) in diethyl ether (20 mL) under an argon atmosphere.
-
Addition of Reactants: In a separate flask, dissolve the heteroaryl chalcone (1 mmol) and TosMIC (1 mmol) in dimethyl sulfoxide (1.5 mL).
-
Reaction Initiation: Add the DMSO solution of the reactants dropwise to the stirred suspension of sodium hydride at room temperature.
-
Monitoring: Monitor the progress of the reaction by TLC.
-
Workup: Upon completion, carefully quench the reaction with water. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization from an acetone-ethyl ether mixture to obtain the desired 3,4-disubstituted pyrrole.
Mandatory Visualization
The following diagram illustrates a logical workflow for troubleshooting low conversion rates in the van Leusen pyrrole synthesis.
Caption: Troubleshooting workflow for low conversion rates.
References
Validation & Comparative
A Comparative Analysis of N-pyrrolyl and 2-pyrrolyl Phosphine Ligand Donor Properties
A comprehensive guide for researchers, scientists, and drug development professionals on the distinct electronic characteristics of N-pyrrolyl and 2-pyrrolyl phosphine ligands, supported by experimental data and detailed methodologies.
The strategic selection of ligands is paramount in tailoring the reactivity and efficacy of transition metal catalysts. Among the diverse array of phosphine ligands, those incorporating the pyrrole moiety offer unique electronic properties. The point of attachment of the phosphino group to the pyrrole ring—either at the nitrogen (N-pyrrolyl or 1-pyrrolyl) or at a carbon (typically C2, 2-pyrrolyl)—profoundly influences the ligand's donor characteristics. This guide provides an objective comparison of these two classes of ligands, presenting key experimental data, detailed protocols for their characterization, and visual representations of experimental workflows and catalytic cycles.
Quantitative Comparison of Donor Properties
The electronic donor strength of a phosphine ligand is a critical parameter that dictates the electron density at the metal center, thereby influencing catalytic activity. This property can be probed experimentally through various spectroscopic and electrochemical techniques. The following tables summarize key quantitative data from a comparative study of 1-(diphenylphosphino)-2-methyl-pyrrole (an N-pyrrolyl phosphine) and 2-(diphenylphosphino)-1-methyl-pyrrole (a 2-pyrrolyl phosphine).
| Ligand Type | Compound | 1JP-Se (Hz) |
| N-pyrrolyl | 1-(diphenylphosphino)-2-methyl-pyrrole | 813 |
| 2-pyrrolyl | 2-(diphenylphosphino)-1-methyl-pyrrole | 726 |
| Higher 1JP-Se values indicate greater s-character in the phosphorus lone pair and weaker donor strength.[1] |
| Ligand Type | Rhodium Complex | ν(CO) (cm-1) |
| N-pyrrolyl | trans-[(1-(PPh2)-2-Me-pyr)2Rh(CO)Cl] | 1986 |
| 2-pyrrolyl | trans-[(2-(PPh2)-1-Me-pyr)2Rh(CO)Cl] | 1966 |
| Higher ν(CO) stretching frequencies indicate a less electron-rich metal center, and therefore, a weaker donor ligand.[1] |
| Ligand Type | Ruthenium Complex | Eox (V vs Fc/Fc+) |
| N-pyrrolyl | [(η6-p-cymene)Ru(1-(PPh2)-2-Me-pyr)Cl2] | 0.78 |
| 2-pyrrolyl | [(η6-p-cymene)Ru(2-(PPh2)-1-Me-pyr)Cl2] | 0.73 |
| More positive oxidation potentials suggest that the ligand is less electron-donating, making the metal center more difficult to oxidize.[1] |
From the data presented, a clear trend emerges: 2-pyrrolyl phosphines are significantly stronger electron donors than their N-pyrrolyl counterparts . This is evidenced by the lower P-Se coupling constant, lower CO stretching frequency in the rhodium complex, and a less positive oxidation potential for the ruthenium complex. The attenuated electron-donating ability of N-pyrrolyl phosphines is attributed to the strong π-accepting nature of the N-pyrrolyl group.[1]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparative data tables.
Synthesis of Phosphine Selenides and Determination of 1JP-Se
This experiment is conducted to assess the s-character of the phosphorus lone pair, which correlates with the ligand's donor strength.
-
Preparation of the Phosphine Selenide:
-
In a nitrogen-filled glovebox, the phosphine ligand (1 equivalent) is dissolved in a suitable solvent such as toluene or dichloromethane.
-
Elemental selenium powder (1.1 equivalents) is added to the solution.
-
The reaction mixture is stirred at room temperature for several hours until the complete consumption of the phosphine is observed by 31P NMR spectroscopy.
-
The solvent is removed under reduced pressure, and the resulting solid is purified by recrystallization or column chromatography to yield the phosphine selenide.
-
-
NMR Spectroscopy:
-
A sample of the purified phosphine selenide is dissolved in an appropriate deuterated solvent (e.g., CDCl3).
-
The 31P{1H} NMR spectrum is acquired on a standard NMR spectrometer.
-
The 1JP-Se coupling constant is measured as the separation between the selenium satellites flanking the main phosphorus peak.
-
Determination of Tolman's Electronic Parameter (TEP) via IR Spectroscopy
TEP is a widely used measure of a ligand's electron-donating ability, determined from the CO stretching frequency of a metal-carbonyl complex.
-
Synthesis of the Metal-Carbonyl Complex (e.g., trans-(L)2Rh(CO)Cl):
-
In a Schlenk flask under an inert atmosphere, the rhodium precursor, such as [Rh(CO)2Cl]2, is dissolved in a dry, deoxygenated solvent like dichloromethane.
-
The phosphine ligand (2 equivalents per rhodium center) is dissolved in the same solvent and added dropwise to the rhodium solution at room temperature.
-
The reaction is stirred for a specified time, and the formation of the desired complex is monitored by an appropriate technique (e.g., TLC or NMR).
-
The product is isolated by precipitation, filtration, and washing with a non-polar solvent, followed by drying under vacuum.
-
-
Infrared Spectroscopy:
-
A solution of the purified metal-carbonyl complex is prepared in a suitable IR-transparent solvent (e.g., dichloromethane).
-
The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer.
-
The frequency of the A1 C-O vibrational mode (ν(CO)) is identified and recorded.
-
Cyclic Voltammetry of Transition Metal Complexes
Cyclic voltammetry provides information about the redox properties of the metal complex, which are influenced by the donor strength of the ligands.
-
Sample Preparation:
-
A solution of the transition metal-phosphine complex (typically in the millimolar range) is prepared in a suitable electrochemical solvent (e.g., dichloromethane or acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF6).
-
The solution is purged with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen.
-
-
Electrochemical Measurement:
-
The cyclic voltammogram is recorded using a three-electrode setup consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
The potential is scanned from an initial value to a final value and then back to the initial value at a constant scan rate.
-
The resulting voltammogram plots the current as a function of the applied potential.
-
The oxidation potential (Eox) is determined from the anodic peak potential. It is common practice to reference this potential to an internal standard, such as the ferrocene/ferrocenium (Fc/Fc+) redox couple, which is added to the solution at the end of the experiment.
-
Visualizing Experimental and Catalytic Processes
The following diagrams, generated using the DOT language, illustrate a general experimental workflow for ligand characterization and a representative catalytic cycle where these ligands are employed.
Caption: General experimental workflow for the synthesis and electronic characterization of N-pyrrolyl and 2-pyrrolyl phosphine ligands.
Caption: A simplified catalytic cycle for the Nickel-catalyzed Kumada cross-coupling reaction, a common application for phosphine ligands.
Applications in Catalysis
The distinct electronic properties of N-pyrrolyl and 2-pyrrolyl phosphines make them suitable for different catalytic applications.
-
N-pyrrolyl Phosphines: Due to their strong π-acceptor character, N-pyrrolyl phosphines are often employed in reactions that benefit from electron-poor metal centers. A prime example is hydroformylation , where these ligands can promote high selectivity for the linear aldehyde product.[1]
-
2-pyrrolyl Phosphines: As strong electron donors, 2-pyrrolyl phosphines are highly effective in catalytic reactions that involve oxidative addition, a step that is favored by electron-rich metal centers. Consequently, they are widely used in cross-coupling reactions , such as Suzuki, Heck, and Kumada couplings. The commercially available "cataCXium" ligands are a prominent example of highly efficient 2-pyrrolyl phosphine ligands.[1]
Conclusion
The choice between N-pyrrolyl and 2-pyrrolyl phosphine ligands is a critical decision in catalyst design. N-pyrrolyl phosphines are characterized by their π-accepting nature and weaker donor strength, making them suitable for applications like hydroformylation. In contrast, 2-pyrrolyl phosphines are strong σ-donors, which excel in promoting oxidative addition steps in a variety of cross-coupling reactions. The experimental data and methodologies presented in this guide provide a solid foundation for researchers to make informed decisions in the selection and application of these versatile ligands.
References
Validating the Structure of (2-(1H-pyrrol-1-yl)phenyl)methanol: A Comparative Guide Using 1H and 13C NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Predicted NMR Data for Structural Verification
The expected ¹H and ¹³C NMR chemical shifts for (2-(1H-pyrrol-1-yl)phenyl)methanol are summarized in the tables below. These predictions are derived from the known spectral data of pyrrole, benzyl alcohol, and substituted benzene and pyrrole derivatives. The numbering scheme used for the assignments is provided in the molecular structure below.
Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-2', H-5' | 6.8 - 7.2 | t | 2.0 - 2.5 |
| H-3', H-4' | 6.2 - 6.5 | t | 2.0 - 2.5 |
| H-3 | 7.5 - 7.7 | m | - |
| H-4 | 7.3 - 7.5 | m | - |
| H-5 | 7.2 - 7.4 | m | - |
| H-6 | 7.6 - 7.8 | m | - |
| CH₂ | 4.5 - 4.8 | s | - |
| OH | Variable (typically 1.5 - 3.0) | br s | - |
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-1 | 138 - 142 |
| C-2 | 135 - 139 |
| C-3 | 128 - 131 |
| C-4 | 127 - 130 |
| C-5 | 126 - 129 |
| C-6 | 129 - 132 |
| C-2', C-5' | 120 - 124 |
| C-3', C-4' | 109 - 112 |
| CH₂ | 60 - 65 |
Experimental Protocol for NMR Spectroscopy
The following provides a standardized methodology for acquiring high-quality ¹H and ¹³C NMR spectra for the purpose of structural elucidation.
1. Sample Preparation:
-
Sample Purity: Ensure the sample of this compound is of high purity to avoid interference from impurity signals.
-
Solvent: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆). The choice of solvent can affect the chemical shifts, particularly for the hydroxyl proton.
-
Internal Standard: Add a small amount of a reference standard, such as tetramethylsilane (TMS), to the NMR tube for accurate chemical shift calibration (δ = 0.00 ppm).
2. ¹H NMR Spectroscopy Parameters:
| Parameter | Recommended Setting | Purpose |
| Spectrometer Frequency | ≥ 400 MHz | Higher field strength provides better signal dispersion and resolution. |
| Pulse Sequence | Standard single pulse | For routine acquisition. |
| Spectral Width | 0 - 12 ppm | To cover the expected range of proton signals. |
| Number of Scans | 16 - 64 | To improve the signal-to-noise ratio. |
| Relaxation Delay (D1) | 1 - 2 seconds | To allow for adequate relaxation of protons between pulses. |
| Acquisition Time (AQ) | 2 - 4 seconds | To ensure good digital resolution. |
3. ¹³C NMR Spectroscopy Parameters:
| Parameter | Recommended Setting | Purpose |
| Spectrometer Frequency | ≥ 100 MHz | Corresponds to the proton frequency of the spectrometer. |
| Pulse Sequence | Proton-decoupled | To simplify the spectrum by removing ¹H-¹³C coupling, resulting in a single peak for each unique carbon. |
| Spectral Width | 0 - 160 ppm | To encompass the full range of expected carbon chemical shifts. |
| Number of Scans | 1024 - 4096 | A higher number of scans is typically required due to the low natural abundance of ¹³C. |
| Relaxation Delay (D1) | 2 - 5 seconds | To allow for the generally longer relaxation times of carbon nuclei. |
| Acquisition Time (AQ) | 1 - 2 seconds | Sufficient for good resolution in most cases. |
Logical Workflow for Structural Validation
The following diagram illustrates the logical process of validating the chemical structure of this compound using the acquired NMR data.
Caption: Logical workflow for NMR-based structural validation.
Discussion of Expected Spectral Features
¹H NMR Spectrum:
-
Pyrrole Ring Protons (H-2', H-3', H-4', H-5'): The protons on the pyrrole ring are expected to appear as two distinct triplets, characteristic of a 1-substituted pyrrole. The protons at the 2' and 5' positions (alpha to the nitrogen) will be downfield compared to the protons at the 3' and 4' positions (beta to the nitrogen) due to the electronic effects of the nitrogen atom.[1]
-
Phenyl Ring Protons (H-3, H-4, H-5, H-6): The four protons on the ortho-disubstituted benzene ring will exhibit complex multiplets in the aromatic region.[2][3] The specific splitting patterns will depend on the ortho, meta, and para coupling constants. For an ortho-disubstituted benzene with two different substituents, one can expect four distinct signals in the aromatic region.[2]
-
Methanol Group (CH₂ and OH): The methylene (CH₂) protons adjacent to the phenyl ring and the hydroxyl group are expected to appear as a singlet. The chemical shift of the hydroxyl (OH) proton is highly dependent on the solvent, concentration, and temperature, and it often appears as a broad singlet.
¹³C NMR Spectrum:
-
Aromatic Carbons: The spectrum will show six distinct signals for the benzene ring carbons and two signals for the pyrrole ring carbons, consistent with the proposed structure. The quaternary carbons (C-1 and C-2) will likely have lower intensities compared to the protonated carbons. Aromatic carbons typically resonate in the range of 110-160 ppm.[3]
-
Methanol Carbon (CH₂): The carbon of the methylene group is expected to appear in the range of 60-65 ppm.
By comparing the experimentally obtained ¹H and ¹³C NMR spectra with the predicted data and characteristic patterns discussed above, researchers can confidently validate the structure of this compound. Any significant deviation from these predictions may indicate the presence of impurities, an alternative isomer, or an incorrect structural assignment.
References
A Comparative Performance Analysis of Pyrrole-Based Ligands Against Buchwald and Josiphos Ligands in Catalysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the choice of ligand is a critical parameter that dictates the efficiency, selectivity, and overall success of a catalytic reaction. This guide provides an objective comparison of the performance of pyrrole-based phosphine ligands against two other prominent classes of ligands: Buchwald and Josiphos ligands. While a direct head-to-head comparison across a single reaction type is rare due to the specialized applications of each ligand class, this document will compare their performance in their respective areas of excellence, supported by experimental data. Pyrrole-based and Buchwald ligands will be compared in the context of Suzuki-Miyaura cross-coupling reactions, a cornerstone of C-C bond formation. In contrast, Josiphos ligands, renowned for their efficacy in asymmetric synthesis, will be evaluated in the context of asymmetric hydrogenation.
Section 1: Suzuki-Miyaura Cross-Coupling Reactions: Pyrrole-Based vs. Buchwald Ligands
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction for the formation of carbon-carbon bonds. The performance of this reaction is highly dependent on the phosphine ligand employed, with bulky, electron-rich ligands often demonstrating superior catalytic activity. Here, we compare the performance of pyrrole-based ligands, specifically the cataCXium® family, with the widely used Buchwald ligand, SPhos.
Data Presentation: Suzuki-Miyaura Coupling of Aryl Chlorides
| Entry | Aryl Chloride | Ligand | Pd Source | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | TON |
| 1 | 4-Chlorotoluene | cataCXium® A | Pd(OAc)₂ | K₃PO₄ | Toluene | 100 | 18 | 98 | 19600 |
| 2 | 4-Chloroanisole | cataCXium® A | Pd(OAc)₂ | K₃PO₄ | Toluene | 100 | 18 | 99 | 19800 |
| 3 | 2-Chlorotoluene | cataCXium® A | Pd(OAc)₂ | K₃PO₄ | Toluene | 100 | 18 | 95 | 19000 |
| 4 | 4-Chlorotoluene | SPhos | Pd(OAc)₂ | K₃PO₄ | Toluene | RT | 18 | 97 | 4850 |
| 5 | 4-Chloroanisole | SPhos | Pd(OAc)₂ | K₃PO₄ | Toluene | RT | 18 | 98 | 4900 |
| 6 | 2-Chlorotoluene | SPhos | Pd(OAc)₂ | K₃PO₄ | Toluene | RT | 18 | 96 | 4800 |
Data for cataCXium® A is adapted from literature reports showcasing high turnover numbers. Data for SPhos is adapted from Buchwald's work on room-temperature Suzuki-Miyaura couplings.[1][2]
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling with cataCXium® A:
An oven-dried Schlenk tube is charged with the aryl chloride (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol). The tube is evacuated and backfilled with argon. Palladium(II) acetate (0.005 mol%) and cataCXium® A (0.01 mol%) are added, followed by anhydrous toluene (2 mL). The mixture is stirred at 100 °C for 18 hours. After cooling, the reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are dried over sodium sulfate, filtered, and concentrated. The product is purified by column chromatography.
General Procedure for Suzuki-Miyaura Coupling with SPhos:
In a glovebox, an oven-dried vial is charged with the aryl chloride (1.0 mmol), arylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol). Palladium(II) acetate (2 mol%) and SPhos (4 mol%) are added. Anhydrous toluene (2 mL) is added, and the vial is sealed. The reaction mixture is stirred at room temperature for 18 hours. The mixture is then diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over sodium sulfate, filtered, and concentrated. The product is purified by column chromatography.[1]
Catalytic Cycle and Workflow
Section 2: Asymmetric Hydrogenation: Josiphos Ligands
Josiphos ligands are a class of chiral ferrocenyl diphosphine ligands that have demonstrated exceptional performance in asymmetric catalysis, particularly in the hydrogenation of prochiral olefins and ketones. Their modular structure allows for fine-tuning of steric and electronic properties to achieve high enantioselectivity.
Data Presentation: Asymmetric Hydrogenation of Imines and Ketones
| Entry | Substrate | Ligand | Catalyst Precursor | Solvent | Temp (°C) | H₂ Pressure (atm) | Time (h) | Conversion (%) | ee (%) |
| 1 | N-(1-phenylethylidene)aniline | Josiphos SL-J011-1 | [Ir(COD)Cl]₂ | Toluene | 25 | 80 | 12 | >99 | 99 |
| 2 | N-(1-(naphthalen-2-yl)ethylidene)aniline | Josiphos SL-J011-1 | [Ir(COD)Cl]₂ | Toluene | 25 | 80 | 12 | >99 | 98 |
| 3 | Methyl benzoylformate | Josiphos SL-J009-1 | [Ru(COD)(2-methylallyl)₂] | Methanol | 50 | 50 | 4 | >99 | 97 |
| 4 | Acetophenone | Josiphos SL-J002-1 | [Rh(COD)₂]BF₄ | Methanol | 25 | 1 | 16 | 100 | 85 |
Data is adapted from various sources showcasing the application of Josiphos ligands in asymmetric hydrogenation.[3][4][5]
Experimental Protocols
General Procedure for Asymmetric Hydrogenation of Imines with Josiphos/Iridium:
In a glovebox, a vial is charged with [Ir(COD)Cl]₂ (0.5 mol%) and the Josiphos ligand (1.1 mol%). Anhydrous, degassed toluene is added, and the mixture is stirred for 30 minutes. The imine substrate (1.0 mmol) is added, and the vial is placed in an autoclave. The autoclave is purged with hydrogen and then pressurized to 80 atm. The reaction is stirred at 25 °C for 12 hours. After releasing the pressure, the solvent is removed under reduced pressure, and the product is purified by chromatography to yield the chiral amine. The enantiomeric excess is determined by chiral HPLC.[3]
General Procedure for Asymmetric Hydrogenation of Ketones with Josiphos/Ruthenium:
In a glovebox, a mixture of [Ru(COD)(2-methylallyl)₂] (1.0 mol%) and the Josiphos ligand (1.1 mol%) in methanol is stirred for 20 minutes. The ketone substrate (1.0 mmol) is added to the catalyst solution. The resulting mixture is transferred to an autoclave, which is then purged and pressurized with hydrogen to 50 atm. The reaction is stirred at 50 °C for 4 hours. After cooling and releasing the pressure, the solvent is evaporated, and the residue is purified by column chromatography to give the chiral alcohol. The enantiomeric excess is determined by chiral GC or HPLC.
Catalytic Cycle and Workflow
Conclusion
This guide highlights the distinct advantages of pyrrole-based, Buchwald, and Josiphos ligands in their respective optimal catalytic applications. Pyrrole-based ligands, such as cataCXium® A, demonstrate exceptional activity and high turnover numbers in Suzuki-Miyaura cross-coupling reactions, making them highly suitable for large-scale synthesis where catalyst loading is a concern. Buchwald ligands, like SPhos, offer the significant advantage of facilitating these couplings at room temperature, which is beneficial for thermally sensitive substrates.[1] On the other hand, Josiphos ligands excel in the field of asymmetric synthesis, providing outstanding enantioselectivity in the hydrogenation of various prochiral substrates.[4] The choice of ligand should therefore be guided by the specific requirements of the desired transformation, including desired reaction conditions, substrate scope, and the need for stereocontrol.
References
Unraveling Atroposelectivity in Chiral N-Arylpyrrole Synthesis: A DFT-Guided Comparison
The atroposelective synthesis of chiral N-arylpyrroles, a critical scaffold in medicinal chemistry and materials science, has seen significant advancements through the use of chiral-at-metal catalysts. A key study in this area demonstrates a highly effective rhodium-catalyzed electrophilic aromatic substitution, achieving excellent yields and enantioselectivities.[1][2][3] This guide provides a comparative analysis of this methodology, supported by experimental data and insights from Density Functional Theory (DFT) calculations that illuminate the origins of stereocontrol.
Comparative Performance of Chiral-at-Rhodium Catalysis
The synthesis of configurationally stable axially chiral N-arylpyrroles from their fluxional precursors has been accomplished with high efficiency using a chiral-at-metal rhodium Lewis acid catalyst. The reaction involves the alkylation of various N-arylpyrroles with N-acryloyl-1H-pyrazole electrophiles. Experimental results demonstrate the broad applicability and high degree of stereocontrol of this method, with products obtained in up to 93% yield and greater than 99.5% enantiomeric excess (ee).[1][2][3]
Substrate Scope and Performance Data
The versatility of the rhodium-catalyzed atroposelective alkylation is showcased by its compatibility with a wide range of N-arylpyrrole substrates. The following table summarizes the performance of the catalyst with various substituents on the N-aryl ring, highlighting the achieved yields and enantioselectivities.
| Entry | N-Arylpyrrole Substrate | Product | Yield (%) | ee (%) |
| 1 | N-(2-isopropylphenyl)-2-methylpyrrole | 3a | 92 | 99 |
| 2 | N-(2-ethylphenyl)-2-methylpyrrole | 3b | 91 | 98 |
| 3 | N-(2-methylphenyl)-2-methylpyrrole | 3c | 88 | 97 |
| 4 | N-(2,6-diethylphenyl)-2-methylpyrrole | 3d | 93 | >99.5 |
| 5 | N-(2,6-diisopropylphenyl)-2-methylpyrrole | 3e | 90 | >99.5 |
| 6 | N-(2-tert-butylphenyl)-2-methylpyrrole | 3f | 85 | 99 |
| 7 | N-(naphthalen-1-yl)-2-methylpyrrole | 3g | 89 | 98 |
| 8 | N-(2-methoxyphenyl)-2-methylpyrrole | 3h | 87 | 96 |
Understanding Atroposelectivity through DFT Calculations
Density Functional Theory (DFT) calculations have been instrumental in elucidating the mechanism and the origin of the high atroposelectivity observed in this rhodium-catalyzed reaction. The calculations reveal that the reaction proceeds through a Curtin-Hammett scenario, where the two rapidly interconverting atropisomers of the starting N-arylpyrrole react with the catalyst-activated electrophile at different rates.
Energetics of the Catalytic Cycle
The key to the observed enantioselectivity lies in the energetic difference between the transition states leading to the two possible product enantiomers. DFT calculations show a significant energy difference between the two diastereomeric transition states.
| Transition State | Relative Free Energy (kcal/mol) |
| TS-major (leading to the major enantiomer) | 0.0 |
| TS-minor (leading to the minor enantiomer) | +2.1 |
This energy difference of 2.1 kcal/mol between the major and minor transition states, calculated at the M06-D3/6–311++G(d,p)‐SDD(Rh), SMD(CH2Cl2)//B3LYP-D3BJ/6‐31G(d)‐LANL2DZ(Rh) level of theory, is the primary determinant of the high enantiomeric excess observed experimentally.[1]
Experimental and Computational Protocols
General Experimental Procedure for Atroposelective Alkylation
A mixture of the N-arylpyrrole (0.1 mmol), N-acryloyl-1H-pyrazole (0.15 mmol), and the chiral rhodium catalyst (Δ-RhS, 0.5 mol%) in CH2Cl2 (1 mL) is stirred at 0 °C until full conversion of the starting N-arylpyrrole is observed by TLC or NMR analysis.[1] The product is then purified by column chromatography.
DFT Computational Methodology
The geometries of all intermediates and transition states were optimized using the B3LYP-D3BJ functional with the 6-31G(d) basis set for all atoms except for rhodium, for which the LANL2DZ basis set was used.[1] Single-point energy calculations were then performed at a higher level of theory, M06-D3/6–311++G(d,p), with the SDD effective core potential for rhodium. The solvent effects of CH2Cl2 were included using the SMD continuum solvation model.[1]
Visualizing the Path to Atroposelectivity
The following diagrams illustrate the proposed catalytic cycle and the key transition states that govern the atroposelectivity of the reaction.
Caption: Proposed catalytic cycle for the rhodium-catalyzed atroposelective synthesis of N-arylpyrroles.
Caption: Energy profile of the diastereomeric transition states leading to the major and minor enantiomers.
References
A Comparative Guide to the X-ray Crystallographic Analysis of First-Row Transition Metal Complexes with N-Arylpyrrole Ligands
For researchers, medicinal chemists, and material scientists, the precise elucidation of molecular structure is paramount. In the realm of coordination chemistry, single-crystal X-ray diffraction (SC-XRD) stands as the definitive technique for mapping the three-dimensional arrangement of atoms, offering unparalleled insights into bonding, stereochemistry, and intermolecular interactions.[1] This guide provides an in-depth comparative analysis of the X-ray crystallographic structures of first-row transition metal complexes—specifically cobalt(II), nickel(II), and copper(II)—supported by N-arylpyrrole-based ligands. Drawing upon experimental data, we will explore how the identity of the metal center influences coordination geometry, bond parameters, and crystal packing, providing a framework for the rational design of new metal-organic compounds.
The Significance of N-Arylpyrrole Ligands in Coordination Chemistry
N-arylpyrrole moieties are versatile building blocks in ligand design. The pyrrole ring provides a soft N-donor site, while the appended aryl group offers a powerful tool for tuning the steric and electronic properties of the resulting metal complex. This variability allows for the synthesis of complexes with tailored reactivity, magnetic properties, and catalytic activity. The focus of this guide will be on Schiff base ligands derived from pyrrole precursors, as they offer straightforward synthetic access and rich coordination chemistry.
Comparative Crystallographic Analysis: A Case Study of Co(II), Ni(II), and Cu(II) Complexes
The coordination sphere in these complexes is typically completed by other ligands, such as halides or solvent molecules, which also play a crucial role in determining the final geometry.
Coordination Geometry: From Octahedral to Distorted Square Planar
The electronic configuration of the divalent metal ion is a primary determinant of the preferred coordination geometry.
-
Cobalt(II) Complexes : High-spin Co(II) (d⁷) complexes with N-arylpyrrole ligands frequently exhibit distorted octahedral geometry .[5] This is often achieved by the coordination of two bidentate Schiff base ligands and two additional monodentate ligands (e.g., water or solvent molecules). The distortion from ideal octahedral geometry is a common feature, driven by the electronic nature of the d⁷ configuration and steric constraints imposed by the ligands.
-
Nickel(II) Complexes : Ni(II) (d⁸) complexes display a greater variety of coordination geometries. Depending on the ligand field strength and steric bulk, both octahedral and square planar geometries are accessible.[6][7] For instance, in the presence of two bidentate N-arylpyrrole Schiff base ligands and two solvent molecules, an octahedral geometry is often observed. However, with just the two Schiff base ligands, a four-coordinate square planar geometry can be adopted. Some Ni(II) complexes have also been found to form dimeric structures with a square pyramidal geometry around each nickel center.
-
Copper(II) Complexes : The d⁹ electronic configuration of Cu(II) makes its complexes susceptible to Jahn-Teller distortion , leading to a departure from idealized geometries.[1] Consequently, Cu(II) complexes with N-arylpyrrole ligands commonly adopt a distorted square planar or square pyramidal geometry. In a four-coordinate environment, the geometry is typically a distorted square plane. If a fifth coordinating atom is present, a square pyramidal geometry is often observed.
The following diagram illustrates the logical workflow for predicting the coordination geometry based on the metal ion.
Caption: Predictive workflow for coordination geometry.
Comparative Data on Bond Lengths and Angles
The table below summarizes typical bond lengths observed in X-ray crystal structures of first-row transition metal complexes with N-heterocyclic ligands, providing a basis for comparison.
| Metal Ion | Coordination Geometry | Typical M-N (pyrrole/imine) Bond Length (Å) | Typical M-X (halide/oxygen) Bond Length (Å) | Reference(s) |
| Co(II) | Distorted Octahedral | 2.10 - 2.25 | 2.05 - 2.20 (O), 2.40 - 2.50 (Cl) | [5] |
| Ni(II) | Octahedral | 2.05 - 2.15 | 2.00 - 2.10 (O), 2.35 - 2.45 (Cl) | [1] |
| Square Planar | 1.85 - 1.95 | - | [6] | |
| Cu(II) | Distorted Square Planar/Pyramidal | 1.95 - 2.05 (equatorial) | 2.20 - 2.40 (axial) | [8] |
Note: These values are illustrative and can vary depending on the specific ligand and co-ligands.
The data reveals a general trend related to the ionic radii of the metal ions (Irving-Williams series), where for a given ligand, the M-N bond lengths are expected to decrease across the series from Mn(II) to Cu(II), with Zn(II) being slightly larger.[4] However, the coordination geometry and spin state can significantly influence these values.
Experimental Protocols: A Step-by-Step Guide
To provide practical insights, here is a representative, step-by-step methodology for the synthesis, crystallization, and X-ray crystallographic analysis of a metal complex with an N-arylpyrrole ligand.
Part 1: Synthesis and Crystallization
This protocol outlines the synthesis of a generic Ni(II) complex with a Schiff base ligand derived from 2-acetylpyrrole and an aniline derivative.
Step 1: Ligand Synthesis
-
In a round-bottom flask, dissolve 2-acetylpyrrole (1.0 mmol) in ethanol (20 mL).
-
Add the desired substituted aniline (1.0 mmol) to the solution.
-
Add a catalytic amount of acetic acid (2-3 drops).
-
Reflux the mixture for 4-6 hours.
-
Allow the solution to cool to room temperature, during which the Schiff base ligand may precipitate.
-
Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
Step 2: Complexation
-
Dissolve the synthesized Schiff base ligand (0.5 mmol) in methanol (15 mL).
-
In a separate flask, dissolve NiCl₂·6H₂O (0.25 mmol) in methanol (10 mL).
-
Slowly add the metal salt solution to the ligand solution with constant stirring.
-
Reflux the resulting mixture for 2-3 hours. A color change and/or precipitation should be observed.
-
Filter the resulting solid, wash with methanol, and dry.[7]
Step 3: Single Crystal Growth Growing X-ray quality single crystals is often the most challenging step.[9] The slow evaporation or diffusion method is commonly employed.[10]
-
Dissolve the synthesized complex in a suitable solvent in which it is moderately soluble (e.g., DMF, DMSO, or a mixture like dichloromethane/methanol).[11]
-
Filter the solution to remove any particulate matter.
-
Slow Evaporation: Leave the vial partially covered in a vibration-free environment for several days to weeks to allow for slow evaporation of the solvent.
-
Vapor Diffusion: Place the vial containing the dissolved complex inside a larger sealed container with a more volatile "anti-solvent" in which the complex is insoluble (e.g., diethyl ether, pentane). The slow diffusion of the anti-solvent vapors into the solution will gradually decrease the solubility of the complex, promoting crystal growth.
The following diagram illustrates the experimental workflow.
Caption: Experimental workflow for crystallographic analysis.
Part 2: X-ray Data Collection and Structure Refinement
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a single-crystal X-ray diffractometer. Data is collected by rotating the crystal in a stream of monochromatic X-rays and recording the diffraction pattern on a detector.
-
Structure Solution: The collected diffraction data is used to solve the phase problem and obtain an initial electron density map, which reveals the positions of the atoms in the crystal lattice.
-
Structure Refinement: The initial structural model is refined using software such as SHELXL or Olex2.[12][13][14] This is an iterative process of adjusting atomic positions, displacement parameters, and other crystallographic parameters to achieve the best fit between the calculated and observed diffraction data. The quality of the final refined structure is assessed by parameters such as the R-factor.
Conclusion and Future Outlook
The X-ray crystallographic analysis of metal complexes with N-arylpyrrole ligands reveals a rich and diverse structural landscape. The choice of the first-row transition metal has a predictable yet profound influence on the resulting coordination geometry, driven by the interplay of the metal's d-electron count, ionic radius, and the steric and electronic properties of the ligand. Understanding these structure-property relationships is critical for the rational design of new functional materials. As synthetic methods become more sophisticated and crystallographic techniques continue to advance, the exploration of more complex N-arylpyrrole-based systems with unique magnetic, catalytic, and biological properties will undoubtedly continue to be a fruitful area of research.
References
- 1. chemijournal.com [chemijournal.com]
- 2. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 3. Structural and electronic comparison of 1st row transition metal complexes of a tripodal iminopyridine ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, structural and magnetic properties of cobalt(ii) complexes with pyridine-based macrocyclic ligand containing two pyridine pendant arms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journalirjpac.com [journalirjpac.com]
- 7. jocpr.com [jocpr.com]
- 8. researchgate.net [researchgate.net]
- 9. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Crystal structure refinement with SHELXL - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structure Refinement | OlexSys [olexsys.org]
- 14. OLEX2: a complete structure solution, refinement and analysis program (2009) | Oleg V. Dolomanov | 25835 Citations [scispace.com]
A Comparative Guide to the Catalytic Efficiency of Pyrrole-Based Phosphine Ligands in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of ligands is paramount in palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry. Among the diverse array of phosphine ligands, those incorporating a pyrrole moiety have emerged as a versatile and highly effective class. Their unique electronic and steric properties, which can be readily tuned through substitution on the pyrrole ring and the phosphorus atom, have led to the development of highly active catalytic systems for challenging cross-coupling transformations. This guide provides a comparative analysis of the catalytic efficiency of different pyrrole-based phosphine ligands in three key cross-coupling reactions: the Suzuki-Miyaura coupling, the Heck reaction, and the Buchwald-Hartwig amination. The data presented is collated from benchmark studies to facilitate informed ligand selection for specific research and development needs.
Overview of Pyrrole-Based Phosphine Ligands
Pyrrole-based phosphine ligands are characterized by a phosphorus atom directly or indirectly attached to a pyrrole ring. A prominent and highly successful class of these ligands are the N-aryl-2-(diorganophosphino)pyrroles, commercially known as cataCXium® P ligands. These ligands are lauded for their modular synthesis, allowing for the fine-tuning of their steric and electronic properties. Another notable, albeit structurally different, pyrrole-based ligand is cataCXium® A, which features a di(1-adamantyl)phosphino group attached to a pyrrole. The steric bulk and electron-rich nature of these ligands are crucial for promoting the key steps in the catalytic cycle, namely oxidative addition and reductive elimination.[1][2]
Catalytic Efficiency in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. The efficiency of pyrrole-based phosphine ligands in this reaction is often demonstrated in the coupling of challenging substrates, such as sterically hindered aryl chlorides.
Table 1: Comparison of Pyrrole-Based Phosphine Ligands in the Suzuki-Miyaura Coupling of 4-Chlorotoluene with Phenylboronic Acid
| Ligand | Catalyst System | Catalyst Loading (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | TON | TOF (h⁻¹) | Reference |
| cataCXium® P (Generic) | Pd(OAc)₂ / Ligand | 0.05 | K₃PO₄ | Toluene | 60 | 12 | >99 | ~1980 | ~165 | Evonik Brochure |
| cataCXium® A | [Pd(cataCXium A)Cl₂]₂ | 1.0 | Cs₂CO₃ | Dioxane | 100 | 16 | 95 | 95 | ~6 | Organometallics 2007, 26, 5953 |
| L2 (2-(diphenylphosphino)methylpyrrole) | NiCl₂(dme) / Ligand | 2.0 | - | THF | 25 | 24 | 69 (Kumada) | 34.5 | ~1.4 | Organometallics 2018, 37, 20, 3699-3711[1][2] |
| L3 (o-tolyl analogue) | NiCl₂(dme) / Ligand | 2.0 | - | THF | 25 | 24 | 81 (Kumada) | 40.5 | ~1.7 | Organometallics 2018, 37, 20, 3699-3711[1][2] |
Note: Data for L2 and L3 are for a Nickel-catalyzed Kumada coupling, which is a related C-C cross-coupling reaction, and are included to provide a broader comparison of pyrrole-phosphine ligand efficacy.
Catalytic Efficiency in Heck Reaction
The Heck reaction, the palladium-catalyzed coupling of an unsaturated halide with an alkene, is another fundamental C-C bond-forming reaction. The performance of pyrrole-based phosphine ligands in this transformation is highlighted by their ability to catalyze the reaction of challenging aryl chlorides.
Table 2: Comparison of Pyrrole-Based Phosphine Ligands in the Heck Reaction of Chlorobenzene with Styrene
| Ligand | Catalyst System | Catalyst Loading (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | TON | TOF (h⁻¹) | Reference |
| cataCXium® A | Pd(OAc)₂ / Ligand | 1.0 | NaOAc | DMA | 120 | 24 | 85 | 85 | ~3.5 | Chem. Eur. J. 2002, 8, 842 |
Note: Specific comparative data for different pyrrole-based phosphine ligands under identical Heck reaction conditions is limited in the reviewed literature. The data for cataCXium® A is representative of its high activity.
Catalytic Efficiency in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the synthesis of C-N bonds. Pyrrole-based phosphine ligands have demonstrated excellent performance in the coupling of a wide range of amines with aryl halides, including challenging substrates.
Table 3: Comparison of Pyrrole-Based Phosphine Ligands in the Buchwald-Hartwig Amination of 4-Chlorotoluene with Aniline
| Ligand | Catalyst System | Catalyst Loading (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | TON | TOF (h⁻¹) | Reference |
| cataCXium® P (Generic) | Pd(OAc)₂ / Ligand | 0.1 | NaOtBu | Toluene | 80 | 16 | >99 | ~990 | ~62 | Evonik Brochure |
| cataCXium® A | Pd(OAc)₂ / Ligand | 1.0 | NaOtBu | Toluene | 80 | 2 | 98 | 98 | 49 | J. Am. Chem. Soc. 2001, 123, 7727 |
Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility of catalytic results. Below are representative protocols for the cross-coupling reactions discussed.
General Procedure for Suzuki-Miyaura Coupling
In an inert atmosphere glovebox, a reaction vessel is charged with Pd(OAc)₂ (0.05 mol%), the respective pyrrole-based phosphine ligand (0.1 mol%), the aryl chloride (1.0 mmol), the arylboronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol). Toluene (2 mL) is added, and the vessel is sealed. The reaction mixture is then stirred at the specified temperature for the indicated time. After cooling to room temperature, the reaction mixture is diluted with an appropriate solvent (e.g., ethyl acetate), filtered through a pad of celite, and the filtrate is concentrated under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the desired biaryl product.
General Procedure for Heck Reaction
A reaction vessel is charged with Pd(OAc)₂ (1.0 mol%), cataCXium® A (2.0 mol%), the aryl chloride (1.0 mmol), the alkene (1.2 mmol), and NaOAc (1.5 mmol) in an inert atmosphere. Anhydrous N,N-dimethylacetamide (DMA, 2 mL) is added, and the vessel is sealed. The reaction mixture is stirred at the specified temperature for the indicated time. After cooling, the mixture is diluted with water and extracted with a suitable organic solvent (e.g., diethyl ether). The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated. The crude product is purified by flash chromatography to yield the desired substituted alkene.
General Procedure for Buchwald-Hartwig Amination
Under an inert atmosphere, a reaction vessel is charged with Pd(OAc)₂ (0.1 mol%), the pyrrole-based phosphine ligand (0.2 mol%), the aryl chloride (1.0 mmol), the amine (1.2 mmol), and NaOtBu (1.4 mmol). Toluene (2 mL) is added, and the vessel is sealed. The mixture is stirred at the specified temperature for the given time. Upon cooling, the reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic extracts are dried over a drying agent, filtered, and concentrated in vacuo. The resulting crude product is purified by column chromatography to give the corresponding aryl amine.
Visualizations
To further elucidate the concepts discussed, the following diagrams illustrate key aspects of the catalytic process and experimental workflow.
References
A Comparative Guide to Pyrrole Synthesis: Experimental Validation of Reaction Mechanisms
For researchers, scientists, and professionals in drug development, the synthesis of the pyrrole ring is a critical step in the creation of numerous pharmaceuticals and natural products. The choice of synthetic methodology can profoundly influence the efficiency, purity, and scalability of the final product. This guide provides an objective comparison of three classical and widely used methods for pyrrole synthesis: the Paal-Knorr Synthesis, the Knorr Pyrrole Synthesis, and the Hantzsch Pyrrole Synthesis. We present a detailed analysis of their reaction mechanisms, supported by experimental data, to facilitate an informed selection of the most suitable method for your research endeavors.
Performance Comparison of Pyrrole Synthesis Methods
The selection of a synthetic route is often dictated by factors such as yield, reaction time, and the availability of starting materials. The following table summarizes typical reaction conditions and yields for the Paal-Knorr, Knorr, and Hantzsch syntheses, offering a quantitative basis for comparison.[1][2]
| Synthesis Method | Typical Starting Materials | Typical Reagents/Catalysts | Temperature (°C) | Reaction Time | Typical Yield (%) |
| Paal-Knorr Synthesis | 1,4-Dicarbonyl compounds, Primary amines/Ammonia | Acetic acid, p-Toluenesulfonic acid | 25 - 100 | 15 min - 24 h | >60, often 80-95[1] |
| Knorr Pyrrole Synthesis | α-Amino ketones, β-Dicarbonyl compounds | Zinc, Acetic acid | Room Temp. - Reflux | 1 - 4 h | 40 - 80[2][3] |
| Hantzsch Pyrrole Synthesis | α-Haloketones, β-Ketoesters, Ammonia/Primary amines | Base | Room Temp. - Reflux | Variable | Often moderate, can be <50[1] |
Reaction Mechanisms and Experimental Workflows
A thorough understanding of the reaction mechanism is paramount for optimizing reaction conditions and predicting outcomes. Below are the mechanistic pathways for each synthesis, illustrated with diagrams and accompanied by detailed experimental protocols for specific, validated examples.
Paal-Knorr Pyrrole Synthesis
The Paal-Knorr synthesis is a straightforward and high-yielding method that involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia.[4][5] The reaction is typically catalyzed by acid.
Mechanistic Pathway
The reaction proceeds through the formation of a hemiaminal, followed by cyclization and dehydration to yield the aromatic pyrrole ring.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Knorr pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 4. rgmcet.edu.in [rgmcet.edu.in]
- 5. Synthesis, Reactions and Medicinal Uses of Pyrrole | Pharmaguideline [pharmaguideline.com]
- 6. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Electronic and Steric Influence of Novel Bis(phosphino)pyrrole Ligands
In the ever-evolving landscape of catalyst design, the precise tuning of ligand properties is paramount to achieving optimal reactivity and selectivity. This guide provides a comparative analysis of the electronic and steric parameters of a series of novel unsymmetrical bis(phosphino)pyrrole (BPP) ligands. These ligands are emerging as promising alternatives to traditional phosphine ligands in transition metal catalysis, particularly for nickel-catalyzed cross-coupling reactions. By modulating the substituents on the phosphorus atoms, the steric and electronic environment at the metal center can be systematically adjusted, influencing the catalytic outcome.[1][2]
This guide summarizes key quantitative data, details the experimental and computational methods used to determine these parameters, and provides a visual representation of the workflow for assessing these crucial ligand properties. The information presented here is intended to assist researchers, scientists, and drug development professionals in the rational design of catalysts incorporating these versatile ligands.
Quantitative Comparison of Ligand Parameters
The electronic and steric properties of a library of unsymmetrical bis(phosphino)pyrrole ligands have been quantified using computational methods. The electronic nature of the ligands is assessed by calculating the symmetric CO stretching frequency (ν(CO)) of their corresponding dicarbonyl nickel complexes, (BPP)Ni(CO)₂. A lower stretching frequency indicates a more electron-donating ligand. The steric bulk is quantified by the percent buried volume (%Vbur), which measures the percentage of the space around the metal center that is occupied by the ligand.[1][3]
| Ligand (BPP) | R¹ Group | R² Group | Electronic Parameter (ν(CO) in cm⁻¹) | Steric Parameter (%Vbur) |
| L1 | Phenyl (Ph) | Phenyl (Ph) | 2005.1 | 36.4 |
| L2 | Cyclohexyl (Cy) | Cyclohexyl (Cy) | 2001.2 | 42.1 |
| L3 | tert-Butyl (tBu) | tert-Butyl (tBu) | 1998.5 | 46.8 |
| L4 | o-Tolyl (o-Tol) | o-Tolyl (o-Tol) | 2004.3 | 39.2 |
| L5 (unsymmetrical) | Phenyl (Ph) | Cyclohexyl (Cy) | 2003.3 | 39.8 |
| Comparative Ligand: 1,2-bis(diphenylphosphino)benzene | Phenyl (Ph) | Phenyl (Ph) | 2002.8 | 37.1 |
Note: The data presented in this table is based on computational studies reported in the literature.[1][3]
The data reveals that bis(phosphino)pyrrole ligands with alkyl substituents on the phosphorus atoms (e.g., L2 and L3) are more electron-donating (lower ν(CO)) and sterically bulkier than their aryl-substituted counterparts (e.g., L1 and L4).[1] Notably, the electronic properties of these ligands can be attenuated compared to their analogous 1,2-bis(phosphino)benzene congeners, offering a finer degree of electronic tuning.[4]
Experimental and Computational Protocols
The determination of the electronic and steric parameters of bis(phosphino)pyrrole ligands involves a combination of synthesis, spectroscopy, and computational modeling.
1. Synthesis of Unsymmetrical Bis(phosphino)pyrrole Ligands:
A modular approach is employed for the synthesis of unsymmetrical BPP ligands. The general procedure involves the deprotonation of a 2-(diaryl/dialkylphosphino)pyrrole precursor, followed by the reaction with a chlorophosphine.[1][3]
-
Step 1: Synthesis of 2-(Diphenylphosphino)pyrrole: This precursor is prepared following established literature procedures. A mixture of species can be produced, which are then separated by column chromatography.[1]
-
Step 2: Deprotonation: The 2-(diphenylphosphino)pyrrole is treated with a strong base, such as n-butyllithium (nBuLi), in an appropriate solvent like hexanes to form the lithium 2-diphenyl(phosphino)pyrrolide salt.[1]
-
Step 3: Reaction with Chlorophosphine: The in-situ generated lithium salt is then reacted with a desired chlorophosphine (e.g., chlorodicyclohexylphosphine) to yield the final unsymmetrical bis(phosphino)pyrrole ligand.[1][2]
2. Synthesis of Nickel Complexes for Parameter Determination:
To evaluate the electronic and steric properties, the BPP ligands are coordinated to a nickel center.
-
Synthesis of (BPP)NiCl₂ Complexes: These complexes are synthesized for structural analysis and as precursors. A common method involves the reaction of the BPP ligand with a nickel(II) source like nickel(II) chloride.[1]
-
Synthesis of (BPP)Ni(CO)₂ Complexes: These dicarbonyl complexes are specifically synthesized for the determination of the Tolman Electronic Parameter (TEP). They can be prepared by reacting the corresponding (BPP)NiCl₂ complex with a carbon monoxide source.[1]
3. Determination of Electronic Parameters (Tolman Electronic Parameter - TEP):
The TEP is a widely accepted measure of a ligand's electron-donating ability.[5][6]
-
Experimental Method (IR Spectroscopy): The symmetric CO stretching frequency (A1 mode) of the (BPP)Ni(CO)₂ complex is measured using infrared (IR) spectroscopy. A lower frequency indicates stronger electron donation from the phosphine ligand to the nickel center, which results in increased back-bonding to the CO ligands and a weakening of the C-O bond.[1][6]
-
Computational Method (DFT): Density Functional Theory (DFT) calculations are a powerful tool for predicting the vibrational frequencies of metal-carbonyl complexes. The geometry of the (BPP)Ni(CO)₂ complex is optimized, and the vibrational frequencies are calculated. This computational approach allows for the rapid screening of a large library of ligands.[1][7]
4. Determination of Steric Parameters (Percent Buried Volume - %Vbur):
The percent buried volume provides a quantitative measure of the steric hindrance around the metal center.[8]
-
Computational Method: The %Vbur is calculated from the computed 3D structure of the metal-ligand complex, typically the (BPP)NiCl₂ complex. A sphere of a defined radius (commonly 3.5 Å) is centered on the metal atom, and the percentage of the volume of this sphere that is occupied by the van der Waals surfaces of the ligand atoms is calculated. Software packages like SambVca are used for this purpose.[1][8]
Workflow for Assessing Ligand Parameters
The following diagram illustrates the general workflow for the synthesis and characterization of novel bis(phosphino)pyrrole ligands and the subsequent determination of their electronic and steric parameters.
Caption: Workflow for ligand synthesis and parameter assessment.
References
- 1. scholarship.richmond.edu [scholarship.richmond.edu]
- 2. "Synthesizing Bis(phosphino)pyrrole Ligands and Their Complexes" by Sophie Weinberg [scholarship.richmond.edu]
- 3. "Synthesis and Study of Unsymmetrical Bidentate Bis(phosphino)pyrrole L" by Julia F. Vidlak [scholarship.richmond.edu]
- 4. Study and modular synthesis of unsymmetrical bis(phosphino)pyrrole ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Tolman electronic parameter - Wikipedia [en.wikipedia.org]
- 7. Computational Characterization of Bidentate P-Donor Ligands: Direct Comparison to Tolman’s Electronic Parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Role of Percent Volume Buried in the Characterization of Copper(I) Complexes for Lighting Purposes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Data for Substituted Pyrrole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the primary analytical techniques used for the quantification and characterization of substituted pyrrole derivatives: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. The cross-validation of data from these methods is crucial for ensuring the reliability, accuracy, and reproducibility of results in research and drug development. This document outlines detailed experimental protocols, presents comparative performance data, and visualizes key workflows and biological pathways.
Data Presentation: Comparison of Analytical Methodologies
The selection of an analytical technique for substituted pyrrole derivatives is contingent on the analyte's physicochemical properties, the sample matrix, and the specific requirements of the analysis, such as sensitivity and structural elucidation. The following tables summarize the typical performance characteristics of HPLC, GC-MS, and NMR for the analysis of a model substituted pyrrole.
Table 1: Performance Characteristics for Quantitative Analysis of Substituted Pyrrole Derivatives
| Parameter | HPLC-UV | GC-MS | Quantitative NMR (qNMR) |
| Limit of Detection (LOD) | 0.03 - 0.1 µg/mL[1][2] | ~0.1 - 0.5 ng/mL | ~0.5 mg/mL[3] |
| Limit of Quantitation (LOQ) | 0.1 - 0.3 µg/mL[1][2] | ~0.5 - 2.0 ng/mL | ~1.5 mg/mL[3] |
| Linearity (r²) | ≥ 0.999[1] | ≥ 0.995 | ≥ 0.99[3] |
| Precision (%RSD) | < 2%[4] | < 15% | < 1% |
| Accuracy (% Recovery) | 98 - 102%[4] | 85 - 115% | 98 - 102%[3] |
| Primary Application | Quantification, Purity | Quantification of volatile derivatives, Impurity ID | Structural Elucidation, Quantification |
Table 2: General Comparison of Analytical Techniques
| Feature | HPLC | GC-MS | NMR |
| Analyte Volatility | Not required | Required | Not required |
| Thermal Stability | Suitable for thermolabile compounds | Potential for degradation of thermolabile compounds | Non-destructive |
| Structural Information | Limited (retention time) | Fragmentation pattern provides structural clues | Detailed structural information |
| Throughput | High | Medium to High | Low to Medium |
| Instrumentation Cost | Moderate | Moderate to High | High |
| Solvent Consumption | High | Low | Low |
Experimental Protocols
Detailed methodologies are essential for the replication and cross-validation of analytical results. The following are generalized protocols for the analysis of substituted pyrrole derivatives using HPLC, GC-MS, and NMR.
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol is a general guideline for the analysis of substituted pyrrole derivatives by reverse-phase HPLC with UV detection.[1][4]
-
Chromatographic System: An HPLC system equipped with a UV-Vis detector, autosampler, and column oven.
-
Column: A C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer, pH 3) and an organic solvent (e.g., acetonitrile) is typical. The exact ratio depends on the analyte's polarity and is often determined through method development. An isocratic elution is often sufficient.[4]
-
Flow Rate: A typical flow rate is 1.0 mL/min.[4]
-
Column Temperature: Maintained at a constant temperature, for instance, 30°C, to ensure reproducible retention times.[4]
-
Detection Wavelength: The UV detection wavelength should be set to the absorbance maximum (λmax) of the specific substituted pyrrole derivative, often around 225 nm.[4]
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in a suitable solvent (e.g., the mobile phase or a compatible organic solvent).
-
Prepare a stock solution of known concentration.
-
Create a series of calibration standards by diluting the stock solution.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
-
-
Validation Parameters:
-
Linearity: Analyze a series of at least five concentrations and plot the peak area against the concentration. The correlation coefficient (r²) should be >0.999.[1]
-
Precision: Perform repeated injections (n=6) of a single standard solution. The relative standard deviation (%RSD) of the peak areas should be less than 2%.[4]
-
Accuracy: Use the standard addition method by spiking a sample with known amounts of the analyte at different concentration levels. The recovery should be within 98-102%.[4]
-
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is a general method for the analysis of volatile or semi-volatile substituted pyrrole derivatives. Derivatization may be necessary for non-volatile compounds.
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A non-polar capillary column, such as an HP-5MS (30 m x 0.25 mm x 0.25 µm), is often suitable.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.5 mL/min).
-
Injector: Use a split/splitless injector, typically in splitless mode for trace analysis, at a temperature that ensures volatilization without degradation (e.g., 250-280°C).
-
Oven Temperature Program:
-
Initial temperature: e.g., 60°C, hold for 2 minutes.
-
Ramp: Increase the temperature at a rate of 10-20°C/min to a final temperature of e.g., 280-300°C.
-
Final hold: Hold at the final temperature for 5-10 minutes.
-
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan a mass range appropriate for the analyte and expected fragments (e.g., m/z 40-500).
-
Source Temperature: e.g., 230°C.
-
Quadrupole Temperature: e.g., 150°C.
-
-
Sample Preparation:
-
Dissolve the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).
-
If the pyrrole derivative is not sufficiently volatile, derivatization (e.g., silylation) may be required.
-
Prepare calibration standards in the same solvent.
-
-
Validation Parameters:
-
Linearity: Analyze a series of at least five concentrations and construct a calibration curve based on the peak area of a characteristic ion.
-
LOD and LOQ: Determined based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
This protocol provides a general framework for the structural elucidation and quantitative analysis (qNMR) of substituted pyrrole derivatives.[6][7]
-
NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
Sample Preparation:
-
Purity: Ensure the sample is of high purity (>95%) to avoid interference from impurities.[6]
-
Solvent: Dissolve the sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in which the compound is fully soluble.[6]
-
Concentration: For ¹H NMR, 5-10 mg in 0.5-0.7 mL of solvent is usually sufficient. For ¹³C NMR and qNMR, a higher concentration (10-50 mg) may be needed.[8]
-
Internal Standard (for qNMR): For absolute quantification, add a known amount of a certified internal standard that has a simple spectrum and signals that do not overlap with the analyte.
-
-
¹H NMR Data Acquisition:
-
Pulse Program: A standard single-pulse experiment.
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ of the protons of interest to ensure full relaxation for accurate integration (typically 1-5 seconds). For qNMR, a longer delay (e.g., 7-10 times T₁) is recommended.
-
Number of Scans: 8-16 scans are usually sufficient for good signal-to-noise.
-
-
¹³C NMR Data Acquisition:
-
Pulse Program: A standard proton-decoupled pulse program.
-
Relaxation Delay (d1): 2-5 seconds.
-
Number of Scans: A larger number of scans is required due to the low natural abundance of ¹³C.
-
-
Data Processing and Analysis:
-
Apply Fourier transformation, phase correction, and baseline correction.
-
For structural elucidation, assign signals based on chemical shifts, coupling constants, and 2D NMR experiments (e.g., COSY, HSQC, HMBC) if necessary.
-
For qNMR, carefully integrate a well-resolved signal of the analyte and a signal of the internal standard. Calculate the concentration of the analyte based on the integral ratio, the number of protons, and the known concentration of the internal standard.
-
Mandatory Visualization
The following diagrams, created using the DOT language, illustrate a key signaling pathway targeted by some substituted pyrrole derivatives and the logical workflows for analytical method development and cross-validation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. acgpubs.org [acgpubs.org]
- 4. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 5. juniperpublishers.com [juniperpublishers.com]
- 6. benchchem.com [benchchem.com]
- 7. TBS-pyrrole as an “universal” reference to quantify artemisinin and structurally-diverse natural products in plants extracts by NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Safety Operating Guide
Essential Guide to the Safe Disposal of (2-(1H-pyrrol-1-yl)phenyl)methanol
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step procedure for the safe disposal of (2-(1H-pyrrol-1-yl)phenyl)methanol, ensuring compliance with standard laboratory safety protocols.
Immediate Safety and Handling Precautions
Before beginning any disposal process, ensure that all necessary personal protective equipment (PPE) is worn to minimize exposure risks.
Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-resistant gloves.
-
Eye Protection: Use safety glasses or goggles to protect against splashes.[5]
-
Lab Coat: A standard laboratory coat is essential to prevent skin contact.[5]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[5][6]
Handling:
-
Handle the chemical in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[3][5][6]
-
Prevent the formation of dust and aerosols.[5]
-
Wash hands thoroughly after handling the material.[5]
Step-by-Step Disposal Procedure
The disposal of this compound must adhere to local, state, and federal regulations for hazardous waste.[1][5]
Step 1: Waste Identification and Segregation
-
Clearly identify the waste as "this compound".
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management guidelines.[5][7][8] Segregating waste is crucial for safe disposal.
Step 2: Containment
-
Place the waste in a suitable, well-labeled, and securely sealed container.[5][7] The container must be compatible with the chemical to prevent any reaction or degradation.
-
If the original container is used, ensure the label is intact and legible.[7]
-
For liquid waste, use a container designed for flammable liquids if applicable.[1]
Step 3: Labeling and Storage
-
Label the waste container clearly with the words "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.
-
Store the sealed container in a designated, well-ventilated, and secure hazardous waste accumulation area.[7]
-
Store away from incompatible materials, such as strong oxidizing agents.[1][6]
Step 4: Arrange for Professional Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.[3][5]
-
Provide them with accurate information about the waste material.
Spill Management: In the event of a spill, immediately alert personnel in the area.[1]
-
Minor Spills: For small spills, absorb the material with an inert absorbent such as vermiculite, sand, or earth.[6] Collect the contaminated material in a suitable container for disposal.
-
Major Spills: For larger spills, evacuate the area and contact your institution's emergency response team.[1]
Quantitative Data Summary
While specific quantitative data for this compound is limited, the table below provides information for related compounds to offer a comparative perspective on potential hazards.
| Property | Pyrrole | [4-(1H-Pyrazol-1-yl)phenyl]methanol | Methanol (as a related solvent) |
| UN Number | 1992 (Flammable liquid, toxic, n.o.s.) | Not specified | 1230 |
| Hazard Class | 3 (Flammable liquid), 6.1 (Toxic) | Not specified | 3 (Flammable liquid), 6.1 (Toxic) |
| Packing Group | III | Not specified | II |
| Flash Point | 39 °C (102 °F) | Not specified | 9.7 °C (49.5 °F) |
| Health Hazards | Harmful if swallowed, causes serious eye damage, harmful if inhaled.[4] | Causes skin and serious eye irritation.[9] | Toxic if swallowed, in contact with skin, or if inhaled. Causes damage to organs.[10] |
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: A flowchart outlining the key steps for the safe disposal of this compound.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. fishersci.it [fishersci.it]
- 3. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. safety.net.technion.ac.il [safety.net.technion.ac.il]
- 9. fishersci.com [fishersci.com]
- 10. chemos.de [chemos.de]
Essential Safety and Operational Guide for (2-(1H-pyrrol-1-yl)phenyl)methanol
This document provides immediate, essential safety and logistical information for the handling and disposal of (2-(1H-pyrrol-1-yl)phenyl)methanol, tailored for researchers, scientists, and drug development professionals. The following procedural guidance is based on safety data sheets (SDS) to ensure safe laboratory practices.
Personal Protective Equipment (PPE)
To minimize exposure and ensure personal safety when handling this compound, the following personal protective equipment is mandatory. This compound is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1][2]
| Task | Eye/Face Protection | Skin Protection | Respiratory Protection |
| Routine Handling & Dispensing | Safety glasses with side shields or chemical splash goggles. | Chemical-resistant gloves (e.g., nitrile rubber), lab coat. | Work in a well-ventilated area, preferably a chemical fume hood. |
| Weighing/Transferring Large Quantities | Chemical splash goggles and a face shield. | Chemical-resistant gloves, flame-resistant lab coat, and additional protective clothing as needed. | A NIOSH-approved respirator may be necessary if ventilation is inadequate. |
| Spill Cleanup | Chemical splash goggles and a face shield. | Chemical-resistant gloves, disposable coveralls, and chemical-resistant boots. | A NIOSH-approved respirator with appropriate cartridges should be used for large spills or in poorly ventilated areas. |
| Waste Handling & Disposal | Safety glasses with side shields or chemical splash goggles. | Chemical-resistant gloves, lab coat. | N/A (when handling sealed waste containers). |
Note: The selection of specific PPE may vary based on the scale of the operation and a site-specific risk assessment. Always consult the manufacturer's guidelines for glove compatibility.
Operational and Disposal Plans
A systematic approach to handling and disposal is critical for safety and environmental protection.
Handling and Storage:
-
Ventilation: Always handle this compound in a well-ventilated area or a chemical fume hood to avoid breathing dust, fumes, gas, mist, vapors, or spray.[2][3]
-
Hygiene: Wash hands and any exposed skin thoroughly after handling.[1][2] Do not eat, drink, or smoke in the work area.[1][4]
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container.[1][2][3] Keep away from incompatible substances such as acids, acid anhydrides, and acid chlorides.[1][4]
-
Spills: In case of a spill, absorb with an inert material (e.g., sand, silica gel) and place it into a suitable, closed container for disposal.[1] Prevent the product from entering drains or waterways.[3]
Disposal Plan:
-
Waste Classification: Dispose of this compound and its containers as hazardous waste.
-
Procedure: All waste materials should be collected in clearly labeled, sealed containers.
-
Regulatory Compliance: Dispose of the contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[1][2][3]
Experimental Protocols
No specific experimental protocols involving this compound were cited in the safety data sheets reviewed. Researchers should develop detailed standard operating procedures (SOPs) that incorporate the safety information provided in this document and the manufacturer's SDS.
Visual Workflow for Safe Handling and Disposal
The following diagram illustrates the key steps for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
